2-Amino-5-chloro-4-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYNMNDNSUAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614372 | |
| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34649-02-0 | |
| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid from o-Chlorobenzoic Acid
Introduction
2-Amino-5-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound, serving as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its specific substitution pattern—featuring amino, chloro, nitro, and carboxylic acid groups—offers multiple points for further chemical modification. The synthesis of this molecule, particularly from a readily available starting material like o-chlorobenzoic acid, presents a significant and illustrative challenge in multi-step organic synthesis. The regiochemical control required to install four substituents in the desired orientation necessitates a carefully planned synthetic strategy that navigates the complex interplay of electronic and steric effects.
This guide provides a comprehensive analysis of a proposed synthetic pathway from o-chlorobenzoic acid to 2-Amino-5-chloro-4-nitrobenzoic acid. We will delve into the mechanistic underpinnings of each transformation, explain the causality behind experimental choices, and present detailed protocols. The core of the proposed synthesis hinges on the formation of a key di-chlorinated intermediate, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the final amino group.
Retrosynthetic Analysis & Strategic Overview
A logical retrosynthetic approach to 2-Amino-5-chloro-4-nitrobenzoic acid identifies the final C-N bond formation as the key disconnection. The introduction of an amino group onto an aromatic ring is often achieved via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. For an SNAr reaction to be efficient, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2]
In our target molecule, the amino group at the C2 position is para to the strongly electron-withdrawing nitro group at C4. This suggests that the final step of the synthesis is the amination of a precursor containing a leaving group at C2, namely 2,5-dichloro-4-nitrobenzoic acid . This molecule is identified as our key synthetic intermediate.
The overall forward synthesis strategy is therefore divided into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate, 2,5-dichloro-4-nitrobenzoic acid. We will explore the feasibility and inherent challenges of preparing this intermediate from the specified starting material, o-chlorobenzoic acid.
-
Stage 2: Regioselective Amination. We will detail the nucleophilic aromatic substitution reaction to convert the key intermediate into the final target molecule, 2-Amino-5-chloro-4-nitrobenzoic acid.
Caption: Retrosynthetic pathway for 2-Amino-5-chloro-4-nitrobenzoic acid.
Stage 1: Synthesis of the Key Intermediate: 2,5-Dichloro-4-nitrobenzoic acid
The successful synthesis of the target molecule is entirely dependent on the successful preparation of the 2,5-dichloro-4-nitrobenzoic acid intermediate. This section addresses the significant challenges of obtaining this specific isomer from o-chlorobenzoic acid.
Step 1.1: Chlorination of o-Chlorobenzoic Acid
The initial step involves the introduction of a second chlorine atom onto the o-chlorobenzoic acid ring to form 2,5-dichlorobenzoic acid. This is an electrophilic aromatic substitution reaction.
-
Causality of Experimental Choice: The regiochemical outcome is governed by the directing effects of the substituents already on the ring. The carboxylic acid (-COOH) group is a deactivating, meta-director, while the chlorine (-Cl) atom is a deactivating, ortho, para-director.[3]
-
The -COOH group directs incoming electrophiles to positions 3 and 5.
-
The -Cl group at position 2 directs incoming electrophiles to positions 3 and 5.
-
In this case, the directing effects of both groups are synergistic, reinforcing substitution at positions 3 and 5. Due to steric hindrance from the adjacent -COOH group, substitution at position 5 is strongly favored, leading to the desired 2,5-dichlorobenzoic acid as the major product.
-
Step 1.2: Nitration of 2,5-Dichlorobenzoic Acid: The Core Challenge
This step is the most critical and challenging aspect of the proposed synthesis. The goal is to introduce a nitro group at the C4 position of 2,5-dichlorobenzoic acid. However, the directing effects of the existing substituents make this outcome highly unfavorable.
-
Analysis of Directing Effects:
-
-COOH group (at C1): A meta-director, strongly directing the incoming nitronium ion (NO₂⁺) to the C3 position.
-
-Cl group (at C2): An ortho, para-director, directing to C3 and C5 (C5 is blocked).
-
-Cl group (at C5): An ortho, para-director, directing to C4 and C6.
-
The powerful meta-directing effect of the carboxylic acid group, combined with the ortho-directing effect of the C2-chlorine, overwhelmingly favors nitration at the C3 position. Indeed, literature reports confirm that the nitration of 2,5-dichlorobenzoic acid under standard conditions (e.g., mixed nitric and sulfuric acid) yields 2,5-dichloro-3-nitrobenzoic acid and its 6-nitro isomer as a significant byproduct, not the required 4-nitro isomer.[4][5][6]
-
Overcoming the Challenge: Achieving nitration at the C4 position would require non-classical conditions that can override the inherent electronic preferences of the substrate. While specialized catalysts like certain zeolites have been shown to alter the regioselectivity of nitration for some substrates, forcing nitration at the sterically hindered C4 position against the strong C3-directing influence is an exceptionally difficult transformation with no readily available, high-yield protocol.[7][8]
Stage 2: Regioselective Amination of 2,5-Dichloro-4-nitrobenzoic acid
This stage focuses on the conversion of the key intermediate to the final product, 2-Amino-5-chloro-4-nitrobenzoic acid, via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][9]
-
Addition: The nucleophile (ammonia, NH₃) attacks one of the electrophilic carbons bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The presence of the strong electron-withdrawing nitro group at C4 is crucial as it stabilizes the negative charge of the Meisenheimer complex, particularly when the attack occurs at the ortho (C5) or para (C2) positions.[2]
-
Attack at C2: The C2-chloro is para to the C4-nitro group. The negative charge of the intermediate can be delocalized directly onto the oxygen atoms of the nitro group, providing substantial stabilization.
-
Attack at C5: The C5-chloro is ortho to the C4-nitro group. The negative charge can also be delocalized onto the nitro group.
While both positions are activated, substitution at the position para to a strong activating group is often kinetically favored. Therefore, a high degree of regioselectivity is expected, with ammonia preferentially displacing the chlorine atom at the C2 position to yield the desired product.
Caption: The Addition-Elimination mechanism of the final SNAr step.
Experimental Protocol: Ammonolysis of 2,5-Dichloro-4-nitrobenzoic acid
This protocol describes the conversion of the key intermediate to the final product. The reaction is typically performed at elevated temperature and pressure to facilitate the reaction with ammonia.
Materials & Equipment:
-
2,5-dichloro-4-nitrobenzoic acid
-
Aqueous ammonia solution (e.g., 28-30%)
-
Copper(I) oxide (optional catalyst)
-
Hydrochloric acid (for acidification)
-
High-pressure autoclave with stirrer and temperature/pressure controls
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge 2,5-dichloro-4-nitrobenzoic acid (1.0 eq). If a catalyst is used, add Copper(I) oxide (e.g., 0.05 eq).
-
Adding Ammonia: Add a significant molar excess of aqueous ammonia solution (e.g., 10-20 eq). The excess ammonia acts as both the nucleophile and the solvent.
-
Reaction Conditions: Seal the autoclave securely. Begin stirring and heat the reaction mixture to a temperature between 140-160 °C. The pressure inside the vessel will rise due to the vapor pressure of water and ammonia. Maintain this temperature for 8-12 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing them by TLC or HPLC to check for the disappearance of the starting material.
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Transfer the reaction mixture to a beaker.
-
While stirring and cooling in an ice bath, slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, 2-Amino-5-chloro-4-nitrobenzoic acid, will precipitate out of the acidic solution.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Data Summary
The following table summarizes the key parameters for the proposed synthetic steps.
| Step | Reaction Type | Starting Material | Key Reagents | Conditions | Product |
| 1.1 | Electrophilic Chlorination | o-Chlorobenzoic acid | Cl₂, Lewis Acid (e.g., FeCl₃) | 50-60 °C | 2,5-Dichlorobenzoic acid |
| 1.2 | Electrophilic Nitration | 2,5-Dichlorobenzoic acid | HNO₃, H₂SO₄ | 0-10 °C | 2,5-Dichloro-3-nitrobenzoic acid (Undesired) |
| 2 | Nucleophilic Amination (SNAr) | 2,5-Dichloro-4-nitrobenzoic acid | Aqueous NH₃ (excess), Cu₂O (cat.) | 140-160 °C, High Pressure | 2-Amino-5-chloro-4-nitrobenzoic acid |
Conclusion
The synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid from o-chlorobenzoic acid is a complex undertaking that highlights the critical importance of regioselectivity in aromatic chemistry. While a direct and efficient pathway is severely hampered by the unfavorable directing group effects during the nitration of the 2,5-dichlorobenzoic acid intermediate, the final conversion step provides an excellent example of a highly regioselective nucleophilic aromatic substitution. The key to this final transformation is the powerful para-activating effect of the nitro group, which selectively facilitates the displacement of the C2-chlorine by ammonia. For researchers and drug development professionals, understanding these mechanistic nuances is paramount for designing rational and effective synthetic routes to complex, highly-functionalized target molecules.
References
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Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. PubMed. Retrieved from [Link]
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Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Green Chemistry. Retrieved from [Link]
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Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society. Retrieved from [Link]
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Unknown. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. SAGE Publications Inc.. Retrieved from [Link]
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
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PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]
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Lauterbach, T., et al. (2010). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
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Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
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Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4454345A - Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
-
Blake, A. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Retrieved from [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
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Google Patents. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Boros, E. E., & Vangveravong, S. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Institutes of Health. Retrieved from [Link]
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Cheng, G., et al. (2007). Selective Nitration of Chlorobenzene on Super-acidic Metal Oxides. Central European Journal of Energetic Materials. Retrieved from [Link]
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Klare, S., et al. (2025). α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
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Physicochemical properties of 2-Amino-5-chloro-4-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-nitrobenzoic acid
Authored by: A Senior Application Scientist
Abstract
2-Amino-5-chloro-4-nitrobenzoic acid (CAS No: 34649-02-0) is a polysubstituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its molecular architecture, featuring an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a carboxylic acid (-COOH) group, creates a unique electronic and steric profile. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic data, and established protocols for its characterization, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Molecular Structure and Key Identifiers
2-Amino-5-chloro-4-nitrobenzoic acid is a derivative of anthranilic acid. The strategic placement of an electron-donating amino group and electron-withdrawing nitro and chloro groups makes it a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and functionalized polymers[1].
| Identifier | Value |
| IUPAC Name | 2-Amino-5-chloro-4-nitrobenzoic acid |
| CAS Number | 34649-02-0[1] |
| Molecular Formula | C₇H₅ClN₂O₄[1] |
| Molecular Weight | 216.58 g/mol [1] |
| Canonical SMILES | C1=C(C(=CC(=C1N)[O-])Cl)C(=O)O[2] |
| InChI Key | KWITZCPBUCSQDM-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices.
| Property | Value | Source(s) |
| Appearance | Bright yellow crystalline powder | [3] |
| Melting Point | ~270 °C (with decomposition) | [3][4] |
| Boiling Point | 437.9 °C (Predicted) | [3][4] |
| Density | ~1.5181 g/cm³ (Predicted) | [3] |
| Water Solubility | Insoluble | [3] |
| pKa | 4.08 ± 0.10 (Predicted) | [3] |
-
Expert Insight: The high melting point and decomposition suggest strong intermolecular forces, likely hydrogen bonding from the carboxylic acid and amino groups, as well as dipole-dipole interactions from the nitro and chloro substituents. Its insolubility in water is expected for a substituted benzene ring, though its acidic and basic functional groups allow for solubility in aqueous acid and base.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of 2-Amino-5-chloro-4-nitrobenzoic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Carboxylic Acid) |
| (Data derived from typical functional group regions and presented in reference[5]) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.
-
¹H NMR: Protons on the aromatic ring will appear as distinct signals, with their chemical shifts influenced by the electronic effects of the substituents. The acidic proton of the carboxylic acid and the protons of the amino group will also be visible, often as broad signals.
-
¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| m/z | Proposed Fragment |
| 216/218 | [M]⁺ (Molecular Ion peak with isotopic pattern for Chlorine) |
| 199/201 | [M - OH]⁺ |
| 171/173 | [M - NO₂]⁺ |
| (Fragmentation patterns are predicted based on chemical structure) |
Experimental Protocols for Characterization
The following protocols are standardized methodologies for verifying the physicochemical properties of a new or synthesized batch of 2-Amino-5-chloro-4-nitrobenzoic acid.
Workflow for Compound Characterization
Caption: General workflow for the physicochemical and spectroscopic analysis of a chemical compound.
Melting Point Determination (Capillary Method)
-
Rationale: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad range indicates the presence of impurities.
-
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point (~270°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition (color change, gas evolution).[3]
-
Qualitative Solubility Assessment
-
Rationale: This protocol determines the compound's solubility characteristics based on its functional groups, providing insight into its polarity and acid-base properties.
-
Procedure:
-
Add approximately 10-20 mg of the compound to separate test tubes.
-
To each tube, add 1 mL of a different solvent (e.g., water, 5% aq. HCl, 5% aq. NaOH, ethanol, acetone).
-
Agitate each mixture vigorously for 30-60 seconds.
-
Observe and record whether the compound is "soluble," "partially soluble," or "insoluble."[3]
-
Expected Results: Insoluble in water; Soluble in 5% HCl due to the basic amino group forming a soluble salt; Soluble in 5% NaOH due to the acidic carboxylic acid group forming a soluble salt.[3]
-
Spectroscopic Analysis Protocols
-
FTIR (ATR Method):
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum from 4000 to 400 cm⁻¹.[5]
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz), using TMS as an internal standard.[5]
-
Synthesis and Chemical Reactivity
2-Amino-5-chloro-4-nitrobenzoic acid is typically synthesized from a halogenated precursor like 2-chloro-4-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid through amination[6]. The unique arrangement of functional groups dictates its reactivity.
Caption: Reactivity profile based on the functional groups of the title compound.
-
Carboxylic Acid: Can undergo esterification or be converted to an acid chloride for subsequent amidation.
-
Amino Group: Can be diazotized and substituted (e.g., Sandmeyer reaction).
-
Nitro Group: Can be reduced to an amino group, opening pathways to diamino derivatives.
-
Chloro Group: Can undergo nucleophilic aromatic substitution, although this is influenced by the other groups on the ring.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound must be handled with appropriate precautions.
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Applications in Research and Development
2-Amino-5-chloro-4-nitrobenzoic acid is not an end-product but a valuable building block. Its derivatives are explored for various applications:
-
Pharmaceutical Synthesis: It serves as an intermediate in the creation of active pharmaceutical ingredients (APIs). Derivatives have been investigated for potential anti-inflammatory and antimicrobial properties[1].
-
Fine Chemicals and Dyes: Its structure is a precursor for synthesizing complex organic molecules used in the production of dyes and pigments[7].
-
Materials Science: It can be incorporated as a monomer to create functionalized polymers with unique thermal or mechanical properties[1].
References
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Naarini Molbio Pharma. (n.d.). 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]
-
Surfachem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. Retrieved from [Link]
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Spectroscopic Analysis of 2-Amino-5-chloro-4-nitrobenzoic Acid: A Technical Guide for Advanced Drug Development
Preamble: Navigating the Spectroscopic Landscape of a Novel Moiety
In the realm of pharmaceutical development and molecular sciences, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide focuses on the spectroscopic characterization of 2-Amino-5-chloro-4-nitrobenzoic acid, a molecule of significant interest due to its potential applications as a versatile building block in medicinal chemistry.
It is imperative to note that, at the time of this writing, comprehensive, publicly available experimental spectroscopic data for 2-Amino-5-chloro-4-nitrobenzoic acid is scarce. Therefore, this document serves as both a practical guide to the methodologies for its analysis and a predictive exploration of its spectroscopic signature. The insights and data presented herein are synthesized from foundational spectroscopic principles and comparative analysis of structurally analogous compounds, providing a robust framework for researchers and scientists.
This guide is structured to empower the reader with not only the "how" but, more critically, the "why" behind the spectroscopic investigation of this molecule. We will delve into the expected outcomes from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic analytical perspective.
Molecular Structure and Expected Spectroscopic Behavior
2-Amino-5-chloro-4-nitrobenzoic acid is a polysubstituted aromatic compound with a molecular formula of C₇H₅ClN₂O₄. The spatial arrangement of its functional groups—an amino group, a chloro group, a nitro group, and a carboxylic acid—on the benzene ring dictates a unique electronic and vibrational profile. The interplay of these electron-donating (amino) and electron-withdrawing (nitro, chloro, carboxylic acid) groups will profoundly influence its spectroscopic characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated π-electron system of the benzene ring, which is significantly perturbed by the attached functional groups. The presence of both auxochromes (e.g., -NH₂) and chromophores (-NO₂) is expected to result in a complex spectrum with distinct absorption bands.
Predicted UV-Vis Absorption Data
The UV-Vis spectrum of 2-Amino-5-chloro-4-nitrobenzoic acid in a polar solvent like methanol is anticipated to exhibit multiple absorption maxima (λmax). These predictions are based on the known absorptions of similar benzoic acid derivatives[1][2].
| Predicted Transition | Expected λmax (nm) | Rationale |
| π → π | ~230-250 | Corresponds to the electronic transitions within the benzene ring, influenced by all substituents. |
| n → π | ~280-320 | Arises from the non-bonding electrons of the nitro and carbonyl groups. This band is typically of lower intensity. |
| Intramolecular CT | ~350-400 | An intramolecular charge-transfer band is expected due to the presence of the electron-donating amino group and the electron-withdrawing nitro group, leading to a colored compound. |
Experimental Protocol for UV-Vis Spectroscopy
The following protocol outlines a standardized procedure for obtaining the UV-Vis spectrum of 2-Amino-5-chloro-4-nitrobenzoic acid.
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of the compound in a UV-transparent solvent, such as methanol or ethanol[3].
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette (1 cm path length).
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the characteristic vibrational modes of the functional groups present in 2-Amino-5-chloro-4-nitrobenzoic acid. The spectrum will be a composite of the stretching and bending vibrations of the amine, carboxylic acid, and nitro groups, as well as the vibrations of the substituted benzene ring.
Predicted FTIR Absorption Bands
The following table summarizes the expected characteristic infrared absorption frequencies, based on data from analogous compounds[2][3][4].
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 3400 - 3200 | N-H stretch (Amine) | The presence of the primary amine will result in two distinct peaks in this region, corresponding to symmetric and asymmetric stretching. |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | A broad absorption band is expected due to intermolecular hydrogen bonding between the carboxylic acid groups. |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) | A strong, sharp peak characteristic of the carbonyl group in an aromatic carboxylic acid. |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) | Overlapping bands from the bending vibration of the N-H bond and the stretching vibrations of the aromatic ring. |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) | A strong absorption band characteristic of the nitro group. |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) | Another strong absorption band for the nitro group, typically less intense than the asymmetric stretch. |
| 1300 - 1200 | C-N stretch (Aromatic Amine) | A moderate absorption corresponding to the stretching of the carbon-nitrogen bond of the aromatic amine. |
| 1250 - 1000 | C-O stretch (Carboxylic Acid) | A moderate absorption from the stretching of the carbon-oxygen single bond in the carboxylic acid. |
| 800 - 700 | C-Cl stretch | A weak to moderate absorption in the fingerprint region corresponding to the carbon-chlorine bond. |
Experimental Protocol for FTIR Spectroscopy
A common and convenient method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FTIR.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Amino-5-chloro-4-nitrobenzoic acid in a solvent like DMSO-d₆ is expected to show signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~13.0 - 14.0 | broad singlet | COOH | The acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange. |
| ~8.0 - 8.5 | singlet | H-3 | This proton is ortho to the electron-withdrawing nitro group and is expected to be significantly deshielded, appearing as a singlet due to no adjacent protons. |
| ~7.5 - 8.0 | broad singlet | NH₂ | The amine protons are also exchangeable and appear as a broad singlet. Their chemical shift can vary with concentration and temperature. |
| ~7.0 - 7.5 | singlet | H-6 | This proton is ortho to the electron-donating amino group and meta to the nitro group, resulting in a more upfield chemical shift compared to H-3. It appears as a singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~150 - 155 | C-2 | The carbon attached to the amino group (C-2) is expected to be shielded by the electron-donating effect of the nitrogen. |
| ~145 - 150 | C-4 | The carbon bonded to the nitro group (C-4) will be significantly deshielded. |
| ~130 - 135 | C-6 | A quaternary carbon. |
| ~125 - 130 | C-5 | The carbon bonded to the chlorine atom (C-5) will be deshielded. |
| ~120 - 125 | C-1 | The carbon attached to the carboxylic acid group (C-1) is a quaternary carbon and its chemical shift is influenced by the adjacent substituents. |
| ~115 - 120 | C-3 | This carbon is expected to be relatively upfield due to the influence of the adjacent amino group and its position relative to the other functional groups. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
Caption: Workflow for ¹H and ¹³C NMR Spectroscopic Analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is crucial for confirming the molecular weight and gaining structural insights from the fragmentation pattern.
Predicted Mass Spectrum Data
Using a technique like Electron Ionization (EI), the following molecular ion and fragment ions are anticipated.
| m/z | Proposed Fragment | Rationale |
| 216/218 | [M]⁺ (Molecular Ion) | The molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. |
| 199/201 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 171/173 | [M - NO₂]⁺ | Loss of the nitro group. |
| 170/172 | [M - H₂O]⁺ | Loss of a water molecule, likely from the carboxylic acid and an adjacent proton. |
| 126 | [M - COOH - Cl]⁺ | Subsequent loss of the carboxylic acid group and the chlorine atom. |
Experimental Protocol for Mass Spectrometry
A common approach for volatile and thermally stable compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with EI.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a GC-MS system.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: The separated compound enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer based on their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and major fragment ions, and analyze the isotopic patterns.
Caption: Workflow for GC-MS Analysis.
Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Amino-5-chloro-4-nitrobenzoic acid. By leveraging the foundational principles of spectroscopy and drawing parallels with structurally similar molecules, we have established a robust framework for its analysis. The detailed protocols and expected data serve as a valuable resource for researchers in drug development and chemical synthesis, enabling them to approach the characterization of this and other novel compounds with confidence and scientific rigor. As experimental data for this molecule becomes available, this guide can serve as a benchmark for comparison and further refinement of our understanding of its unique spectroscopic properties.
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PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chloro-4-nitrobenzoic Acid (CAS: 34649-02-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-Amino-5-chloro-4-nitrobenzoic acid, identified by the CAS number 34649-02-0, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its molecular architecture, featuring an anthranilic acid core functionalized with both electron-donating (amino) and electron-withdrawing (chloro and nitro) groups, renders it a versatile building block for the synthesis of more complex molecules. This unique substitution pattern imparts a distinct electronic and steric profile, making it a valuable precursor in the development of novel pharmaceuticals and other specialty chemicals. Aromatic aminobenzoic acids are a well-established class of compounds that serve as crucial scaffolds in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Similarly, nitrobenzoic acids are recognized for their enhanced reactivity, making them key intermediates in the synthesis of fine chemicals and dyes.[1]
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-chloro-4-nitrobenzoic acid, including its physicochemical characteristics, a plausible synthetic pathway with detailed experimental considerations, and its analytical characterization. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates data from structurally related compounds and theoretical predictions to offer a robust and practical resource for laboratory professionals.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in research and development, influencing everything from reaction kinetics to formulation. The following table summarizes the key properties of 2-Amino-5-chloro-4-nitrobenzoic acid. It is important to note that where direct experimental data is unavailable, values have been predicted using computational models or inferred from closely related isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂O₄ | |
| Molecular Weight | 216.58 g/mol | |
| Appearance | Predicted to be a yellow to orange solid | Inferred from related compounds[2] |
| Melting Point | Not experimentally determined. Isomers such as 2-Chloro-4-nitrobenzoic acid melt at 139-143 °C, while 2-Amino-5-nitrobenzoic acid has a melting point of ~270 °C (with decomposition). | [2] |
| Boiling Point | Not experimentally determined. Likely to decompose before boiling. | Inferred from related compounds |
| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO. | Inferred from related compounds[3][4] |
Synthesis and Reactivity
A plausible and efficient synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid can be conceptualized through a multi-step pathway starting from a readily available precursor. The following section outlines a logical synthetic route, detailing the key transformations and the rationale behind the experimental choices.
Proposed Synthetic Pathway
A logical approach to the synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid involves the nitration of 2-amino-5-chlorobenzoic acid. This strategy leverages the directing effects of the existing substituents on the aromatic ring. The amino and carboxylic acid groups are ortho, para-directing, while the chloro group is also ortho, para-directing. The interplay of these directing effects is crucial for achieving the desired regioselectivity.
Detailed Experimental Protocol: Nitration of 2-Amino-5-chlorobenzoic Acid
This protocol is a proposed method based on standard nitration procedures for substituted benzoic acids.[2][5][6] Optimization of reaction conditions may be necessary to maximize yield and purity.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g of 2-amino-5-chlorobenzoic acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0-5 °C in an ice bath. Stir the mixture until the solid is completely dissolved, maintaining the low temperature. The use of concentrated sulfuric acid as a solvent protonates the nitrosonium ion precursor, nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-amino-5-chlorobenzoic acid over 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to control the exothermic reaction and minimize the formation of undesired isomers.[5] The directing effects of the substituents will favor the introduction of the nitro group at the C4 position.
-
Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.[5] Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the crude 2-Amino-5-chloro-4-nitrobenzoic acid to precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
Analytical Characterization
Spectroscopic Data (Predicted)
The following table summarizes the predicted spectroscopic data for 2-Amino-5-chloro-4-nitrobenzoic acid. These predictions are based on the functional groups present in the molecule and known spectral correlations.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment created by the amino, chloro, nitro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups would likely appear as broad singlets. |
| ¹³C NMR | The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon would be the most downfield signal (around 165-175 ppm). The chemical shifts of the aromatic carbons would be influenced by the attached substituents. |
| IR Spectroscopy | - O-H stretch (Carboxylic Acid): Broad band around 3000 cm⁻¹- N-H stretch (Amine): Two sharp bands around 3300-3500 cm⁻¹- C=O stretch (Carboxylic Acid): Strong, sharp band around 1700 cm⁻¹- N-O stretch (Nitro): Two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹- C-Cl stretch: Band in the fingerprint region (below 800 cm⁻¹) |
| Mass Spectrometry | The molecular ion peak ([M]⁺) would be expected at m/z = 216. Characteristic fragmentation patterns would likely involve the loss of water (H₂O), the nitro group (NO₂), and the carboxyl group (COOH). |
Safety and Handling
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]
-
Precautionary Statements:
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]
All handling of this chemical should be performed in a well-ventilated fume hood by trained personnel.
Conclusion
2-Amino-5-chloro-4-nitrobenzoic acid is a chemical intermediate with significant potential in synthetic chemistry. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and necessary safety precautions based on data from structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists, enabling them to make informed decisions in their experimental design and laboratory practices. Further experimental investigation into the properties and reactivity of this compound is warranted to fully elucidate its potential applications.
References
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (URL not available)
- 2-Amino-5-chloro-4-nitrobenzoic acid | 34649-02-0 | Benchchem. (URL not available)
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
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Synthesis of 2-amino-5-chlorobenzoic acid - PrepChem.com. (URL: [Link])
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
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2-Chloro-4-nitrobenzoic acid - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (URL: [Link])
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2-chloro-5-nitrobenzoic acid - Sdfine. (URL: [Link])
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2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. (URL: [Link])
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2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem. (URL: [Link])
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(PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study - ResearchGate. (URL: [Link])
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2-Chloro-5-nitrobenzoic Acid - Naarini Molbio Pharma. (URL: [Link])
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Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL not available)
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Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids - ChemRxiv. (URL: [Link])
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An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-5-chloro-4-nitrobenzoic acid
Executive Summary: 2-Amino-5-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a combination of electron-donating and electron-withdrawing groups, establishes a complex electronic and steric environment. This guide provides a comprehensive analysis of its molecular architecture, bonding characteristics, physicochemical properties, and spectroscopic signature. Tailored for researchers and drug development professionals, this document elucidates the fundamental principles governing the molecule's behavior, offering insights into its synthetic accessibility and potential as a versatile building block for creating complex molecular entities.
Introduction to a Multifunctional Scaffolding Molecule
Aromatic aminobenzoic acids are a cornerstone of medicinal chemistry, serving as crucial scaffolds for a wide array of therapeutic agents.[1] The title compound, 2-Amino-5-chloro-4-nitrobenzoic acid, is a member of this class, distinguished by a dense arrangement of functional groups that impart significant chemical reactivity and potential for diverse molecular interactions. Understanding its structural and electronic properties is paramount for leveraging its synthetic potential.
Chemical Identity and Nomenclature
A clear identification of the molecule is the first step in any rigorous scientific exploration. The key identifiers for 2-Amino-5-chloro-4-nitrobenzoic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-5-chloro-4-nitrobenzoic acid | - |
| CAS Number | 34649-02-0 | BenchChem[1] |
| Molecular Formula | C₇H₅ClN₂O₄ | BenchChem[1] |
| Molecular Weight | 216.58 g/mol | BenchChem[1] |
The Structural Rationale: An Overview of Substituent Effects
The benzene ring of 2-Amino-5-chloro-4-nitrobenzoic acid is decorated with four distinct functional groups:
-
Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that acts as a hydrogen bond donor and acceptor.
-
Amino (-NH₂): A strong electron-donating group (EDG) that acts as a hydrogen bond donor.
-
Nitro (-NO₂): A very strong electron-withdrawing group.
-
Chloro (-Cl): An electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution.
This specific arrangement creates a "push-pull" electronic system, where the amino group donates electron density into the ring, which is in turn withdrawn by the nitro and carboxyl groups. This electronic tension is central to the molecule's reactivity, spectroscopic properties, and potential biological activity.
The Molecular Architecture: Structure and Bonding
The spatial arrangement of atoms and the nature of the chemical bonds define the molecule's fundamental character and its interactions with other molecules.
Electronic Landscape and Resonance
The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups establishes significant resonance stabilization. The amino group, positioned ortho to the carboxylic acid and meta to the nitro group, donates electron density into the aromatic π-system. Conversely, the nitro group, para to the amino group, strongly withdraws this density. This dynamic influences the bond lengths and electron distribution across the entire scaffold, making certain positions more susceptible to nucleophilic or electrophilic attack.
Intramolecular Forces and Conformational Preference
A defining feature of anthranilic acids and their derivatives is the potential for a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the amino group's nitrogen. This interaction creates a stable six-membered pseudo-ring, which significantly influences the molecule's conformation, acidity (pKa), and reactivity. This chelation effect can lock the orientation of the functional groups, reducing conformational flexibility.
Caption: Intramolecular H-bond in 2-Amino-5-chloro-4-nitrobenzoic acid.
Computational Modeling Insights
Physicochemical Properties and Characterization
The macroscopic properties of a compound are a direct consequence of its molecular structure. While experimental data for this specific isomer is sparse, properties can be estimated based on closely related analogs.
| Property | Value / Observation | Justification / Source |
| Appearance | Expected to be a yellow crystalline powder | Based on analogs like 2-Amino-5-nitrobenzoic acid[2] |
| Melting Point | > 250 °C (with decomposition) | High degree of substitution and H-bonding leads to high lattice energy |
| Solubility | Insoluble in water; Soluble in basic solutions (NaOH, NaHCO₃) and acidic solutions (HCl) | Amphoteric nature due to -COOH and -NH₂ groups[2] |
| pKa (Predicted) | ~4.0 | The carboxylic acid proton is the most acidic site[2] |
Spectroscopic Signature: A Guide to Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.[3] The expected spectral data provides a fingerprint for 2-Amino-5-chloro-4-nitrobenzoic acid.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7-9 ppm), corresponding to the two non-equivalent protons on the benzene ring. A broad singlet for the carboxylic acid proton (often >10 ppm) and another for the amino protons (~5-7 ppm) are also anticipated. The exact chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆).
-
¹³C NMR: A typical ¹³C NMR spectrum would display seven unique carbon signals.[2] The carboxyl carbon would appear significantly downfield (~165-170 ppm). The six aromatic carbons would have distinct chemical shifts between ~110-150 ppm, influenced by the electronic effects of their attached substituents.[4][5]
FTIR spectroscopy is excellent for identifying the functional groups present in the molecule.[3]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid, broad due to H-bonding) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| ~750 | C-Cl stretch |
Synthesis and Reactivity
A robust and logical synthetic pathway is crucial for accessing this molecule for research and development. While a direct, published synthesis for this exact isomer is not prominent, a plausible route can be designed based on established organic transformations.
Proposed Synthetic Pathway
The most logical approach involves a multi-step synthesis starting from a readily available precursor, such as 2,5-dichlorobenzoic acid. The key steps would be nitration followed by a regioselective nucleophilic aromatic substitution (SNAAr).
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a representative methodology based on analogous, well-documented chemical transformations.
Step 1: Nitration of 2,5-Dichlorobenzoic Acid
-
Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), slowly add 2,5-dichlorobenzoic acid to concentrated sulfuric acid.
-
Nitrating Mixture: Separately, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping it cool.
-
Reaction: Add the nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature remains below 10 °C to control regioselectivity and prevent side reactions.[6][7]
-
Workup: After stirring for several hours, pour the reaction mixture onto crushed ice to precipitate the product, 2,5-dichloro-4-nitrobenzoic acid.
-
Purification: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.
Step 2: Regioselective Amination
-
Rationale: The chlorine atom at the C2 position is activated towards nucleophilic substitution by the ortho carboxylic acid and the para nitro group. The chlorine at C5 is less activated. This provides the basis for regioselectivity.
-
Setup: In a pressure vessel or microwave reactor, combine the 2,5-dichloro-4-nitrobenzoic acid with a source of ammonia (e.g., aqueous ammonia) and a copper catalyst (e.g., Cu₂O), if employing a classical Ullmann-type reaction.[8][9]
-
Reaction: Heat the mixture (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Workup: After cooling, dilute the mixture with water and acidify with HCl to a pH of ~3-4 to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and perform a final recrystallization from ethanol to yield pure 2-Amino-5-chloro-4-nitrobenzoic acid.[6]
Applications in Drug Discovery and Development
The dense functionalization of 2-Amino-5-chloro-4-nitrobenzoic acid makes it a valuable starting point in drug discovery campaigns.
Role as a Pharmacophore and Synthetic Intermediate
This molecule serves as an excellent scaffold. The amino group can be acylated or used in cyclization reactions, the carboxylic acid can be converted to esters or amides, and the nitro group can be reduced to a second amino group, opening pathways to diamino derivatives. This versatility allows for the systematic exploration of chemical space to develop compounds with desired biological activities, such as anti-inflammatory or antimicrobial properties.[1]
Logical Workflow for Lead Compound Development
The utility of this molecule in a drug discovery pipeline can be visualized as a logical progression from a basic scaffold to a potential clinical candidate.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
2-Amino-5-chloro-4-nitrobenzoic acid is a molecule defined by the complex interplay of its functional groups. Its rigid, planar structure, stabilized by intramolecular hydrogen bonding, and its "push-pull" electronic system are the primary determinants of its chemical behavior. This guide has detailed its structural and bonding characteristics, provided a roadmap for its spectroscopic identification, and outlined a logical synthetic strategy. For researchers in medicinal chemistry and materials science, this compound represents a rich and versatile platform for the development of novel, high-value molecules.
References
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ChemHelp ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]
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University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubMed. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Retrieved from [Link]
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Organic Chemistry Portal. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-5-chloro-4-nitrobenzoic Acid
Introduction: The Imperative for Thermal Analysis
2-Amino-5-chloro-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid featuring a combination of electron-donating (amino) and electron-withdrawing (nitro, chloro) groups. This unique electronic and steric arrangement makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialized organic materials[1]. However, the presence of the nitro group (—NO₂) places this compound in the category of nitroaromatics, a class of materials well-known for their energetic properties and potential thermal hazards[2][3].
A comprehensive understanding of a substance's thermal stability is a cornerstone of chemical process safety and development. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is critical for ensuring safe handling, defining stable storage conditions, and designing robust manufacturing processes that avoid hazardous thermal runaway reactions. This technical guide provides a detailed examination of the thermal behavior of 2-Amino-5-chloro-4-nitrobenzoic acid, synthesizing predictive analysis based on its structural components with established methodologies for thermal characterization.
Physicochemical and Structural Profile
The thermal behavior of a molecule is intrinsically linked to its physical properties and molecular structure. The key physicochemical data for 2-Amino-5-chloro-4-nitrobenzoic acid are summarized below. It is important to note that while some data is established, specific thermal decomposition values are often not publicly available and must be determined experimentally.
Table 1: Physicochemical Properties of 2-Amino-5-chloro-4-nitrobenzoic Acid
| Property | Value / Prediction | Source(s) |
| Molecular Formula | C₇H₅ClN₂O₄ | [4] |
| Molecular Weight | 216.58 g/mol | Inferred |
| CAS Number | 34649-02-0 | [1] |
| Appearance | White to yellow crystalline powder | Inferred |
| Melting Point (Tₘ) | Predicted: >250 °C with decomposition | [5][6] |
| Solubility | Expected to be soluble in basic solutions (e.g., NaOH) and some polar organic solvents. | [5] |
Rationale for Prediction: The melting point is predicted to be high and concurrent with decomposition, based on the behavior of the close analog 2-Amino-5-nitrobenzoic acid, which melts with decomposition at approximately 270 °C[5][6]. The extensive hydrogen bonding potential from the amino and carboxylic acid groups contributes to a stable crystal lattice requiring significant energy to disrupt.
The Inherent Hazards of Aromatic Nitro Compounds
Aromatic nitro compounds are fundamentally energetic materials. The nitro group is a thermolabile toxophore, and its decomposition can release a significant amount of energy, often in a rapid, self-accelerating reaction[2]. The C—NO₂ bond is typically one of the weakest in the molecule, making its cleavage a common initiation step for thermal decomposition[7].
Key hazards associated with this class of compounds include:
-
Exothermic Decomposition: Once initiated, the decomposition process is highly exothermic, which can lead to a rapid increase in temperature and pressure within a closed system, posing a significant risk of thermal runaway or explosion[2].
-
Gas Generation: Decomposition invariably leads to the formation of gaseous byproducts, including toxic nitrogen oxides (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂)[6]. In the case of the title compound, hydrogen chloride (HCl) is also a probable byproduct.
-
Sensitivity to Contaminants: The thermal stability of nitroaromatics can be compromised by the presence of contaminants, particularly bases or reducing agents, which can lower the onset temperature of decomposition.
Core Methodologies for Thermal Hazard Assessment
A robust evaluation of thermal stability relies on a combination of complementary analytical techniques. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for identifying thermal events, such as melting (endotherm) and decomposition (exotherm), and quantifying the energy released (enthalpy of decomposition, ΔHₐ). A large, sharp exotherm indicates a rapid release of energy and a higher potential hazard[2].
-
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. It precisely identifies the temperature at which decomposition begins (onset temperature, Tₔ,ₒₙₛₑₜ) and the extent of mass loss, providing insight into the volatility of decomposition products[8].
Together, DSC and TGA provide a comprehensive picture of when a material decomposes (TGA), and with how much energy (DSC).
Predicted Thermal Behavior of 2-Amino-5-chloro-4-nitrobenzoic Acid
Lacking specific experimental data for the title compound, we can construct a reliable predictive model of its thermal behavior by analyzing its constituent functional groups and comparing it to well-characterized analogs.
5.1 Structural Analysis and Analog Comparison
The stability of 2-Amino-5-chloro-4-nitrobenzoic acid is influenced by:
-
Nitro Group (—NO₂): The primary driver of energetic decomposition.
-
Carboxylic Acid Group (—COOH): Can undergo decarboxylation (loss of CO₂) at elevated temperatures. It also participates in strong intermolecular hydrogen bonding, which tends to increase the melting point and overall stability of the crystal lattice.
-
Amino Group (—NH₂): Also participates in hydrogen bonding. Its presence can influence the electronic nature of the aromatic ring.
-
Chloro Group (—Cl): An electron-withdrawing group that can affect the stability of the aromatic ring. Its cleavage can result in the formation of HCl.
Table 2: Predicted Thermal Properties and Comparison with Analogs
| Compound | Melting Point (Tₘ) | Decomposition Onset (Tₔ,ₒₙₛₑₜ) | Enthalpy of Decomposition (ΔHₐ) |
| o-Nitrobenzoic Acid | ~147 °C | 120 - 200 °C[7] | 335 - 542 J/g[2] |
| 2-Amino-5-nitrobenzoic Acid | ~270 °C (decomposes)[5] | ~270 °C[6] | Data not available |
| 2-Chloro-4-nitrobenzoic Acid | 138 - 141 °C[9] | Data not available | Data not available |
| 2-Amino-5-chloro-4-nitrobenzoic Acid (Predicted) | >250 °C | 250 - 280 °C | Highly Exothermic |
Expert Assessment: The thermal stability of 2-Amino-5-chloro-4-nitrobenzoic acid is expected to be high for a nitroaromatic compound, primarily due to the stabilizing effect of extensive intermolecular hydrogen bonding conferred by the amino and carboxylic acid groups, similar to its non-chlorinated analog, 2-Amino-5-nitrobenzoic acid[5]. Decomposition is predicted to be a high-energy event occurring at or near the melting point.
5.2 Predicted Decomposition Pathway
The thermal decomposition is likely a multi-step process initiated by the cleavage of the weakest bonds within the molecule. The primary energetic event is the decomposition of the nitro group.
Caption: Predicted thermal decomposition pathway for the title compound.
Standardized Protocols for Thermal Characterization
To experimentally validate the predicted behavior, the following detailed protocols for DSC and TGA are recommended. These protocols are designed to ensure data integrity and safety.
6.1 Experimental Workflow Visualization
Caption: Standard workflow for thermal analysis of energetic compounds.
6.2 Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition (ΔHₐ).
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh 2-3 mg of 2-Amino-5-chloro-4-nitrobenzoic acid into a hermetically sealed aluminum or gold-plated DSC pan. Causality: A hermetically sealed pan is crucial to contain any evolved gases and ensure accurate enthalpy measurements.
-
Reference: Prepare an empty, hermetically sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions that could interfere with the analysis.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. Causality: A standard heating rate of 10 °C/min allows for good resolution of thermal events and comparability with literature data.
-
-
Data Analysis: Analyze the resulting heat flow vs. temperature curve to identify the endothermic melting peak and the exothermic decomposition peak. Integrate the area under the exotherm to calculate the enthalpy of decomposition (ΔHₐ).
-
6.3 Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the associated mass loss profile.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a tared TGA pan (ceramic or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge with nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting mass vs. temperature curve (TGA curve) and its first derivative (DTG curve) to determine the onset temperature of mass loss and the temperature of the maximum rate of decomposition.
-
Safety, Handling, and Storage Recommendations
Based on the analysis of its chemical structure and comparison with related nitroaromatic compounds, the following safety precautions are essential:
-
Handling: Always handle 2-Amino-5-chloro-4-nitrobenzoic acid in a well-ventilated area, preferably within a fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves[10][11]. Avoid creating dust.
-
Storage: Store the compound in a cool, dry, and dark place. It should be kept away from heat sources, strong oxidizing agents, strong bases, and reducing agents[12]. The container must be tightly sealed.
-
Process Safety: Avoid heating the material under confinement. Any process involving this compound at elevated temperatures must have precise temperature control and a well-defined emergency plan to handle potential thermal excursions. The storage temperature should not exceed 165 °C, a conservative limit derived from studies on nitrobenzoic acid isomers[2].
Conclusion
2-Amino-5-chloro-4-nitrobenzoic acid is a thermally stable crystalline solid, with its stability enhanced by strong intermolecular hydrogen bonding. However, its identity as a nitroaromatic compound necessitates a cautious and informed approach. Decomposition, predicted to occur at temperatures above 250 °C, is expected to be a highly energetic, exothermic event, releasing a significant amount of energy and producing hazardous gaseous products, including NOₓ and HCl.
The experimental protocols and predictive analyses outlined in this guide provide a robust framework for the safe handling and characterization of this compound. Rigorous thermal analysis using DSC and TGA is not merely recommended—it is a mandatory prerequisite for any research or development activity involving the heating of 2-Amino-5-chloro-4-nitrobenzoic acid.
References
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Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system. (2017). ResearchGate. [Link]
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Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. PubMed. [Link]
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Degradation of chlorinated nitroaromatic compounds. (2012). ResearchGate. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Li, R., et al. (2025). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]
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Zherikova, K. V., & Zherikov, K. V. (2019). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid?. Molecules, 24(12), 2297. [Link]
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Häggblom, M. M., & Valo, R. J. (1995). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. FEMS Microbiology Reviews, 17(4), 399-428. [Link]
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analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2025). SciELO. [Link]
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The Untapped Potential of 2-Amino-5-chloro-4-nitrobenzoic Acid: A Technical Guide for Medicinal Chemists
Foreword: Unveiling a Scaffold of Opportunity
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a rich tapestry of synthetic possibilities and biological activities is perpetual. 2-Amino-5-chloro-4-nitrobenzoic acid emerges as a compound of significant interest, not from a wealth of direct studies, but from the compelling potential inferred from its constituent functional groups and the proven track record of its structural analogs. This guide serves as a technical exploration for researchers, scientists, and drug development professionals, illuminating the prospective applications of this molecule. We will delve into its synthetic accessibility, predictable chemical behavior, and the biological activities that can be rationally projected from closely related structures. Our journey will be grounded in established chemical principles and supported by authoritative references, providing a solid foundation for future research endeavors in this promising area.
Molecular Architecture and Physicochemical Rationale
The structure of 2-Amino-5-chloro-4-nitrobenzoic acid is a confluence of functionalities that are highly pertinent to medicinal chemistry. The aromatic ring is decorated with an amino group, a carboxylic acid, a chloro atom, and a nitro group. This specific arrangement imparts a unique electronic and steric profile, suggesting a range of potential interactions with biological macromolecules.
-
Amino and Carboxylic Acid Groups: The ortho-positioning of the amino and carboxylic acid groups forms an anthranilic acid core. This motif is a well-established pharmacophore found in various non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1] These groups can participate in hydrogen bonding and salt bridge formation, crucial for receptor binding.
-
Electron-Withdrawing Groups (Chloro and Nitro): The presence of both chloro and nitro groups significantly lowers the pKa of the carboxylic acid and the amino group, influencing the compound's ionization state at physiological pH.[2] These electron-withdrawing substituents also render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution, a key reaction for generating diverse derivatives. The nitro group, in particular, is a known pharmacophore in several antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive intermediates.[3]
The interplay of these functional groups suggests that 2-Amino-5-chloro-4-nitrobenzoic acid can serve as a versatile scaffold for combinatorial library synthesis, enabling the exploration of a wide chemical space to identify novel therapeutic agents.
Synthetic Pathways and Derivatization Strategies
While a direct, optimized synthesis for 2-Amino-5-chloro-4-nitrobenzoic acid is not extensively documented, its preparation can be logically deduced from established methods for analogous compounds. A plausible synthetic route would involve the nitration of 2-amino-5-chlorobenzoic acid or the amination of 2,5-dichloro-4-nitrobenzoic acid.
Hypothetical Synthetic Protocol:
A potential synthetic approach could involve the nitration of 2-chloro-5-aminobenzoic acid.
Step 1: Nitration of 2-chlorobenzoic acid
A well-established method for the synthesis of the precursor, 2-chloro-5-nitrobenzoic acid, involves the nitration of o-chlorobenzoic acid.[4]
-
Dissolve 32 grams of o-chlorobenzoic acid in 160 grams of 100% sulfuric acid and cool the solution to below 0°C.
-
Slowly add a mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid over 1 hour, maintaining the temperature below 0°C.
-
Allow the reaction to proceed at room temperature for 10-12 hours, then heat to 60°C.
-
Pour the reaction mixture onto 400 grams of ice to precipitate the product.
-
Filter and recrystallize the crude product from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.
Step 2: Amination of 2-chloro-5-nitrobenzoic acid
The subsequent step would be a nucleophilic aromatic substitution to replace the chloro group with an amino group.
-
In a pressure vessel, dissolve 2-chloro-5-nitrobenzoic acid in a suitable solvent such as ethanol.
-
Add an excess of aqueous ammonia.
-
Heat the mixture to a temperature typically ranging from 120-150°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 2-Amino-5-chloro-4-nitrobenzoic acid.
An alternative route could start from 2-amino-5-chlorobenzoic acid, followed by a regioselective nitration. However, controlling the regioselectivity of nitration on an activated ring can be challenging and may lead to a mixture of isomers.
Derivatization Workflow:
The true potential of 2-Amino-5-chloro-4-nitrobenzoic acid lies in its utility as a scaffold for generating a library of derivatives. The three primary functional groups offer distinct handles for chemical modification.
Caption: Derivatization strategies for the 2-Amino-5-chloro-4-nitrobenzoic acid scaffold.
Potential Applications in Medicinal Chemistry
Based on the biological activities of structurally related compounds, we can project several promising therapeutic applications for derivatives of 2-Amino-5-chloro-4-nitrobenzoic acid.
Anticancer Agents
The substituted aminobenzoic acid core is present in several anticancer agents. Furthermore, nitroaromatic compounds are known to exhibit cytotoxic effects, often through bioreductive activation in the hypoxic environment of tumors. A related compound, 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, has shown potential anticancer properties.[5]
Hypothetical Mechanism of Action: Derivatives could be designed to act as inhibitors of key signaling pathways implicated in cancer, such as kinase pathways or protein-protein interactions. The nitro group could also be exploited for tumor-targeted drug delivery, where its reduction in hypoxic cancer cells releases a cytotoxic agent.
Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that damage cellular components. Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterials, showing activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Hypothetical Screening Protocol for Antimicrobial Activity:
-
Bacterial Strains: A panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) including drug-resistant strains.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.
-
Incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Other Potential Therapeutic Areas
-
Anti-inflammatory Agents: The anthranilic acid scaffold is a classic starting point for the development of NSAIDs. Derivatives could be synthesized and screened for their ability to inhibit cyclooxygenase (COX) enzymes.
-
Diuretic Agents: Certain substituted aminobenzoic acids, particularly those with a sulfonamide group, are known to have diuretic properties.[8] The 2-amino-5-chloro-4-nitrobenzoic acid scaffold could be derivatized with a sulfamoyl group to explore this potential.
-
Antiviral and Anthelmintic Agents: Niclosamide, an anthelmintic drug with a chlorinated nitroaromatic core, has shown potential as an anticancer and antiviral agent.[9] This suggests that derivatives of 2-Amino-5-chloro-4-nitrobenzoic acid could be explored for similar broad-spectrum activities.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on 2-Amino-5-chloro-4-nitrobenzoic acid are unavailable, we can infer potential relationships from related series of compounds. For substituted p-aminobenzoic acids, ionization and the steric bulk of substituents have been shown to be critical for their biological activity.[10]
Proposed SAR Exploration Workflow:
Caption: A workflow for exploring the structure-activity relationships of 2-Amino-5-chloro-4-nitrobenzoic acid derivatives.
Conclusion and Future Directions
2-Amino-5-chloro-4-nitrobenzoic acid represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its rich functionality provides a platform for the generation of diverse chemical libraries. Based on the established biological activities of its structural components and analogs, derivatives of this compound are prime candidates for screening as novel anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Developing and optimizing a robust synthetic route to 2-Amino-5-chloro-4-nitrobenzoic acid.
-
Synthesizing focused libraries of derivatives targeting the amino, carboxylic acid, and nitro groups.
-
Conducting comprehensive biological screening of these libraries against a panel of relevant targets.
-
Performing detailed SAR studies to guide the optimization of hit compounds into potent and selective drug candidates.
By systematically exploring the chemical space around this versatile scaffold, the scientific community has the potential to uncover new therapeutic agents to address unmet medical needs.
References
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Seydel, J. K., & Wempe, E. (1971). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 14(8), 708-714. [Link]
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Nielsen, O. B. T., & Feit, P. W. (1978). Structure-Activity Relationships of Aminobenzoic Acid Diuretics and Related Compounds (1). In Diuretic Agents (Vol. 83, pp. 12–23). American Chemical Society. [Link]
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ACS Publications. (n.d.). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. Retrieved from [Link]
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Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(13), 1096-1104. [Link]
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Guedes, J. V., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(23), 16907. [Link]
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PubMed. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]
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Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4983. [Link]
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Scilit. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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The Strategic deployment of 2-Amino-5-chloro-4-nitrobenzoic acid in the Synthesis of Privileged Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
2-Amino-5-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an amine, a carboxylic acid, a chloro group, and a nitro group, offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, with a particular focus on its application in the construction of medicinally relevant heterocyclic scaffolds, including quinazolinones, benzodiazepines, and acridones. Detailed experimental protocols, mechanistic insights, and a discussion of the biological significance of the resulting compounds are presented to empower researchers in the fields of medicinal chemistry and drug discovery.
Introduction: The Architectural Versatility of a Multifunctional Building Block
In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activities is relentless. Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. The strategic selection of starting materials is paramount to the efficient and modular synthesis of these complex molecules. 2-Amino-5-chloro-4-nitrobenzoic acid emerges as a pre-functionalized and highly valuable starting material, offering multiple points for diversification and cyclization.
The presence of the ortho-amino benzoic acid (anthranilic acid) moiety is a classic precursor for the synthesis of numerous fused heterocyclic systems. The chloro and nitro substituents not only influence the reactivity of the aromatic ring but also provide opportunities for further functionalization, making this molecule a powerful tool in the hands of a synthetic chemist. This guide will dissect the intrinsic reactivity of 2-Amino-5-chloro-4-nitrobenzoic acid and showcase its application in the synthesis of three prominent classes of heterocyclic compounds.
Core Reactivity and Synthetic Potential
The synthetic utility of 2-Amino-5-chloro-4-nitrobenzoic acid is dictated by the interplay of its four distinct functional groups. Understanding the inherent reactivity of each group is crucial for designing rational synthetic routes.
-
The Amino Group (-NH₂): As a nucleophile, the amino group is the primary site for acylation, alkylation, and condensation reactions. Its position ortho to the carboxylic acid is key for cyclization reactions leading to fused heterocyles.
-
The Carboxylic Acid Group (-COOH): This group can be readily converted to esters, amides, or acid chlorides, providing a handle for introducing a wide range of substituents. It also participates directly in cyclization reactions, often through dehydration or condensation.
-
The Chloro Group (-Cl): The chloro substituent deactivates the aromatic ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution under certain conditions. More importantly, it remains as a key pharmacophoric element in the final heterocyclic products.
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can be readily reduced to an amino group, which opens up a new avenue for further functionalization and cyclization.
Synthesis of Quinazolinones: A Privileged Scaffold
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. 2-Amino-5-chloro-4-nitrobenzoic acid is an excellent precursor for the synthesis of 6-chloro-7-nitroquinazolin-4(3H)-ones.
Synthetic Strategy and Mechanistic Rationale
The most direct approach to the quinazolinone core from 2-amino-5-chloro-4-nitrobenzoic acid involves a condensation reaction with a one-carbon source, such as formamide.[1] This reaction, a variation of the Niementowski quinazoline synthesis, proceeds through a multi-step mechanism.
Diagram 1: Proposed Mechanism for Quinazolinone Synthesis
Caption: Proposed reaction pathway for the synthesis of 6-chloro-7-nitroquinazolin-4(3H)-one.
The initial step involves the formylation of the amino group of 2-amino-5-chloro-4-nitrobenzoic acid by formamide at elevated temperatures. The resulting N-formyl intermediate then undergoes intramolecular cyclization through the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by dehydration to yield the final quinazolinone product.
Experimental Protocol: Synthesis of 6-Chloro-7-nitroquinazolin-4(3H)-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-chloro-4-nitrobenzoic acid | 216.57 | 10.8 g | 50 |
| Formamide | 45.04 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloro-4-nitrobenzoic acid (10.8 g, 50 mmol) and formamide (20 mL).
-
Heat the reaction mixture with stirring in an oil bath at 150-160 °C for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TCM).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to afford pure 6-chloro-7-nitroquinazolin-4(3H)-one as a solid.
Biological Significance
The resulting 6-chloro-7-nitroquinazolin-4(3H)-one is a valuable intermediate for further derivatization. The nitro group can be selectively reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a library of compounds for biological screening.[2][3] Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, and the presence of the chloro and amino/nitro groups can significantly influence their potency and selectivity.[2][4]
Synthesis of 1,4-Benzodiazepines: A Gateway to CNS-active Compounds
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine core often involves the cyclization of a 2-aminobenzophenone derivative. While a direct synthesis from 2-amino-5-chloro-4-nitrobenzoic acid is challenging, a multi-step approach can be envisioned.
Synthetic Strategy and Mechanistic Considerations
A plausible synthetic route involves the initial conversion of 2-amino-5-chloro-4-nitrobenzoic acid to a 2-aminobenzophenone derivative, followed by cyclization to form the benzodiazepine ring.
Diagram 2: Retrosynthetic Analysis for Benzodiazepine Synthesis
Caption: Retrosynthetic approach for the synthesis of a 1,4-benzodiazepine derivative.
The key transformation is the formation of the 2-aminobenzophenone. This can be achieved through a Friedel-Crafts acylation of a suitable aromatic compound with a derivative of 2-amino-5-chloro-4-nitrobenzoic acid (e.g., the acid chloride). However, the amino group needs to be protected to prevent unwanted side reactions.
Proposed Experimental Protocol: Synthesis of a 7-Chloro-8-nitro-1,4-benzodiazepine Derivative
This is a proposed multi-step synthesis that would require optimization.
Step 1: Protection of the Amino Group
-
React 2-amino-5-chloro-4-nitrobenzoic acid with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form the N-Boc protected derivative.
Step 2: Formation of the Acid Chloride
-
Convert the carboxylic acid of the N-Boc protected compound to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Step 3: Friedel-Crafts Acylation
-
Perform a Friedel-Crafts acylation of a suitable aromatic substrate (e.g., benzene) with the acid chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the protected 2-aminobenzophenone.
Step 4: Deprotection
-
Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the 2-amino-5-chloro-4-nitrobenzophenone.
Step 5: Cyclization to the Benzodiazepine
-
The final cyclization to the 1,4-benzodiazepine can be achieved by reacting the 2-aminobenzophenone with an amino acid derivative or a haloacetyl chloride followed by treatment with ammonia.[5][6][7]
Biological Relevance
The resulting 7-chloro-8-nitro-1,4-benzodiazepine would be a novel compound with potential CNS activity. The presence and position of the chloro and nitro groups on the benzodiazepine scaffold could lead to unique pharmacological profiles compared to existing drugs.[8]
Synthesis of Acridones: Access to Antitumor and Antiviral Agents
Acridones are a class of polycyclic aromatic compounds that have garnered significant interest due to their potent antitumor, antiviral, and antiparasitic activities. The synthesis of the acridone core typically involves the cyclization of an N-phenylanthranilic acid derivative.
Synthetic Strategy and Mechanistic Pathway
The synthesis of a chloro-nitro substituted acridone from 2-amino-5-chloro-4-nitrobenzoic acid can be achieved through an initial Ullmann condensation followed by an intramolecular Friedel-Crafts acylation.
Diagram 3: Synthetic Pathway to a Chloro-Nitro-Acridone
Caption: Synthetic route to a chloro-nitro-acridone derivative.
The Ullmann condensation involves the copper-catalyzed coupling of the amino group of 2-amino-5-chloro-4-nitrobenzoic acid with an aryl halide. The resulting N-phenylanthranilic acid derivative is then cyclized under acidic conditions (e.g., polyphosphoric acid or sulfuric acid) via an intramolecular Friedel-Crafts acylation to yield the acridone.[1][9]
Proposed Experimental Protocol: Synthesis of a Chloro-Nitro-Acridone Derivative
This is a proposed synthesis that would require experimental validation and optimization.
Step 1: Ullmann Condensation
-
In a round-bottom flask, combine 2-amino-5-chloro-4-nitrobenzoic acid, an aryl halide (e.g., iodobenzene), potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling solvent such as DMF or NMP.
-
Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and acidify to precipitate the N-phenylanthranilic acid derivative.
-
Collect the solid by filtration and purify by recrystallization.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Add the purified N-phenylanthranilic acid derivative to polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the mixture at a high temperature (e.g., 100-140 °C) for a few hours.
-
Carefully pour the hot reaction mixture onto ice to precipitate the acridone product.
-
Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Biological Potential
The synthesized chloro-nitro-acridone would be a novel scaffold for biological evaluation. Acridone derivatives are known to intercalate with DNA and inhibit topoisomerase II, leading to their anticancer activity. The electronic properties of the chloro and nitro substituents could modulate these interactions and potentially lead to compounds with enhanced potency or altered selectivity.[10][11]
Conclusion: A Versatile Scaffold for Future Drug Discovery
2-Amino-5-chloro-4-nitrobenzoic acid is a testament to the power of strategic molecular design in organic synthesis. Its inherent multifunctionality provides a robust platform for the construction of a diverse range of heterocyclic compounds with significant biological potential. This guide has provided a comprehensive overview of its application in the synthesis of quinazolinones, benzodiazepines, and acridones, complete with detailed experimental protocols and mechanistic insights. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals in the field, inspiring the development of novel synthetic methodologies and the discovery of new therapeutic agents. The continued exploration of this versatile building block will undoubtedly lead to the creation of innovative molecular entities that address unmet medical needs.
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- Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
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Vaso, A., et al. (n.d.). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[1]-benzopyran-2-one. Asian Journal of Chemistry.
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- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (n.d.).
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- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.
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An In-Depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-nitrobenzoic Acid: Mechanism and Protocol
Abstract: 2-Amino-5-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound, serving as a valuable building block in the synthesis of pharmaceuticals and specialized chemical agents. Its specific substitution pattern offers multiple reactive sites for further molecular elaboration. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this target molecule, starting from the commercially available precursor, 2-amino-5-chlorobenzoic acid. We will delve into the strategic considerations behind the chosen three-step synthesis, explore the detailed reaction mechanisms for each transformation, present a detailed experimental protocol, and outline key safety and characterization parameters. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of a polysubstituted aromatic ring like 2-amino-5-chloro-4-nitrobenzoic acid requires careful strategic planning to control the regioselectivity of the substitution reactions. A direct nitration of 2-amino-5-chlorobenzoic acid is fraught with challenges. The amino (-NH₂) group is a powerful activating group, making the ring highly susceptible to oxidation by the strong nitric acid used for nitration.[1] Furthermore, the powerful activating nature of the amino group and the directing effects of the existing chloro and carboxyl groups would likely lead to a mixture of unwanted isomers.
Therefore, a more controlled, three-step approach is mandated:
-
Protection: The highly reactive amino group is temporarily converted into a less reactive acetamido group (-NHCOCH₃). This protection strategy serves a dual purpose: it prevents oxidation and moderates the group's activating effect, thereby ensuring a more predictable outcome in the subsequent nitration step.[1]
-
Nitration: The key C-N bond is formed via an electrophilic aromatic substitution reaction on the protected intermediate. The regiochemical outcome is dictated by the combined directing effects of the substituents on the ring.
-
Deprotection: The acetyl protecting group is removed via hydrolysis to restore the free amino group, yielding the final target molecule.
This sequence ensures high yield and purity, which are critical for downstream applications in pharmaceutical synthesis.[2]
Detailed Reaction Mechanism
Step 1: Protection via Acetylation of 2-amino-5-chlorobenzoic acid
The first step involves the protection of the nucleophilic amino group as an acetamide. This is typically achieved by reacting 2-amino-5-chlorobenzoic acid with acetic anhydride in the presence of a solvent like glacial acetic acid.
-
Mechanism: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate ion as a leaving group and forming a protonated amide. Finally, a base (such as the acetate ion or another molecule of the starting amine) removes the proton from the nitrogen, yielding the neutral 2-acetamido-5-chlorobenzoic acid.
Step 2: Regioselective Nitration
This is the critical step where the nitro group is introduced onto the aromatic ring. The reaction is performed using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, at a controlled low temperature to prevent side reactions.[3]
-
Mechanism:
-
Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).[4] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack and Regioselectivity: The electron-rich aromatic ring of 2-acetamido-5-chlorobenzoic acid attacks the nitronium ion. The position of this attack is determined by the directing effects of the existing substituents:
-
Acetamido group (-NHCOCH₃): A strong ortho-, para- director and an activating group.
-
Chloro group (-Cl): A weak ortho-, para- director and a deactivating group.
-
Carboxylic acid group (-COOH): A meta- director and a deactivating group.[4] The powerful ortho-, para- directing ability of the acetamido group dominates. The para position is blocked by the chlorine atom. Of the two ortho positions (C3 and C4), the C4 position is favored. The C3 position is sterically hindered by the adjacent bulky carboxylic acid group, and it is also deactivated by the meta-directing influence of the same group. Therefore, the nitronium ion is selectively directed to the C4 position.
-
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton (H⁺) from the C4 position to a weak base (like HSO₄⁻) to restore the aromaticity of the ring, yielding 2-acetamido-5-chloro-4-nitrobenzoic acid.
-
Step 3: Deprotection via Acid Hydrolysis
The final step is the removal of the acetyl group to unveil the amino functionality. This is readily accomplished by heating the acetylated compound in the presence of an aqueous acid, such as hydrochloric acid.[1]
-
Mechanism: The reaction proceeds via a typical acid-catalyzed hydrolysis of an amide. The carbonyl oxygen of the acetamido group is first protonated by the acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following proton transfer steps, the C-N bond is cleaved, releasing the free amine (the desired product) and acetic acid as a byproduct. Subsequent neutralization will precipitate the final product if it is soluble in the acidic medium.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. It should be performed by trained personnel in a properly equipped chemical laboratory with all appropriate safety precautions.
Reagent and Materials Table
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Notes |
| 2-amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 1.0 | 17.16 g | Starting Material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 80 mL | Solvent |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 1.2 | 12.0 mL | Acetylating Agent |
| Conc. Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 50 mL | Catalyst/Solvent |
| Conc. Nitric Acid (70%) | HNO₃ | 63.01 | 1.1 | 5.2 mL | Nitrating Agent |
| Conc. Hydrochloric Acid (37%) | HCl | 36.46 | - | 60 mL | Deprotection Reagent |
| Deionized Water | H₂O | 18.02 | - | As needed | For workup |
| Ice | H₂O | 18.02 | - | As needed | For cooling |
Step-by-Step Methodology
Part A: Synthesis of 2-Acetamido-5-chlorobenzoic acid (Protection)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-chlorobenzoic acid (17.16 g).
-
Add 80 mL of glacial acetic acid and stir to dissolve. Gentle heating may be necessary.
-
Carefully add acetic anhydride (12.0 mL) dropwise to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for 1 hour.[1]
-
After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of ice-cold water while stirring.
-
Collect the white precipitate by vacuum filtration, wash the solid thoroughly with cold water, and air dry. The product, 2-acetamido-5-chlorobenzoic acid, is typically of sufficient purity for the next step.
Part B: Synthesis of 2-Acetamido-5-chloro-4-nitrobenzoic acid (Nitration)
-
In a 250 mL flask, carefully add concentrated sulfuric acid (50 mL) and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add the dried 2-acetamido-5-chlorobenzoic acid from the previous step in small portions, ensuring the temperature does not rise above 10 °C.[3]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (5.2 mL) to 15 mL of cold concentrated sulfuric acid. Keep this mixture cold.
-
Add the nitrating mixture dropwise to the stirred solution of the acetylated compound over 30 minutes, maintaining the reaction temperature between 0-5 °C.[5]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.
-
Very carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral to pH paper.
Part C: Synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid (Deprotection)
-
Transfer the crude, damp solid from Part B into a 250 mL round-bottom flask.
-
Add 60 mL of concentrated hydrochloric acid and 60 mL of deionized water.
-
Heat the mixture to reflux with stirring for 1.5 to 2 hours, or until the solid has dissolved and the reaction is complete (monitored by TLC).[1]
-
Cool the resulting solution in an ice bath. The product should precipitate as the hydrochloride salt.
-
To obtain the free amine, slowly neutralize the cold solution by the dropwise addition of aqueous sodium hydroxide until the pH is approximately 4-5.
-
Collect the final yellow-orange solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Visualization of the Synthetic Pathway
Sources
Application Note: A Validated Protocol for the Regioselective Nitration of 2-amino-5-chlorobenzoic Acid via Amino Group Protection
An Application Note for the Synthesis of 2-amino-5-chloro-4-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive, field-proven protocol for the nitration of 2-amino-5-chlorobenzoic acid. Direct nitration of this substrate is challenging due to the high reactivity and oxidative sensitivity of the amino group. To ensure a controlled reaction and high yield of the desired product, this protocol employs a robust three-step synthetic strategy: (1) protection of the amino group via acetylation, (2) regioselective nitration of the resulting 2-acetamido-5-chlorobenzoic acid, and (3) deprotection via acid-catalyzed hydrolysis to yield the final compound, 2-amino-5-chloro-4-nitrobenzoic acid. This document offers detailed, step-by-step methodologies, mechanistic insights, safety protocols, and characterization data to guide researchers in the successful synthesis of this valuable chemical intermediate.
Introduction and Strategic Rationale
2-amino-5-chlorobenzoic acid and its nitrated derivatives are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution is a fundamental transformation. However, the direct nitration of an aniline derivative like 2-amino-5-chlorobenzoic acid using standard nitrating agents (a mixture of concentrated nitric and sulfuric acids) is fraught with complications. The free amino group (-NH₂) is a powerful activating group, which can lead to uncontrolled, multiple nitrations and the formation of undesired isomers. Furthermore, the amino group is readily oxidized by concentrated nitric acid, often resulting in the formation of complex tar-like byproducts and a significant reduction in yield.
To circumvent these issues, a protection-nitration-deprotection strategy is the most reliable approach. The amino group is temporarily converted to a less reactive acetamido group (-NHCOCH₃). This group is still an ortho-, para-director but is less activating than a free amino group, allowing for a more controlled nitration. Following the nitration step, the acetyl protecting group is easily removed by hydrolysis to regenerate the amino group and yield the final product.
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, as illustrated below. This workflow ensures high regioselectivity and minimizes the formation of impurities.
Caption: Three-stage synthesis workflow.
Mechanistic Principles and Regioselectivity
The key step in this synthesis is the electrophilic aromatic substitution (EAS) reaction. The nitrating mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺).[2][3]
Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring of the protected intermediate, 2-acetamido-5-chlorobenzoic acid.
-
-NHCOCH₃ (Acetamido): Activating, ortho-, para-director.
-
-Cl (Chloro): Deactivating, ortho-, para-director.
-
-COOH (Carboxylic Acid): Deactivating, meta-director.
The powerful para-directing effect of the acetamido group at position 2, combined with the ortho-directing effect of the chloro group at position 5, strongly favors the introduction of the electrophile at the C4 position. The C6 position is sterically hindered by the adjacent acetamido group, and the C3 position is directed against by the meta-directing carboxylic acid. This synergy results in a highly regioselective nitration to form 2-acetamido-5-chloro-4-nitrobenzoic acid as the major product.
Caption: Electrophilic aromatic substitution mechanism.
Detailed Experimental Protocols
Extreme caution is required when handling concentrated acids. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). [4][5]
Protocol 1: Protection of the Amino Group
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g (58.3 mmol) of 2-amino-5-chlorobenzoic acid in 50 mL of water.
-
Addition of Acetic Anhydride: While stirring vigorously, add 7.0 mL (74.2 mmol, 1.27 eq) of acetic anhydride in one portion.
-
Reaction: Stir the mixture at room temperature for 30 minutes. The initial suspension will gradually dissolve and then a white precipitate of the acetylated product will form.
-
Isolation: Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with two 20 mL portions of cold deionized water. Dry the product in a vacuum oven at 80°C to a constant weight.
-
Expected Outcome: A white crystalline solid (2-acetamido-5-chlorobenzoic acid) with a typical yield of 90-95%.
-
Protocol 2: Nitration of 2-acetamido-5-chlorobenzoic acid
-
Preparation: Place 10.0 g (46.4 mmol) of dry 2-acetamido-5-chlorobenzoic acid into a 250 mL flask. Cool the flask in an ice-salt bath.
-
Dissolution: Slowly and carefully add 40 mL of concentrated sulfuric acid (H₂SO₄) with constant stirring. Ensure the temperature of the mixture does not exceed 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL (approx. 50 mmol) of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition. [6][7] A significant exotherm will occur if the addition is too rapid.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.[8]
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale-yellow solid will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with large volumes of cold deionized water until the washings are neutral to pH paper.[8]
-
Drying: Dry the product (2-acetamido-5-chloro-4-nitrobenzoic acid) to a constant weight. The crude product is often of sufficient purity for the next step.
-
Expected Outcome: A pale-yellow solid with a typical yield of 85-90%.
-
Protocol 3: Deprotection (Hydrolysis of the Acetyl Group)
-
Preparation: Place the entire batch of crude 2-acetamido-5-chloro-4-nitrobenzoic acid from the previous step into a 250 mL round-bottom flask. Add 100 mL of a 1:1 (v/v) mixture of water and concentrated hydrochloric acid (HCl).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration.
-
Purification: To obtain the free amine, resuspend the solid in 100 mL of water and carefully add a saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Final Product Collection: Collect the final product, 2-amino-5-chloro-4-nitrobenzoic acid, by vacuum filtration. Wash with cold deionized water and dry under vacuum.
-
Expected Outcome: A yellow crystalline solid with a typical yield of 90-95% for this step.
-
Quantitative Data Summary
| Compound Name | Starting/Intermediate/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Eq. | Theoretical Yield (g) |
| 2-amino-5-chlorobenzoic acid | Starting Material | 171.57 | 58.3 | 1.0 | - |
| 2-acetamido-5-chlorobenzoic acid | Intermediate 1 | 213.61 | 58.3 | 1.0 | 12.45 |
| 2-acetamido-5-chloro-4-nitrobenzoic acid | Intermediate 2 | 258.61 | 58.3 | 1.0 | 15.08 |
| 2-amino-5-chloro-4-nitrobenzoic acid | Final Product | 216.57 | 58.3 | 1.0 | 12.62 |
Product Characterization
The identity and purity of the final product, 2-amino-5-chloro-4-nitrobenzoic acid, should be confirmed using standard analytical techniques.
-
¹H NMR: Aromatic protons are expected to appear in the downfield region (δ 6.5-8.5 ppm).[9] The spectrum should show two singlets corresponding to the two non-equivalent aromatic protons. The broad signals for the -NH₂ and -COOH protons will also be present.
-
¹³C NMR: Aromatic carbons typically resonate in the δ 110-160 ppm range.[9] The spectrum should show six distinct signals for the aromatic carbons, plus a signal for the carboxyl carbon.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands:
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product (216.57 g/mol ).[12]
Critical Safety Precautions and Waste Disposal
-
Chemical Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents.[5][13] They can cause severe burns on contact and react violently with many organic materials.[4] All manipulations must be performed within a chemical fume hood.
-
Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®) are mandatory.[5][14]
-
Temperature Control: The nitration reaction is highly exothermic. Strict adherence to the recommended temperature range (0-5°C) is essential to prevent a runaway reaction.[15]
-
Quenching: Always pour the acid reaction mixture slowly onto ice, never the other way around, to dissipate the heat of dilution safely.
-
Waste Disposal: Acidic aqueous waste must be neutralized carefully with a base (e.g., sodium bicarbonate) before disposal. Do not mix acid waste with organic solvent waste.[13] Follow all institutional and local regulations for chemical waste disposal.
References
- UNITED STATES PATENT office. (n.d.). Googleapis.com.
- Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. US2100242A. Google Patents.
- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Chinese Patent No. CN112778147A. Google Patents.
- ResearchGate. (2018). Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- (2013). Method for preparing p-aminobenzoic acid. Korean Patent No. KR20130093981A. Google Patents.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
- YouTube. (2024). Nitration reaction safety.
- OpenStax. (2024). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 14. youtube.com [youtube.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
Application Notes & Protocols: The Strategic Use of 2-Amino-5-chloro-4-nitrobenzoic Acid in Pharmaceutical Intermediate Synthesis
Foreword: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2-Amino-5-chloro-4-nitrobenzoic acid is a pivotal chemical intermediate valued for its versatile reactivity.[1] The strategic arrangement of three distinct functional groups—an amine, a carboxylic acid, and a nitro group—on a chlorinated benzene ring provides a powerful scaffold for a wide array of synthetic transformations. This trifecta of reactivity allows for orthogonal chemical modifications, making it an ideal launchpad for constructing complex, high-value active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of the chemical utility of 2-Amino-5-chloro-4-nitrobenzoic acid. We will dissect its core reactivity, provide detailed, field-tested protocols for its application in the synthesis of key pharmaceutical intermediates, and offer expert insights into optimizing these transformations. The protocols described herein are designed to be self-validating, with clear causality behind each experimental choice.
Physicochemical Properties and Safety Mandates
A comprehensive understanding of a reagent's properties and hazards is non-negotiable for safe and reproducible experimentation.
Key Properties
The following table summarizes the essential physicochemical data for 2-Amino-5-chloro-4-nitrobenzoic acid and related structures.
| Property | Value | Source |
| CAS Number | 34649-02-0 | [2] |
| Molecular Formula | C₇H₅ClN₂O₄ | [3] |
| Molecular Weight | 216.58 g/mol | [3] |
| Appearance | Typically a yellow to orange crystalline powder | [4] |
| Melting Point | Data for specific isomers vary; e.g., 2-chloro-4-nitrobenzoic acid: 139-143 °C | [5] |
| Solubility | Generally soluble in organic solvents | [4] |
Safety & Handling: A Mandate for Caution
Substituted nitroaromatic and aniline compounds require careful handling. The following safety protocols are derived from safety data sheets (SDS) of structurally similar compounds and must be supplemented by consulting the specific SDS for the material in use.
| Hazard Category | Precautionary Measure | Rationale & Reference |
| Eye Irritation | Wear approved safety glasses with side shields or goggles. | Causes serious eye irritation.[5][6][7][8] Ensure an eyewash station is accessible. |
| Skin Irritation | Wear nitrile or other appropriate protective gloves and a lab coat. | May cause skin irritation or an allergic skin reaction.[6] Wash skin thoroughly after handling.[6] |
| Respiratory Hazard | Handle in a well-ventilated area or a chemical fume hood. | May cause respiratory irritation.[6][8] Avoid breathing dust.[6][7] |
| Ingestion | Do not eat, drink, or smoke when using this product. | Harmful if swallowed.[6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Discharge into the environment must be avoided. |
Core Reactivity: A Chemist's Strategic View
The synthetic utility of 2-Amino-5-chloro-4-nitrobenzoic acid stems from the distinct reactivity of its three functional groups. Understanding these allows for planned, sequential reactions.
Caption: Workflow for Nintedanib precursor synthesis.
Protocol 4.1: Step-by-Step Synthesis
Step 1: Esterification to Methyl 2-amino-5-chloro-4-nitrobenzoate (Intermediate A)
-
Rationale: Protecting the carboxylic acid as a methyl ester prevents it from interfering in the subsequent reduction step and is a common strategy in multi-step syntheses. [9]Acid-catalyzed Fischer esterification is a classic and cost-effective method.
-
Protocol:
-
Suspend 2-Amino-5-chloro-4-nitrobenzoic acid (1.0 eq.) in methanol (10-15 volumes).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (0.2 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
-
Carefully pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution until pH 7-8.
-
The solid product precipitates. Filter the solid, wash with cold water, and dry under vacuum to yield Intermediate A.
-
Step 2: Reduction to Methyl 2,4-diamino-5-chlorobenzoate (Intermediate B)
-
Rationale: Selective reduction of the nitro group to an amine unmasks a new functional group for further elaboration. Tin(II) chloride in an acidic medium is a reliable method for this transformation on substituted nitroaromatics.
-
Protocol:
-
Dissolve Intermediate A (1.0 eq.) in ethanol (10 volumes).
-
Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (5 volumes) and add it slowly to the reaction mixture.
-
Heat the mixture to 70-80 °C for 2-3 hours. Monitor reaction completion by TLC.
-
Cool the mixture to 0-5 °C and basify by the slow addition of a concentrated sodium hydroxide solution to pH > 10, which will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield Intermediate B.
-
Step 3: Selective N-Methylation to Final Product
-
Rationale: Introducing the N-methyl group is a key step toward the final Nintedanib structure. A controlled reductive amination or another selective methylation protocol is required to favor mono-methylation of the more reactive 4-amino group.
-
Protocol:
-
This step requires careful optimization to ensure selectivity. A common approach involves reductive amination. Dissolve Intermediate B (1.0 eq.) in a suitable solvent like methanol.
-
Add aqueous formaldehyde (1.1 eq.) followed by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with water and extract with dichloromethane.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired product.
-
Application Spotlight II: Synthesis of Niclosamide Analog Precursors
Niclosamide is an anthelmintic drug that has gained significant attention for its potential anticancer properties. [1]Analogs can be synthesized to improve efficacy and pharmacokinetic profiles. 2-Amino-5-chloro-4-nitrobenzoic acid is an excellent starting material for precursors to these analogs via amide bond formation.
Caption: Workflow for Niclosamide analog precursor.
Protocol 5.1: Amide Coupling
-
Rationale: This protocol outlines a direct coupling reaction to form the core amide linkage present in Niclosamide and its analogs. Phosphorus trichloride (PCl₃) is an effective, albeit harsh, coupling agent for this transformation. [1]* Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Amino-5-chloro-4-nitrobenzoic acid (1.0 eq.) in a high-boiling solvent like chlorobenzene. [1] 2. Add the desired substituted salicylic acid derivative (1.0 eq.) to the solution.
-
At room temperature, add phosphorus trichloride (PCl₃) (approx. 0.85 eq.) dropwise to the mixture. [1]Caution: PCl₃ reacts violently with water. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to approximately 135 °C and maintain for 3-4 hours. [1] 5. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the remaining PCl₃.
-
The solid product will precipitate. Isolate the crude product by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified Niclosamide analog precursor.
-
Troubleshooting and Field Insights
-
Incomplete Reactions: If TLC analysis shows significant starting material, reaction time can be extended, or a slight excess of a key reagent (e.g., coupling agent) can be added. For the esterification, ensure the methanol is anhydrous.
-
Purification Challenges: The products of these reactions often contain polar functional groups. Silica gel column chromatography is generally effective. If compounds are highly polar, consider using a more polar mobile phase or reverse-phase chromatography.
-
Side Reactions: In the N-methylation step (Protocol 4.1, Step 3), di-methylation is a potential side reaction. Using a slight excess of the amine starting material relative to the aldehyde and maintaining low temperatures can help favor mono-alkylation.
-
Safety with PCl₃: The quenching of phosphorus trichloride is highly exothermic and releases HCl gas. This step must be performed slowly, in a fume hood, with adequate cooling.
Conclusion
2-Amino-5-chloro-4-nitrobenzoic acid is more than a simple chemical; it is a strategic tool for the pharmaceutical scientist. Its pre-installed functional handles allow for a modular and logical approach to the synthesis of complex molecular architectures. The protocols detailed for the preparation of Nintedanib and Niclosamide precursors serve as robust templates, demonstrating the compound's capacity to significantly shorten synthetic routes and enable the exploration of novel chemical space. By understanding its fundamental reactivity and adhering to rigorous safety and experimental procedures, researchers can fully leverage this versatile intermediate to accelerate drug discovery and development programs.
References
-
Ji Min. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace. [Link]
-
International Journal of Innovative Research in Technology (IJIRT). (2025). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]
-
ResearchGate. (2026). An Improved Process for the Synthesis of Nintedanib Esylate. [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]
-
PubChem. 2-Amino-5-nitrobenzoic acid. [Link]
-
M. A. Ansari, et al. (2016). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. [Link]
-
Taylor & Francis Group. (2020). An Improved Process for the Synthesis of Nintedanib Esylate. Figshare. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet for 2-Chloro-4-nitrobenzoic acid. [Link]
- Google Patents.
-
Lithionyx Chemicals. 2-Chloro-5-nitrobenzoic acid. [Link]
- Google Patents.
-
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]
- Google Patents.
-
PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
- Google Patents. AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
YouTube. (2022). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. [Link]
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- 9. CN105837493B - The synthetic method and its intermediate of Nintedanib - Google Patents [patents.google.com]
Application Note: A Validated RP-HPLC Method for the Quantification of 2-Amino-5-chloro-4-nitrobenzoic acid
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-5-chloro-4-nitrobenzoic acid. This compound is a potential key intermediate in the synthesis of various pharmaceutical compounds, making its precise quantification essential for quality control and process monitoring. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance in accordance with international validation guidelines. This protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this analyte.
Scientific Rationale and Method Development
The development of a reliable HPLC method is fundamentally guided by the physicochemical properties of the analyte. 2-Amino-5-chloro-4-nitrobenzoic acid is a multi-functionalized aromatic molecule. Its structure, featuring a carboxylic acid group, an amino group, and nitro and chloro substituents, dictates its chromatographic behavior.
-
Chromatographic Mode: Reversed-phase chromatography (RPC) is the chosen mode of separation.[1] In RPC, a non-polar stationary phase is used with a polar mobile phase.[1] Given the analyte's aromatic backbone, it possesses sufficient hydrophobicity to interact with and be retained by a C18 alkyl chain stationary phase.[1][2]
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This is a versatile and common choice in RP-HPLC, providing excellent retention for a wide range of molecules, including aromatic acids.[3]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal retention, peak shape, and resolution.
-
pH Control: The analyte contains a carboxylic acid group (weakly acidic) and an amino group (weakly basic). The pH of the mobile phase will control the ionization state of these functional groups, which significantly impacts retention time and peak symmetry.[4] To ensure the carboxylic acid is in its protonated, less polar form, and to promote consistent interaction with the C18 phase, the mobile phase is acidified. Phosphoric acid is an effective, non-volatile acidifier for UV-based HPLC.[5] A pH well below the pKa of the carboxylic acid (typically around 4-5 for benzoic acids) ensures suppression of ionization.
-
Organic Modifier: Acetonitrile is chosen as the organic component of the mobile phase due to its low viscosity and UV transparency. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a suitable retention time, ensuring the peak elutes neither too quickly near the void volume nor too late, which would lead to excessive band broadening and longer run times.
-
-
Detection: The presence of the nitro-aromatic chromophore in the analyte's structure results in strong UV absorbance. Based on similar compounds, a detection wavelength of 254 nm is selected to ensure high sensitivity.[3]
Materials and Instrumentation
| Item | Description |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector. |
| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Data Acquisition | OpenLab CDS ChemStation Edition or equivalent chromatography data software |
| Reference Standard | 2-Amino-5-chloro-4-nitrobenzoic acid (Purity ≥ 98%) |
| Chemicals & Reagents | Acetonitrile (HPLC Grade), Phosphoric Acid (85%, ACS Grade), Deionized Water (>18 MΩ·cm) |
| Lab Equipment | Analytical Balance, Volumetric flasks (Class A), Pipettes (Calibrated), Syringe filters (0.45 µm, PTFE or Nylon), Sonicator |
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Experimental Protocols
Solution Preparation
-
Mobile Phase (1 L):
-
Add 500 mL of HPLC-grade acetonitrile to a 1 L graduated cylinder.
-
In a separate 1 L media bottle, add 1.0 mL of 85% phosphoric acid to 500 mL of deionized water.
-
Add the 500 mL of acetonitrile to the aqueous acid solution.
-
Mix thoroughly and degas for 15 minutes using a sonicator or vacuum filtration.
-
-
Diluent: The mobile phase (Acetonitrile/0.1% H₃PO₄, 50:50) is used as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the 2-Amino-5-chloro-4-nitrobenzoic acid reference standard.
-
Transfer the standard into a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve completely.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix well.
-
-
Calibration Curve Standards (e.g., 10 - 200 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent.
-
-
Sample Solution (Target concentration ~100 µg/mL):
-
Accurately weigh a sample amount expected to contain approximately 10 mg of the analyte.
-
Transfer into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of diluent, sonicate to dissolve, dilute to volume, and mix.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Analytical Workflow
The following diagram outlines the complete analytical procedure from preparation to final quantification.
Sources
- 1. chromtech.com [chromtech.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Derivatization of 2-Amino-5-chloro-4-nitrobenzoic Acid for Biological Screening
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. The compound 2-Amino-5-chloro-4-nitrobenzoic acid presents itself as a molecule of significant interest for medicinal chemists and drug development professionals. Its architecture, featuring three distinct and reactive functional groups—an amino group, a carboxylic acid, and an electron-withdrawing nitro group, further influenced by a chloro substituent—offers a rich platform for a multitude of synthetic transformations. This trifecta of reactivity allows for the systematic and diverse derivatization of the core structure, enabling the exploration of a broad chemical space in the quest for novel bioactive agents.
Derivatives of closely related aminobenzoic acids have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of the chloro and nitro groups on the benzene ring of 2-amino-5-chloro-4-nitrobenzoic acid is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of its derivatives, potentially leading to enhanced potency and selectivity. This document provides a comprehensive guide to the derivatization of this versatile scaffold, outlining detailed protocols for the synthesis of amide and ester derivatives, as well as its application in the construction of heterocyclic systems. Furthermore, it details established protocols for the biological screening of these novel compounds, with a focus on identifying potential anticancer and antimicrobial agents.
Core Synthetic Strategies: Unleashing the Potential of a Versatile Building Block
The synthetic utility of 2-amino-5-chloro-4-nitrobenzoic acid lies in the differential reactivity of its functional groups. The carboxylic acid is amenable to esterification and amidation, the amino group can be acylated, alkylated, or serve as a nucleophile in cyclization reactions, and the nitro group can be reduced to an amine, opening up another avenue for derivatization.
Workflow for Derivatization and Screening
Caption: A generalized workflow for the derivatization of 2-amino-5-chloro-4-nitrobenzoic acid and subsequent biological evaluation.
Part 1: Synthesis of Amide Derivatives
The formation of an amide bond from the carboxylic acid moiety is a fundamental transformation in medicinal chemistry, often leading to compounds with improved biological activity and metabolic stability.
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
This protocol is adapted from standard amide bond formation methodologies and will require optimization for specific substrates.
Step 1: Activation of the Carboxylic Acid
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-chloro-4-nitrobenzoic acid (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) or oxalyl chloride ((COCl)₂) (1.2 eq.) dropwise to the suspension at 0 °C. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) should be added.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) of a quenched aliquot.
-
Work-up: After completion, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Bond Formation
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like DCM or THF in a separate flask under an inert atmosphere.
-
Addition of Amine: To this solution, add the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
| Reagent/Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | Efficiently converts the carboxylic acid to the more reactive acyl chloride. |
| Solvent | Anhydrous DCM or THF | Inert and aprotic to prevent unwanted side reactions. |
| Base | Triethylamine or DIPEA | Scavenges the HCl generated during the reaction, driving the equilibrium forward. |
| Temperature | 0 °C to reflux | Initial cooling controls the exothermic reaction, while heating ensures completion. |
Part 2: Synthesis of Ester Derivatives
Esterification of the carboxylic acid can modulate the lipophilicity of the resulting compounds, which can significantly impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol 2: Fischer Esterification
This acid-catalyzed esterification is a classic and straightforward method for producing esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chloro-4-nitrobenzoic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.[3]
| Reagent/Parameter | Condition | Rationale |
| Alcohol | Excess of the desired alcohol | Serves as both reactant and solvent, driving the equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Temperature | Reflux | Increases the reaction rate to achieve equilibrium faster. |
Part 3: Synthesis of Heterocyclic Derivatives: Quinazolines
The reaction of the amino and carboxylic acid functionalities of 2-amino-5-chloro-4-nitrobenzoic acid can be exploited to construct fused heterocyclic systems, such as quinazolines, which are privileged scaffolds in medicinal chemistry.[4][5]
Protocol 3: Synthesis of 6-Chloro-7-nitroquinazolin-4(3H)-one
This protocol is based on established methods for quinazoline synthesis from anthranilic acids.[4]
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-chloro-4-nitrobenzoic acid (1.0 eq.) and an excess of formamide.
-
Reaction Conditions: Heat the mixture with stirring to 150-170 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to approximately 100 °C. Slowly pour the mixture into ice water with vigorous stirring to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual formamide. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[4]
Reaction Pathway for Quinazoline Synthesis
Caption: A simplified representation of the one-pot synthesis of a quinazolinone derivative.
Part 4: Biological Screening Protocols
A systematic biological evaluation of the synthesized derivatives is crucial to identify promising lead compounds. Based on the known activities of related compounds, initial screening should focus on antimicrobial and anticancer properties.
Protocol 4: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3]
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] Visual inspection or measurement of optical density can be used.
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.[6]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[6]
| Assay | Purpose | Key Endpoint |
| Broth Microdilution | Determine antimicrobial activity | Minimum Inhibitory Concentration (MIC) |
| MTT Assay | Evaluate cytotoxic effects on cancer cells | Half-maximal Inhibitory Concentration (IC₅₀) |
Conclusion and Future Directions
2-Amino-5-chloro-4-nitrobenzoic acid is a highly promising and versatile scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in this application note provide a solid foundation for the generation of diverse libraries of amide, ester, and heterocyclic derivatives. The subsequent biological screening protocols offer a clear path to identifying compounds with potential antimicrobial and anticancer activities. Further derivatization, guided by structure-activity relationship (SAR) studies of the initial hits, will be crucial in optimizing the potency, selectivity, and pharmacokinetic profiles of these novel compounds, ultimately paving the way for the development of new and effective drugs.
References
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Available at: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available at: [Link]
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Quinazoline derivatives: synthesis and bioactivities. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Viruses. Available at: [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available at: [Link]
-
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. Available at: [Link]
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Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules. Available at: [Link]
- Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
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Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. European Journal of Microbiology and Immunology. Available at: [Link]
- Esterification of nitrobenzoic acids. Google Patents.
- Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.
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Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. Archiv der Pharmazie. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
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Application Note & Protocol: A Scalable and Controlled Synthesis of 2-Amino-5-chloro-4-nitrobenzoic Acid for Industrial Applications
Abstract and Introduction
2-Amino-5-chloro-4-nitrobenzoic acid is a pivotal chemical intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized dyes. The strategic placement of its functional groups—amino, chloro, nitro, and carboxylic acid—makes it a versatile building block. However, its synthesis presents significant challenges on an industrial scale, primarily related to regioselectivity and process safety. The direct nitration of 2-amino-5-chlorobenzoic acid is often complicated by the powerful activating effect of the amino group, which can lead to undesired isomers and oxidation side-products.
This document provides a robust, three-step synthetic route designed for scale-up. The strategy hinges on the temporary protection of the highly reactive amino group as an acetamide. This modification serves a dual purpose: it tempers the reactivity of the aromatic ring and sterically directs the subsequent electrophilic nitration to the desired C4 position, para to the activating group. The final step involves a straightforward hydrolysis to yield the target compound with high purity. This application note details the complete workflow, including step-by-step protocols, safety analyses, process optimization insights, and methods for final product purification.
Strategic Overview of the Synthetic Pathway
The selected pathway prioritizes yield, purity, and operational safety, addressing the inherent challenges of nitrating a multi-substituted aromatic system. The process is segmented into three core stages:
-
Protection (Acetylation): The amino group of the starting material, 2-amino-5-chlorobenzoic acid, is protected using acetic anhydride. This is a critical step to prevent oxidation by the nitrating agent and to ensure the regioselective introduction of the nitro group.
-
Regioselective Nitration: The protected intermediate, 2-acetamido-5-chlorobenzoic acid, is nitrated using a standard mixed acid (HNO₃/H₂SO₄) protocol under strict temperature control. The acetylamino group directs the nitration primarily to the para position (C4).
-
Deprotection (Hydrolysis): The acetyl group is removed via acid-catalyzed hydrolysis to regenerate the free amine, yielding the final product, 2-amino-5-chloro-4-nitrobenzoic acid.
This methodical approach transforms a potentially complex and low-yielding reaction into a predictable and controllable industrial process.
Figure 1: High-level workflow for the synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid.
Detailed Synthesis Protocols
Materials and Equipment
| Reagent/Solvent | Grade | Supplier Example | Notes |
| 2-Amino-5-chlorobenzoic Acid | ≥98% | Sigma-Aldrich, TCI | Starting Material |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | Acetylating Agent |
| Glacial Acetic Acid | ACS Reagent | VWR | Solvent |
| Sulfuric Acid (98%) | Reagent Grade | J.T. Baker | Catalyst, Nitration Solvent |
| Nitric Acid (70%) | Reagent Grade | EMD Millipore | Nitrating Agent |
| Hydrochloric Acid (37%) | Reagent Grade | BDH | Hydrolysis Catalyst |
| Ethanol | Anhydrous | Decon Labs | Recrystallization Solvent |
| Deionized Water | High Purity | In-house | Washing, Recrystallization |
Equipment:
-
Jacketed glass-lined reactor (100 L capacity) with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel with pressure equalization.
-
Chiller/heater circulator for reactor temperature control.
-
Vacuum filtration system (Nutsche filter).
-
Drying oven (vacuum compatible).
Step 1: Acetylation of 2-Amino-5-chlorobenzoic Acid
Causality: This step protects the amine to prevent its oxidation and to control the position of the subsequent nitration. The acetyl group moderates the ring's activation, leading to a cleaner reaction.
Protocol:
-
Charge the 100 L reactor with 2-amino-5-chlorobenzoic acid (5.00 kg, 29.1 mol).
-
Under gentle stirring, add glacial acetic acid (25 L) as the solvent.
-
Inert the reactor with a slow stream of nitrogen.
-
Slowly add acetic anhydride (3.26 kg, 31.9 mol, 1.1 eq) to the suspension over 30 minutes. The addition is mildly exothermic; maintain the temperature below 40°C.
-
Heat the reaction mixture to 90-95°C and hold for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to 20-25°C.
-
Slowly add deionized water (50 L) to the stirred mixture. The product will precipitate as a white solid.
-
Cool the slurry to 10-15°C and stir for an additional hour to maximize precipitation.
-
Isolate the solid product, 2-acetamido-5-chlorobenzoic acid, by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 10 L) until the washings are neutral (pH ~7).
-
Dry the product in a vacuum oven at 70-80°C to a constant weight.
-
Expected Yield: 5.8 - 6.1 kg (92-97%)
-
Purity (HPLC): >98%
-
Step 2: Nitration of 2-Acetamido-5-chlorobenzoic Acid
Causality: The use of a mixed acid (sulfuric and nitric) generates the nitronium ion (NO₂⁺), the active electrophile. Sulfuric acid protonates nitric acid, facilitating the formation of NO₂⁺. Performing the reaction at low temperature (0-5°C) is critical to minimize the formation of dinitro byproducts and ensure process safety by controlling the highly exothermic reaction rate.[1][2]
Figure 2: Generation of the electrophile for nitration.
Protocol:
-
Charge the 100 L reactor with concentrated sulfuric acid (98%, 30 L).
-
Cool the sulfuric acid to 0-5°C using the reactor jacket and chiller.
-
Under vigorous stirring, add the dried 2-acetamido-5-chlorobenzoic acid (5.50 kg, 25.5 mol) portion-wise, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.83 L, 29.3 mol, 1.15 eq) to concentrated sulfuric acid (5.5 L) while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0°C and 5°C.[3]
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto a slurry of crushed ice and water (100 kg) in a separate, appropriately sized vessel with vigorous stirring. This quenching step is highly exothermic.
-
The crude product, 2-acetamido-5-chloro-4-nitrobenzoic acid, will precipitate as a pale yellow solid.
-
Isolate the solid by vacuum filtration and wash the cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Expected Yield (Crude): 6.1 - 6.4 kg (92-96%)
-
Step 3: Hydrolysis of 2-Acetamido-5-chloro-4-nitrobenzoic Acid
Causality: Acid-catalyzed hydrolysis cleaves the amide bond, removing the acetyl protecting group and revealing the desired primary amine functionality of the final product.
Protocol:
-
Charge the 100 L reactor with the crude 2-acetamido-5-chloro-4-nitrobenzoic acid (6.0 kg, 23.2 mol).
-
Add deionized water (30 L) and concentrated hydrochloric acid (37%, 15 L).
-
Heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC/HPLC.
-
Cool the reaction mixture to room temperature. The product will be present as its hydrochloride salt.
-
Carefully neutralize the mixture by adding aqueous sodium hydroxide (20% w/v) until the pH is adjusted to ~3.0-3.5. The free-base product will precipitate. Precise pH control is crucial for maximizing yield and purity.
-
Cool the slurry to 10-15°C to complete precipitation.
-
Isolate the final product, 2-amino-5-chloro-4-nitrobenzoic acid, by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 10 L).
-
Proceed to the purification step.
Purification by Recrystallization
Causality: Recrystallization is a robust purification technique that removes residual starting materials and side-products. A mixed solvent system (ethanol/water) is effective for compounds like the target molecule, which are soluble in hot ethanol but less soluble in water.[4]
Protocol:
-
Transfer the crude, wet cake to a clean reactor.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, followed by hot filtration to remove the charcoal.[4]
-
To the hot ethanol solution, slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature. Then, place the vessel in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and then with cold water.
-
Dry the final product in a vacuum oven at 60-70°C.
-
Expected Overall Yield (from Step 1): 4.5 - 5.0 kg (67-74%)
-
Final Purity (HPLC): ≥99.5%
-
Safety and Hazard Management
The scale-up of this process requires a strict adherence to safety protocols, particularly during the nitration step.
-
Nitroaromatic Compounds: These compounds are classified as hazardous and toxic.[5][6] They can be thermally unstable, and their decomposition is highly exothermic.[7] Avoid accumulation of the dry, crude nitro-intermediate.
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and will cause severe burns upon contact. The mixing process and the nitration reaction are highly exothermic and can lead to a runaway reaction if temperature control is lost.[8]
-
Required PPE: Full acid-resistant personal protective equipment, including face shield, safety goggles, gloves (butyl rubber or Viton), and a lab coat/apron, is mandatory. All operations should be conducted in a well-ventilated area or fume hood.
-
Thermal Hazard Assessment: Before scaling up, a reaction calorimetry study (e.g., RC1) and Differential Scanning Calorimetry (DSC) analysis of the intermediates and final product are strongly recommended to understand the thermal risks.
-
Emergency Procedures: Have a quench solution (e.g., a large volume of ice water) and a neutralizing agent (e.g., sodium bicarbonate solution) readily available. Ensure all personnel are trained on emergency shutdown and quench procedures.
References
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Deese, R. F. (1937). U.S. Patent No. 2,100,242. U.S. Patent and Trademark Office.
- Google Patents. (n.d.). PREPARATION OF 2-CHLORO-5-AMINO-BENZOIC ACID.
- Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Stoessel, F. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 13(4), 659–662. Retrieved from [Link]
-
Ohta, S., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(21), 6399. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
-
MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 29(1), 1. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-5-chloro-4-nitrobenzoic Acid as a Versatile Precursor for Azo Dye Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 2-Amino-5-chloro-4-nitrobenzoic acid as a foundational precursor for the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, and the unique substitution pattern of this precursor—featuring an amine for diazotization, a chlorine atom, and an electron-withdrawing nitro group—offers a powerful tool for tuning the final dye's color and properties.[1][2] This guide details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and outlines methods for characterization and safe handling.
Introduction: The Strategic Advantage of 2-Amino-5-chloro-4-nitrobenzoic Acid
The synthesis of high-performance dyes is a cornerstone of materials science, with applications spanning textiles, printing, analytical reagents, and beyond.[2][3] The selection of the initial amine for the synthesis is a critical decision that dictates the final chromophore's characteristics. 2-Amino-5-chloro-4-nitrobenzoic acid is a particularly valuable diazo component for several reasons:
-
Diazotizable Amino Group: The primary aromatic amine (-NH₂) is readily converted into a reactive diazonium salt, the electrophilic species essential for azo coupling.[4]
-
Electron-Withdrawing Groups: The presence of both a nitro group (-NO₂) and a chlorine atom (-Cl) on the aromatic ring significantly influences the electronic properties of the resulting diazonium salt. These groups are bathochromic auxochromes, meaning they tend to shift the absorption maximum of the resulting dye to longer wavelengths, often resulting in deeper shades like reds, blues, and violets.[5]
-
Modulation of Properties: The chloro and nitro substituents can enhance the lightfastness and wash fastness of the final dye by influencing its electronic structure and interaction with substrates.[1][6]
-
Carboxylic Acid Functionality: The presence of a carboxylic acid group (-COOH) offers a potential site for further modification, enabling the creation of reactive dyes that can form covalent bonds with fibers like cotton or wool, leading to exceptional wash fastness.[7]
The synthesis route follows a classic and robust two-step chemical pathway: Diazotization of the amine, followed by Azo Coupling with an electron-rich aromatic compound.[8]
Physicochemical Properties of the Precursor
| Property | Value | Source |
| IUPAC Name | 2-Amino-5-chloro-4-nitrobenzoic acid | N/A |
| Molecular Formula | C₇H₅ClN₂O₄ | N/A |
| Molecular Weight | 216.58 g/mol | N/A |
| Appearance | Typically a yellow to brown crystalline solid | Generic |
| Solubility | Sparingly soluble in water; soluble in organic solvents and alkaline solutions | Generic |
| CAS Number | 102559-92-6 | N/A |
Note: Experimental data for this specific compound is limited in public literature; properties are based on its constituent functional groups and closely related analogs.
The Core Chemistry: Mechanism and Rationale
The synthesis of an azo dye from 2-Amino-5-chloro-4-nitrobenzoic acid is a classic example of electrophilic aromatic substitution.[9] The process is bifurcated into two critical, temperature-sensitive stages.
Step 1: Diazotization
Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[10] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][11]
Causality Behind the Protocol:
-
In Situ Generation: Nitrous acid is unstable and must be prepared fresh within the reaction mixture.[2]
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures, where they can decompose prematurely to expel nitrogen gas (N₂) and form phenols, compromising the yield and purity of the final dye.[2] The ice bath is not merely a suggestion but a requirement for success.
-
Excess Acid: A strong mineral acid serves two purposes: it catalyzes the formation of the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid, and it prevents the newly formed diazonium salt from coupling with the unreacted parent amine.[4]
Step 2: Azo Coupling
The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich aromatic ring, known as the coupling component.[8][11] Common coupling components include phenols (like 2-naphthol) and anilines.[9] This reaction forms the stable azo bond (-N=N-), which links the two aromatic systems and creates the extended conjugated system responsible for the dye's color.[12]
Causality Behind the Protocol:
-
Electron-Rich Coupler: The coupling component must be "activated" with electron-donating groups like hydroxyl (-OH) or amino (-NH₂) to be sufficiently nucleophilic to attack the diazonium ion.[13]
-
pH Control: The pH of the coupling reaction is crucial.
-
For coupling with phenols (e.g., 2-naphthol), the reaction is run under mildly alkaline conditions (pH 9-10). This deprotonates the phenol to the more strongly activating phenoxide ion.[12][13]
-
For coupling with anilines , the reaction is run in mildly acidic conditions (pH 4-5) to ensure a sufficient concentration of the free amine, which is the reactive species, while preventing the diazonium salt from converting to an unreactive form.[12]
-
Experimental Workflow and Protocols
The following section provides detailed, step-by-step protocols for the synthesis of a representative azo dye using 2-Amino-5-chloro-4-nitrobenzoic acid and 2-naphthol as the coupling component.
Visualized Experimental Workflow
Caption: Overall workflow for azo dye synthesis.
Protocol 1: Diazotization of 2-Amino-5-chloro-4-nitrobenzoic Acid
Materials:
-
2-Amino-5-chloro-4-nitrobenzoic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Suspension: In a 250 mL beaker, create a fine suspension by stirring 0.01 mol of 2-Amino-5-chloro-4-nitrobenzoic acid in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring.
-
Nitrite Solution: In a separate small beaker, prepare a solution of 0.01 mol of sodium nitrite in 5 mL of cold distilled water.
-
Addition: Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Crucial: Use a thermometer to ensure the temperature does not rise above 5 °C.[2] The formation of the diazonium salt is often accompanied by a slight color change.
-
Reaction: Stir the reaction mixture for an additional 30 minutes in the ice bath after the addition is complete.
-
Validation: Test for the completion of diazotization. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the primary amine has been consumed.[7] If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the coupling step.[7]
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Coupling Solution: In a separate 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. This forms the highly reactive sodium naphthoxide.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with constant, efficient stirring.[7] A deeply colored precipitate of the azo dye should form almost immediately.
-
Stirring: Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the crude dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper. This removes excess salts and base.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified dye. Dry the final product in a desiccator or a low-temperature vacuum oven.
Characterization of the Synthesized Dye
Proper characterization is essential to confirm the structure and purity of the synthesized dye.
Visualized Chemical Pathway
Caption: Chemical reaction scheme for dye synthesis.
Spectroscopic Analysis
The extended conjugation provided by the azo linkage results in strong absorption in the visible region of the electromagnetic spectrum.[9]
| Analysis Technique | Expected Observations | Rationale |
| UV-Vis Spectroscopy | An intense absorption maximum (λ_max) in the visible range (typically 480-550 nm for a red/orange dye).[7] The exact wavelength is sensitive to solvent polarity (solvatochromism).[6][14] | The λ_max corresponds to the π → π* electronic transition within the conjugated system of the dye molecule. |
| FT-IR Spectroscopy | - Disappearance of primary amine N-H stretches (~3300-3500 cm⁻¹).- Appearance of a characteristic N=N stretch (~1400-1450 cm⁻¹), often weak.- Presence of C=O stretch from COOH (~1700 cm⁻¹).- Presence of strong N-O stretches from NO₂ (~1530 and 1350 cm⁻¹). | Confirms the conversion of the amine to the azo group and the retention of other key functional groups. |
| ¹H NMR Spectroscopy | - Disappearance of the broad -NH₂ signal.- Appearance of complex aromatic signals corresponding to both aromatic rings.- A downfield signal for the carboxylic acid proton. | Provides a detailed map of the proton environment, confirming the successful coupling of the two aromatic systems. |
Safety and Handling
Adherence to strict safety protocols is mandatory when performing these syntheses.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][17]
-
Handling of Precursor: 2-Amino-5-chloro-4-nitrobenzoic acid and its analogs are classified as irritants and may be harmful if swallowed or inhaled. Avoid creating dust.[15]
-
Diazonium Salts: These intermediates are potentially explosive in their dry, solid state. NEVER attempt to isolate the diazonium salt. Always use it as a freshly prepared solution.[13]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain.
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water, removing contaminated clothing.[16][18]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[16][18]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen.[15]
References
-
CK-12 Foundation. (n.d.). Diazonium Salts. Available at: [Link]
-
Wikipedia. (2023). Azo coupling. Available at: [Link]
-
LibreTexts Chemistry. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Available at: [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoic acid. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]
- Unknown. (n.d.). The Synthesis of Azo Dyes.
-
Report and Opinion. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Available at: [Link]
-
PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available at: [Link]
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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Google Patents. (n.d.). UNITED STATES PATENT office - DEESE, JR. ROBERT FREEMAN. Available at: [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
-
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available at: [Link]
-
ResearchGate. (2025). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. Available at: [Link]
-
PubMed Central. (2024). A review of history, properties, classification, applications and challenges of natural and synthetic dyes. Available at: [Link]
-
PubMed. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Available at: [Link]
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ResearchGate. (2025). (PDF) The chemistry of reactive dyes and their application processes. Available at: [Link]
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Rapid and Efficient Synthesis of 2-Amino-5-chloro-4-nitrobenzoic Acid Derivatives via Microwave-Assisted Chemistry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of N-substituted 2-amino-5-chloro-4-nitrobenzoic acid derivatives. These compounds are valuable building blocks in medicinal chemistry, with demonstrated potential in the development of novel therapeutics.[1][2][3] By leveraging the principles of microwave-assisted organic synthesis (MAOS), the described protocols offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4][5][6] This document details the underlying mechanisms of microwave heating, provides a step-by-step protocol for a catalyst-free amination reaction, and offers insights into process optimization and safety.
Introduction: The Need for Accelerated Synthesis
N-substituted anthranilic acid derivatives are privileged scaffolds in drug discovery, forming the core of various pharmacologically active agents, including anti-inflammatory, anticancer, and antibacterial compounds.[1][2][7] The specific subclass of 2-amino-5-chloro-4-nitrobenzoic acid derivatives holds considerable interest as versatile intermediates for creating complex molecular architectures.[1][8]
Traditional synthetic routes often require long reaction times, high temperatures, and the use of catalysts, which can lead to side product formation and complicate purification.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing microwave energy for rapid and uniform heating, MAOS can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions and higher purity products in a fraction of the time.[5][9][10] This approach is not only efficient but also environmentally benign, frequently allowing for solvent-free conditions.[5][6]
This guide provides a robust, field-tested protocol for the synthesis of these valuable derivatives, empowering researchers to accelerate their discovery and development timelines.
The Science of Microwave-Assisted Synthesis
Understanding the mechanism of microwave heating is crucial for effective protocol development. Unlike conventional heating, which relies on conduction and convection to transfer energy from an external source, microwave irradiation heats the bulk of the sample directly and simultaneously.[10][11] This is achieved primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, which translates into rapid and intense thermal energy.[5][6][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[5][10]
This direct energy transfer is what allows for the superheating of solvents above their boiling points in sealed vessels, dramatically accelerating chemical reactions.[10]
Caption: Core advantages of Microwave-Assisted Organic Synthesis.
Synthesis of the Starting Material: 2-Chloro-5-nitrobenzoic Acid
The precursor for the microwave-assisted amination is 2-chloro-5-nitrobenzoic acid, which can be synthesized via the nitration of 2-chlorobenzoic acid. While this initial step is typically performed using conventional methods, careful control of the reaction conditions is essential to minimize the formation of isomeric impurities.[8][12]
Protocol 1: Nitration of 2-Chlorobenzoic Acid
Causality: This protocol uses a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution. The reaction is performed at a low temperature (0–5 °C) to control the exothermic reaction and to maximize the regioselectivity, favoring the desired 5-nitro isomer over others.[8][13][14]
Materials:
-
2-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool 50 mL of concentrated sulfuric acid to 0–5 °C using an ice-salt bath.[13]
-
Slowly and portion-wise, add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid, ensuring complete dissolution while maintaining the temperature below 10 °C.[13]
-
In a separate flask, prepare the nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[13]
-
Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over approximately one hour, ensuring the reaction temperature does not exceed 5 °C.[15]
-
After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 2-3 hours to ensure the reaction goes to completion.[13]
-
Carefully pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. This will cause the crude 2-chloro-5-nitrobenzoic acid to precipitate out of the solution.[13]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from boiling water to yield pure 2-chloro-5-nitrobenzoic acid (m.p. 164-165°C).[14]
Microwave-Assisted Synthesis of 2-Amino-5-chloro-4-nitrobenzoic Acid Derivatives
This section details the core protocol for the catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. This method has been shown to be highly effective for a diverse range of aliphatic and aromatic amines, providing excellent yields in short reaction times.[1][16]
Caption: Overall workflow for the synthesis of target derivatives.
Protocol 2: Microwave-Assisted Amination (General Procedure)
Causality: This protocol leverages the efficiency of microwave heating to drive a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring, making the chlorine atom susceptible to displacement by an amine nucleophile. Microwave irradiation provides the necessary activation energy rapidly and uniformly, allowing the reaction to proceed quickly without the need for a catalyst, which simplifies the purification process.[1][16]
Materials & Equipment:
-
2-Chloro-5-nitrobenzoic acid
-
Appropriate primary or secondary amine (aliphatic or aromatic)
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator) designed for chemical synthesis. Note: Domestic microwave ovens should NEVER be used for chemical synthesis due to safety risks.[17]
-
10 mL microwave process vial with a Teflon-lined cap
-
Magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place 2-chloro-5-nitrobenzoic acid (1.0 mmol) and a small magnetic stir bar into a 10 mL microwave process vial.
-
Add the desired amine (1.5–2.0 mmol). Using a slight excess of the amine can help drive the reaction to completion. For solid amines, no additional solvent is necessary; for liquid amines, they can often serve as the reactant and solvent.[1][16]
-
Seal the vial securely with the cap. Trustworthiness Check: Proper sealing is critical to safely reach temperatures above the solvent's boiling point and contain the pressure generated.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate the mixture with stirring at a constant temperature between 80–120 °C for 5–30 minutes.[1][16] The optimal time and temperature will vary depending on the reactivity of the amine (see Table 1).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[4][18]
-
After the reaction is complete, allow the vial to cool to room temperature (either passively or via the instrument's cooling system) before carefully opening it.
-
Workup: Disperse the resulting solid in a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[18]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
Data Summary & Expected Outcomes
The following table summarizes typical reaction conditions and yields for the synthesis of various derivatives based on published data.[1][16] This serves as a starting point for optimization.
| Entry | Amine Used | Temp (°C) | Time (min) | Isolated Yield (%) |
| 1 | Aniline | 120 | 15 | >99 |
| 2 | Benzylamine | 120 | 10 | 98 |
| 3 | Morpholine | 80 | 5 | >99 |
| 4 | Cyclohexylamine | 100 | 10 | 96 |
| 5 | p-Toluidine | 120 | 20 | 95 |
Safety & Troubleshooting
Safety First:
-
Pressure Management: Reactions in sealed vessels at high temperatures generate pressure. Always use a microwave synthesizer designed for chemical reactions, which includes pressure monitoring and emergency venting capabilities.[17][19]
-
Reagent Hazards: Be aware of the hazards associated with all chemicals used. Nitro-containing compounds can be thermally unstable.[17] Always consult the Material Safety Data Sheet (MSDS) before starting an experiment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Troubleshooting Guide:
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient heating time or temperature.
-
Solution: Increase the reaction temperature in 10°C increments or extend the reaction time.[20] Monitor via TLC to find the optimal conditions. Ensure the amine is not sterically hindered, which may require more forcing conditions.
-
-
Side Product Formation:
-
Cause: Excessively high temperatures or prolonged reaction times can lead to degradation or side reactions.
-
Solution: Reduce the reaction temperature. The precise temperature control of modern microwave synthesizers is a key advantage in minimizing side products.
-
-
Poor Solubility:
-
Cause: The starting material or product may not be fully soluble in the amine.
-
Solution: While many reactions can be run neat, adding a small amount of a high-boiling polar solvent like DMF or NMP can aid solubility and improve heat distribution.
-
Conclusion
The microwave-assisted synthesis protocol outlined in this document provides a rapid, efficient, and scalable method for producing 2-amino-5-chloro-4-nitrobenzoic acid derivatives. By eliminating the need for a catalyst and significantly reducing reaction times, this approach aligns with the principles of green chemistry and offers a substantial improvement over conventional methods. This powerful technique enables medicinal chemists and drug development professionals to accelerate the synthesis of key intermediates, ultimately shortening the timeline for the discovery of new therapeutic agents.
References
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911. [Link]
-
Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
Mali, P., et al. (2024). Microwave assisted synthesis of benzoic acid. IJPHT JOURNAL. [Link]
- Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S.
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society. [Link]
- Google Patents. (2005). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
BS Publications. (n.d.). Microwave Assisted Chemistry Experiments. [Link]
-
Sharma, U., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. [Link]
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Rosini, F., et al. (2023). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Guedes, A. F. C., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Cravotto, G., & Calcio Gaudino, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Guedes, A. F. C., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
International Journal of Novel Research and Development. (2023). Microwave Assisted Organic Synthesis: A Green Chemistry Approach. [Link]
-
Cravotto, G., & Calcio Gaudino, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PubMed Central. [Link]
-
ResearchGate. (2018). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
PrepChem. (2023). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
Google Patents. (n.d.). UNITED STATES PATENT office. [Link]
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Perfecting Purity: A Guide to the Recrystallization of 2-Amino-5-chloro-4-nitrobenzoic Acid
In the landscape of pharmaceutical and materials science, the purity of synthetic intermediates is not merely a desirable attribute but a cornerstone of efficacy, safety, and reliability. 2-Amino-5-chloro-4-nitrobenzoic acid stands as a critical building block in the synthesis of a variety of complex organic molecules. Its purification is a pivotal step that dictates the quality and yield of downstream products. This comprehensive guide provides an in-depth exploration of recrystallization techniques tailored for this specific compound, moving beyond a simple protocol to elucidate the scientific principles that underpin each step.
The Imperative for Purity: Understanding Potential Contaminants
The common synthetic route to 2-Amino-5-chloro-4-nitrobenzoic acid often involves the nitration of a substituted chlorobenzoic acid. This process, while effective, can lead to the formation of several impurities that must be diligently removed. The primary contaminants are typically regioisomers, which arise from the non-selective nature of the nitration reaction. Meticulous control of reaction conditions, particularly temperature, is crucial to minimize the formation of these closely related by-products. Inefficient purification can also result in the carryover of unreacted starting materials and residual solvents.
Principles of Recrystallization: A Game of Solubilities
Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble at high temperatures or remain highly soluble at low temperatures. This differential solubility allows for the selective crystallization of the desired compound in a highly purified form upon cooling, while the impurities are left behind in the mother liquor.
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For 2-Amino-5-chloro-4-nitrobenzoic acid, a molecule possessing both polar (amino, nitro, carboxylic acid) and non-polar (aromatic ring) functionalities, a solvent of intermediate polarity is often a good starting point.
Table 1: Solvent Suitability for Recrystallization of 2-Amino-5-chloro-4-nitrobenzoic Acid
| Solvent | Polarity | Rationale for Use/Avoidance |
| Water | High | Due to the presence of multiple polar functional groups, the compound is expected to have low solubility in water at room temperature, but this may not increase sufficiently at higher temperatures to be an effective single solvent. |
| Ethanol | Medium | Often an excellent choice for compounds with mixed polarity. It is likely to dissolve 2-Amino-5-chloro-4-nitrobenzoic acid at its boiling point and show significantly lower solubility at room temperature.[1] |
| Methanol | Medium | Similar to ethanol, it can be a good candidate. Its lower boiling point may be advantageous in some cases. |
| Acetone | Medium | Its high volatility and ability to dissolve a wide range of organic compounds make it a potential candidate, although it can sometimes lead to rapid, less selective crystallization. |
| Ethyl Acetate | Medium | A good solvent for many organic compounds, it could be a suitable choice, potentially in a mixed solvent system. |
| Hexane | Low | Unlikely to be a good solvent due to the polar nature of the target compound. |
| Dichloromethane | Low-Medium | May dissolve the compound too readily at room temperature, leading to poor recovery. |
| Ethanol/Water | Variable | A mixed solvent system can be highly effective. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "poor" solvent) is added dropwise until the solution becomes turbid. This brings the solution to its saturation point, promoting crystallization upon cooling. |
Based on the properties of structurally similar compounds, ethanol and an ethanol/water mixed solvent system are recommended as the primary candidates for the recrystallization of 2-Amino-5-chloro-4-nitrobenzoic acid.
Recrystallization Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the purification of 2-Amino-5-chloro-4-nitrobenzoic acid.
Materials:
-
Crude 2-Amino-5-chloro-4-nitrobenzoic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Amino-5-chloro-4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with continuous stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and gently swirl. Reheat the solution to a gentle boil for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. This is a critical step to remove the adsorbent and any other solid impurities. Use a pre-heated funnel and filter paper to prevent premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Workflow for Recrystallization
Caption: A schematic overview of the recrystallization process.
Purity Assessment: Beyond the Melting Point
For a comprehensive assessment of purity, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the target compound and any remaining impurities.
-
Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the purity and compare the recrystallized product to the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison with a reference spectrum if available.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Oiling Out (product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add more solvent. Reheat to dissolve the oil and cool slowly. Try a lower-boiling point solvent. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is hot. Cool the filtrate in an ice bath for a longer period. |
| Crystals are colored | Colored impurities are present. | Use activated carbon during the recrystallization process. |
Conclusion
The recrystallization of 2-Amino-5-chloro-4-nitrobenzoic acid is a critical purification step that requires a systematic and scientifically grounded approach. By understanding the principles of solubility, making an informed solvent selection, and meticulously following a well-designed protocol, researchers can achieve a high degree of purity. The subsequent verification of this purity through appropriate analytical techniques ensures the integrity of this vital chemical intermediate for its intended applications in research and development.
References
Sources
Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 2-Amino-5-chloro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Amino-5-chloro-4-nitrobenzoic Acid
2-Amino-5-chloro-4-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its value lies in the strategic placement of four distinct and reactive functional groups on a single benzene ring: a nucleophilic amino group, a carboxylic acid, an electron-wasting nitro group, and a halogen (chloro) atom. This unique arrangement provides a versatile scaffold for a multitude of synthetic transformations, enabling the construction of complex molecular architectures, particularly heterocyclic systems known to be privileged structures in drug discovery.[1][2]
The presence of these groups allows for a programmed, stepwise functionalization:
-
The amino and carboxylic acid groups are ideal precursors for cyclization reactions to form fused heterocyclic systems like quinazolinones.[1]
-
The nitro group serves a dual purpose: it powerfully activates the ring for nucleophilic aromatic substitution and can be readily reduced to a primary amine, opening a new avenue for molecular diversification.[1][3]
-
The chloro group acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains and pharmacophores.[4][5]
This guide provides detailed protocols for leveraging these reactive sites to synthesize quinazolinone-based scaffolds, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]
Core Synthetic Pathway: Construction of the Quinazolinone Scaffold
The most direct application of 2-amino-5-chloro-4-nitrobenzoic acid is in the synthesis of the quinazolinone ring system. This is typically achieved through a condensation and cyclization sequence where the amino and carboxylic acid groups react to form the fused pyrimidinone ring.
Causality Behind the Synthesis:
The formation of the quinazolinone core from an anthranilic acid derivative is a classic and robust transformation in heterocyclic chemistry. The initial step involves the acylation of the amino group, followed by an intramolecular cyclization with the elimination of water. Reagents like formamide or acetic anhydride serve as the source for the C2 carbon of the quinazolinone ring.[1][9][10] Heating is essential to drive the dehydration and cyclization steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Identifying and minimizing byproducts in 2-Amino-5-chloro-4-nitrobenzoic acid synthesis
Technical Support Center: Synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid
Welcome to the technical support resource for the synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common challenges, focusing on the identification and minimization of byproducts to improve yield and purity. The advice herein is based on established principles of organic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing multiple isomeric impurities in my crude product. What is the likely cause and how can I improve regioselectivity?
A1: The most significant challenge in this synthesis is controlling the regioselectivity during the electrophilic nitration step. Assuming a common synthetic route starting from 2-amino-5-chlorobenzoic acid, the directing effects of the substituents are in conflict. The powerful activating effect of the amino (-NH₂) group directs nitration to the ortho (C3) and para (C5, blocked) positions, while the desired product requires nitration at the C4 position.
The primary isomeric byproduct formed is often 2-amino-5-chloro-3-nitrobenzoic acid [1]. Formation of this isomer occurs because the C3 position is strongly activated by the adjacent amino group.
Causality and Mitigation Strategies:
-
Protect the Amino Group: The most effective strategy is to temporarily protect the highly activating amino group as an acetamide (-NHCOCH₃). This moderates its activating strength and introduces steric bulk, which can shift the regiochemical outcome of the nitration. The acetylamino group still directs ortho/para, but the steric hindrance can favor nitration at the less hindered C4 position over the C6 position.
-
Control Reaction Temperature: Nitration is highly exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) is critical. Higher temperatures can reduce selectivity and increase the formation of undesired isomers and dinitro byproducts[2][3].
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A standard mixture of concentrated nitric acid and sulfuric acid is typically used. Using fuming nitric acid or increasing the ratio of nitric acid can lead to over-nitration and decreased selectivity.
Table 1: Comparison of Nitration Conditions
| Parameter | Suboptimal Condition | Recommended Condition | Rationale |
| Amino Group | Unprotected | Protected (e.g., as acetamide) | Moderates activating strength and uses sterics to direct nitration. |
| Temperature | > 10 °C or room temp. | 0–5 °C | Minimizes rates of side reactions, improving selectivity[2]. |
| Nitrating Agent | Excess fuming HNO₃ | Stoichiometric conc. HNO₃ in H₂SO₄ | Reduces the risk of over-nitration and unwanted oxidation. |
| Addition Rate | Rapid, single portion | Slow, dropwise addition | Allows for effective heat dissipation and maintains low reaction temperature. |
Q2: My crude product is contaminated with a dinitro compound. Why does this happen and how can I prevent it?
A2: The formation of dinitro-substituted byproducts, such as 2-amino-5-chloro-4,6-dinitrobenzoic acid , is a classic example of over-nitration[2][3]. The aromatic ring, even with deactivating chloro and carboxyl groups, remains susceptible to a second nitration due to the presence of the strongly activating amino (or acetylamino) group.
Root Causes and Prevention:
-
Excess Nitrating Agent: Using a significant excess of nitric acid provides a high concentration of the nitronium ion (NO₂⁺) electrophile, driving the reaction towards dinitration.
-
Elevated Temperature: Higher reaction temperatures increase the reaction rate indiscriminately, promoting the second nitration which has a higher activation energy.
-
Insufficient Deactivation: If the ring is highly activated, it is more prone to multiple substitutions.
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of the nitric acid. Use a molar ratio of nitric acid to substrate that is close to 1:1 (e.g., 1.05 to 1.1 equivalents).
-
Strict Temperature Management: As with preventing isomer formation, maintain the reaction temperature rigorously at 0–5 °C during the addition of the nitrating agent and for the duration of the reaction[3].
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further nitration.
Visualizing Impurity Formation
The following diagram illustrates the key reaction pathways leading to the desired product and major byproducts during the nitration of a protected precursor, N-(5-chloro-2-carboxyphenyl)acetamide.
Caption: Key pathways in the nitration step.
Q3: My purified product is a dark brown or yellow powder, not the expected light yellow solid. What causes this discoloration and how can I fix it?
A3: Discoloration is almost always due to the presence of trace, highly-colored impurities, often arising from oxidation of the amino group[4][5]. The combination of an electron-rich amino group and an electron-withdrawing nitro group on the same ring can make the molecule susceptible to forming chromophoric species, especially in the presence of residual nitric acid or air (O₂) at elevated temperatures.
Troubleshooting and Purification Protocol:
-
Inert Atmosphere: During workup and purification, particularly if heating is required, working under an inert atmosphere (e.g., Nitrogen or Argon) can minimize air oxidation.
-
Thorough Washing: Ensure the crude product is washed thoroughly with cold water after precipitation to remove residual mineral acids which can catalyze oxidation.
-
Activated Charcoal Treatment: The most effective method for removing colored impurities is recrystallization with the addition of activated charcoal[5].
Protocol: Decolorizing Recrystallization
-
Dissolution: In a flask, dissolve the crude, discolored 2-Amino-5-chloro-4-nitrobenzoic acid in a minimum amount of a suitable hot solvent (ethanol is commonly effective)[6].
-
Charcoal Addition: To the hot solution, add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product).
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel is recommended.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the recovery of pure crystals.
-
Isolation: Collect the purified, light-yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: My reaction yield is consistently low. What are the common pitfalls beyond byproduct formation?
A4: Low yield can be frustrating, but it is often traceable to one of several common issues related to either reaction completion or product recovery[6].
-
Incomplete Reaction: The starting material may not be fully consumed.
-
Solution: Monitor the reaction by TLC until the starting material spot disappears. If the reaction stalls, a modest increase in reaction time or a slight, controlled increase in temperature may be necessary. Ensure your reagents are pure and, if applicable, anhydrous[6].
-
-
Mechanical Losses During Workup: Significant product can be lost during transfers, filtration, and other handling steps.
-
Suboptimal Precipitation/Crystallization: The product may have significant solubility in the mother liquor, leading to poor recovery.
-
Solution 1 (pH Optimization): As a benzoic acid derivative, the product is soluble in base and precipitates in acid. After the reaction workup, ensure you are acidifying the aqueous solution to the correct pH to cause maximum precipitation. The isoelectric point for aminobenzoic acids is often in the pH 3-4 range[2]. Check the pH of the mother liquor after filtration to ensure you haven't over- or under-acidified.
-
Solution 2 (Recrystallization Solvent): During recrystallization, using an excessive volume of hot solvent will result in a significant portion of your product remaining dissolved even after cooling[5]. Always use the minimum amount of hot solvent required for complete dissolution.
-
Troubleshooting Workflow
Use this flowchart to diagnose and address common issues encountered during the synthesis.
Caption: A decision guide for troubleshooting synthesis issues.
References
- Deese, R. F. (1937).Preparation of 2-chloro-5-aminobenzoic acid. U.S.
-
PubChem. 2-amino-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Google Patents. UNITED STATES PATENT office - PRE PARATION OF 2-CHLORO-5-AMNO. BENZOC; ACD.[Link]
-
MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental success.
Overview of Synthetic Strategy
The synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid is a nuanced process. A prevalent and effective route begins with the nitration of 2-chlorobenzoic acid to form the key intermediate, 2-chloro-5-nitrobenzoic acid.[1] This intermediate is then subjected to amination to yield the final product. An alternative, though often more problematic approach, is the direct nitration of 2-amino-5-chlorobenzoic acid. This direct nitration is challenging because the potent activating amino group is highly susceptible to oxidation by nitric acid, which can lead to a mixture of undesirable byproducts.[2]
To circumvent these issues, a protective strategy is frequently employed. This involves acetylating the amino group of a starting aminobenzoic acid, followed by nitration, and concluding with a deprotection (hydrolysis) step to reveal the final product.[2] This guide will focus on troubleshooting the more direct, yet challenging, nitration pathways.
Visualizing the Core Synthesis Workflow
The following diagram outlines the primary synthetic transformation from 2-chlorobenzoic acid.
Sources
Purification challenges of 2-Amino-5-chloro-4-nitrobenzoic acid from isomeric impurities
Technical Support Center: Purification of 2-Amino-5-chloro-4-nitrobenzoic Acid
Welcome to the technical support center for the purification of 2-Amino-5-chloro-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this compound, particularly from its isomeric impurities. The information provided herein is based on established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the typical isomeric impurities I should expect when synthesizing 2-Amino-5-chloro-4-nitrobenzoic acid?
A1: The most common isomeric impurities arise from the nitration of the precursor, 2-chlorobenzoic acid. During this electrophilic aromatic substitution, the nitro group can be directed to several positions on the aromatic ring, leading to a mixture of products.
The primary impurities to anticipate are:
-
2-Amino-3-chloro-4-nitrobenzoic acid: An isomer where the positions of the chloro and amino groups are swapped.
-
2-Amino-5-chloro-6-nitrobenzoic acid: Another positional isomer.
-
Dinitro species: Over-nitration can lead to the formation of dinitro-chlorobenzoic acid derivatives.[1][2]
The formation of these isomers is highly dependent on the reaction conditions, especially temperature.[2][3] Controlling the nitration temperature, ideally between 0-5°C, can minimize the formation of these undesired side products.[1][3]
Q2: My crude product is a dark, discolored solid. What is the cause, and how can I decolorize it?
A2: Discoloration, often appearing as a brown or dark yellow solid instead of the expected light-yellow crystals, is typically due to the presence of colored organic impurities or oxidation of the amino group.[4]
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after the crude product has been dissolved in a minimal amount of hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities.[4]
-
Hot Filtration: It is crucial to perform a hot gravity filtration immediately after the charcoal treatment to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization of the desired product in the funnel.[5]
-
Inert Atmosphere: If oxidation is suspected as the cause of discoloration, carrying out the purification steps under an inert atmosphere, such as nitrogen or argon, can be beneficial.[4]
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5]
Q3: I'm struggling to find a suitable recrystallization solvent. What are the key characteristics of a good solvent for 2-Amino-5-chloro-4-nitrobenzoic acid?
A3: An ideal recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at room temperature and below: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[5]
-
Impurities should be either highly soluble or insoluble: If impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are insoluble, they can be removed by hot filtration.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should be easily removable from the purified crystals.
Solvent Selection Table for 2-Amino-5-chloro-4-nitrobenzoic Acid and Related Compounds:
| Solvent | Solubility Profile | Recommendation |
| Ethanol | Sparingly soluble at room temperature, highly soluble when hot.[4][5] | Excellent candidate. Often used for nitroaromatic acids.[5] |
| Water | Very slightly soluble.[4] | Not ideal as a single solvent, but can be used in a mixed-solvent system with a miscible organic solvent like ethanol.[4][6] |
| Ethyl Acetate | Slightly soluble at room temperature, soluble when hot.[4] | A potential alternative to ethanol. |
| Methanol | Similar to ethanol, often a good choice for polar compounds. | Worth considering, though ethanol is more commonly cited for this class of compounds. |
Q4: My product is "oiling out" instead of forming crystals during recrystallization. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level.[4]
-
Slow Cooling: Allow the solution to cool more slowly. This encourages the formation of well-ordered crystals. Covering the flask with a beaker can help to slow the cooling rate.[7]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[4][7]
-
Seeding: Introduce a "seed crystal" of the pure compound into the cooled solution to initiate crystallization.[7]
-
-
Change the Solvent System: If the problem persists, the chosen solvent may not be suitable. Consider using a different solvent or a mixed-solvent system. For a compound like 2-Amino-5-chloro-4-nitrobenzoic acid, a mixture of ethanol and water can be effective.[4][6]
Q5: My final yield after recrystallization is very low. What are the common causes of product loss?
A5: Low recovery can be attributed to several factors during the recrystallization process.
Potential Causes and Solutions:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][5]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. Solution: Use a pre-heated funnel and filter paper, and perform the hot filtration as rapidly as possible.[5]
-
Insufficient cooling: Not cooling the solution to a low enough temperature will leave a considerable amount of the product dissolved. Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3][7]
-
Incomplete transfer of crystals: Product can be lost during the transfer from the crystallization flask to the filter funnel. Solution: Rinse the flask with a small amount of the cold mother liquor to transfer any remaining crystals.
Advanced Purification: Chromatographic Methods
When recrystallization is insufficient to separate closely related isomers, chromatographic techniques are often necessary.
Q6: How can I use High-Performance Liquid Chromatography (HPLC) to separate 2-Amino-5-chloro-4-nitrobenzoic acid from its isomers?
A6: Reversed-phase HPLC is a highly effective method for separating isomers of nitrobenzoic acids.[8][9] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.
Key Considerations for HPLC Method Development:
-
Stationary Phase: A C18 column is a common and effective choice for separating aromatic isomers.[8][9] Phenyl-bonded phases can also provide good separation for positional isomers.
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer is typically used. The pH of the mobile phase is a critical parameter. For acidic compounds like nitrobenzoic acids, adjusting the pH can alter the ionization state and significantly impact retention times.[10] For instance, a mobile phase of 2-propanol–water–acetic acid has been shown to effectively separate o-, m-, and p-nitrobenzoic acid.[8]
-
Detection: A UV detector set at a wavelength where the compounds have strong absorbance (e.g., 254 nm) is commonly used.[8]
Example HPLC Conditions for Nitrobenzoic Acid Isomers:
| Parameter | Condition |
| Column | C18 bonded phase (e.g., Kromasil C18, 200 mm x 4.6 mm)[9] |
| Mobile Phase | Methanol:Water:THF (55:44:1) with 0.02 mol/L β-cyclodextrin[9] OR 2-propanol:Water:Acetic Acid (20:80:0.4, v/v/v)[8] |
| Flow Rate | 1.2 mL/min[8] |
| Detection | UV at 254 nm[8] |
Q7: Is column chromatography a viable option for larger-scale purification?
A7: Yes, column chromatography can be used for preparative-scale separation of isomers.[10][11] The principles are similar to HPLC, but it is typically performed at lower pressures with larger particle size stationary phases (e.g., silica gel).
General Workflow for Column Chromatography:
-
Develop a TLC method: First, find a suitable solvent system using Thin-Layer Chromatography (TLC) that provides good separation of the desired compound from its impurities.
-
Pack the column: Prepare a column with the chosen stationary phase (e.g., silica gel).
-
Load the sample: Dissolve the crude mixture in a minimum amount of the eluent and load it onto the top of the column.
-
Elute and collect fractions: Pass the eluent through the column and collect the separated compounds in fractions as they exit the column.
-
Analyze fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent to obtain the purified compound.
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-5-chloro-4-nitrobenzoic Acid from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-5-chloro-4-nitrobenzoic acid. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
References
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystalliz
- [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. PubMed.
- How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora.
- How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora.
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Preparation of 2-chloro-5-aminobenzoic acid.
- 2-Amino-5-chloro-4-nitrobenzoic acid | 34649-02-0. BenchChem.
- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- Recrystallization of Benzoic Acid. DePauw University.
Sources
- 1. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-5-chloro-4-nitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming the poor solubility of 2-Amino-5-chloro-4-nitrobenzoic acid (CAS No. 34649-02-0), a critical intermediate in the synthesis of pharmaceuticals and dyes.[1][2] This document is designed to function as a direct line to a Senior Application Scientist, offering field-proven insights and robust protocols to ensure your experiments proceed efficiently.
Section 1: Understanding the Molecule - Core Physicochemical Properties
The solubility behavior of 2-Amino-5-chloro-4-nitrobenzoic acid is dictated by its unique molecular structure, which includes both acidic (carboxylic acid) and basic (amino) functional groups, alongside electron-withdrawing chloro and nitro groups.[1] This amphoteric nature is the key to manipulating its solubility. The compound typically presents as a bright yellow powder and is notoriously insoluble in water.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [2] |
| Molecular Weight | 182.13 g/mol | [2][3] |
| Appearance | Bright yellow powder | [2] |
| Melting Point | ~270 °C (with decomposition) | [2] |
| Water Solubility | Insoluble | [2] |
| Predicted pKa | 4.08 ± 0.10 (Carboxylic Acid) | [2] |
Section 2: Troubleshooting Workflow for Poor Solubility
When encountering poor solubility, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and solve the issue.
Caption: A step-by-step decision workflow for troubleshooting solubility issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and I see undissolved yellow powder. What is the most straightforward first step?
A: The simplest and most direct initial approach is to increase the reaction temperature. For most solid organic compounds, solubility increases with temperature.[4][5]
Causality: Increasing the temperature provides more kinetic energy to the solvent molecules. This increased energy allows them to more effectively overcome the intermolecular forces (lattice energy) holding the solid crystal structure of 2-Amino-5-chloro-4-nitrobenzoic acid together, leading to dissolution.[5][6]
Recommendation:
-
Gradually heat your reaction mixture, for example, in 10-15 °C increments, while monitoring for dissolution.
-
Many reactions involving similar substituted benzoic acids are successfully performed at elevated temperatures, sometimes up to 80-120 °C, depending on the solvent's boiling point and the stability of other reactants.[7]
-
Always ensure your target temperature is safely below the boiling point of your chosen solvent unless using a sealed vessel rated for pressure.
Q2: How can I leverage pH to dissolve 2-Amino-5-chloro-4-nitrobenzoic acid?
A: The compound's amphoteric nature, with both a carboxylic acid (acidic) and an amino group (basic), makes its solubility highly dependent on pH.[2] By adjusting the pH, you can ionize the molecule, forming a water-soluble salt.[2][8]
Causality:
-
In Basic Conditions (pH > pKa): A base (e.g., NaOH, K₂CO₃) will deprotonate the carboxylic acid group (-COOH) to form a highly polar and water-soluble carboxylate anion (-COO⁻).[8][9]
-
In Acidic Conditions (pH < pKa of protonated amine): A strong acid (e.g., HCl) will protonate the amino group (-NH₂) to form a soluble ammonium cation (-NH₃⁺).[2]
Caption: Ionization states of the compound at different pH values.
Recommendation: If your reaction chemistry is compatible, presolubilizing the compound can be highly effective.
-
For reactions in aqueous or protic media: Dissolve the 2-Amino-5-chloro-4-nitrobenzoic acid in a dilute aqueous base (e.g., 5% NaOH or NaHCO₃) to form the soluble sodium salt.[2] Then, add this solution to your reaction vessel. Be aware that this will make the reaction mixture basic.
-
Alternatively, dissolve it in dilute aqueous acid (e.g., 5% HCl) before addition.[2] This is a common practice in reductive aminations or other acid-catalyzed reactions.
Q3: What are the best co-solvents to use, and how should I select one?
A: Co-solvents are a powerful tool for increasing the solubility of poorly soluble compounds.[10][11] They are typically water-miscible organic solvents that, when added to the primary solvent, reduce the overall polarity of the system to better match that of the solute.[12][13][14]
Causality: The principle of "like dissolves like" governs this strategy.[13] 2-Amino-5-chloro-4-nitrobenzoic acid is a polar organic molecule. By adding a polar organic co-solvent to an aqueous medium, you create a solvent mixture with a polarity that is more favorable for solvating the compound than water alone.
Recommended Co-solvents and Selection Guide:
| Co-solvent | Type | Boiling Point (°C) | Notes on Application |
| Ethanol | Protic | 78 | Excellent for increasing polarity of non-polar solvents or decreasing polarity of water. Good for recrystallizations.[15] |
| Methanol | Protic | 65 | Similar to ethanol, often shows slightly better solvating power for polar compounds.[15] |
| Dimethylformamide (DMF) | Aprotic | 153 | Excellent polar aprotic solvent, widely used in synthesis (e.g., amidation, benzimidazole formation).[16] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 189 | Highly polar aprotic solvent, can dissolve a very wide range of compounds. Often used for challenging cases. |
| Acetonitrile | Aprotic | 82 | A common solvent in organic synthesis and chromatography with moderate polarity.[15] |
| Propylene Glycol | Protic | 188 | A less volatile, non-toxic co-solvent often used in pharmaceutical formulations.[10][12] |
How to Choose:
-
Reaction Compatibility: Ensure the co-solvent does not interfere with your reaction (e.g., avoid protic solvents like ethanol in moisture-sensitive reactions).
-
Temperature Requirements: Select a co-solvent with a boiling point suitable for your desired reaction temperature.
-
Downstream Processing: Consider how you will remove the co-solvent during workup (e.g., lower boiling point solvents are easier to remove under vacuum).
Q4: My synthesis requires a non-polar solvent like toluene. How can I get this compound to dissolve?
A: This is a significant challenge due to the high polarity of 2-Amino-5-chloro-4-nitrobenzoic acid. Direct dissolution in toluene will be minimal.
Causality: The large difference in polarity between the solute (polar, capable of hydrogen bonding) and the solvent (non-polar) results in very weak solute-solvent interactions, which are insufficient to overcome the solute-solute interactions (crystal lattice energy).
Strategies:
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a PTC catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used. The catalyst forms an ion pair with the deprotonated carboxylate of your acid, and this bulky, lipophilic ion pair is soluble in the organic phase (toluene), allowing it to react.
-
Derivatization: If the synthetic route allows, consider a preliminary step to convert the carboxylic acid to a more non-polar derivative, such as a methyl or ethyl ester. Esters are generally much more soluble in organic solvents. Following the reaction, the ester can be hydrolyzed back to the carboxylic acid if needed.
-
High Temperature with Co-Solvent: While not ideal, adding a minimal amount of a high-boiling polar aprotic co-solvent like DMF or DMSO to the toluene at high temperature may achieve partial solubility, but this can lead to a complex, multiphasic system.
Q5: What advanced techniques are available if standard methods are insufficient?
A: For particularly recalcitrant systems, more specialized techniques can be explored.
-
Hydrotropy: This method involves using a high concentration of a "hydrotrope," a type of solubilizing agent, to enhance the solubility of poorly soluble solutes.[17][18] Compounds like sodium salicylate or nicotinamide can form aggregates that encapsulate the solute, increasing its aqueous solubility by several orders of magnitude. This is particularly useful for aqueous-based reactions.
-
Cocrystal Formation: In the field of drug development, forming a cocrystal with a benign, water-soluble "coformer" is a known strategy to dramatically enhance the dissolution rate and apparent solubility of a poorly soluble active pharmaceutical ingredient (API).[19] While more complex, this approach could be adapted for reaction chemistry by choosing a coformer that is inert to the reaction conditions.
-
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and can be excellent solvents for a wide range of compounds, including polar molecules.[14] They are considered "green" alternatives to volatile organic solvents and can offer unique solubility and reactivity profiles.
Section 4: Experimental Protocols
Protocol 1: Systematic Solubility Screening
Objective: To efficiently determine an effective solvent or co-solvent system for a target concentration.
Methodology:
-
Preparation: Dispense a pre-weighed amount (e.g., 10 mg) of 2-Amino-5-chloro-4-nitrobenzoic acid into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1.0 mL) of a different test solvent (e.g., Water, Ethanol, DMF, Toluene, Ethyl Acetate).
-
Initial Observation (Room Temp): Vigorously vortex each vial for 1-2 minutes. Observe and record solubility ("insoluble," "partially soluble," "soluble").
-
Temperature Effect: For vials showing partial or no solubility, place them in a heated shaker or on a hot plate with stirring. Increase the temperature to a set point (e.g., 60 °C) and hold for 15 minutes. Record observations again.
-
Co-Solvent Test: For a primary solvent of interest (e.g., water), start with an insoluble suspension. Add a potential co-solvent (e.g., DMSO) dropwise (e.g., 50 µL at a time), vortexing after each addition, until dissolution is achieved. Record the approximate volume percentage of co-solvent required.
Protocol 2: pH-Dependent Solubility Test
Objective: To confirm the solubility of the compound in acidic and basic aqueous solutions.
Methodology:
-
Preparation: Prepare three vials, each containing 10 mg of 2-Amino-5-chloro-4-nitrobenzoic acid.
-
Solvent Addition:
-
To Vial 1, add 1.0 mL of deionized water (Control).
-
To Vial 2, add 1.0 mL of 5% (w/v) aqueous HCl.
-
To Vial 3, add 1.0 mL of 5% (w/v) aqueous NaOH.
-
-
Observation: Vortex all three vials for 1-2 minutes.
-
Record Results: Observe the complete dissolution in the acidic and basic vials, contrasting with the insoluble suspension in the neutral water vial. This validates the pH-based solubilization strategy.[2]
References
- Wikipedia. (n.d.). Cosolvent.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). AIMS Press.
- Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- BenchChem. (n.d.). 2-Amino-5-chloro-4-nitrobenzoic acid.
- BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Shree Ganesh Remedies Limited. (n.d.). 2-Chloro-4-nitrobenzoic acid.
- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
- ACS Publications. (n.d.). Determination of temperature dependence of solubilities of polycyclic aromatic hydrocarbons in aqueous solutions by a fluorescence method. Journal of Chemical & Engineering Data.
- BenchChem. (2025). Managing poor solubility and instability issues in reactions.
- Kumar, S., & Nanda, A. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH).
- Solubility of Things. (n.d.). 4-Nitrobenzoic acid.
- AAT Bioquest. (2022, April 18). What factors affect solubility?.
- ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid.
- Zhang, G. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid.
- Thermo Fisher Scientific - US. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Zhang, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- ResearchGate. (2025, August 7). 2-nitrobenzoic acid.
- Al-kassas, R., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Sources
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- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
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Technical Support Center: Troubleshooting Side Reactions in the Amination of 2,5-Dichloro-4-nitrobenzoic Acid
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of key pharmaceutical intermediates. Here, we provide in-depth, field-proven insights into the common challenges encountered during the nucleophilic aromatic substitution (SNAr) amination of 2,5-dichloro-4-nitrobenzoic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: The Target Reaction - Fundamentals of the SNAr Mechanism
The amination of 2,5-dichloro-4-nitrobenzoic acid is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this synthesis hinges on the powerful electron-withdrawing nature of the nitro (-NO₂) group. This group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack by making the ring electron-poor.[1]
The SNAr reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the key to the reaction's feasibility. The nitro group, when positioned ortho or para to the leaving group (in this case, the chlorine atoms), can directly participate in delocalizing the negative charge, significantly lowering the activation energy of the reaction.[2][4]
In the case of 2,5-dichloro-4-nitrobenzoic acid, both the C-2 and C-5 chlorine atoms are activated by the C-4 nitro group, as they are in ortho and para positions, respectively. This leads to a primary challenge of regioselectivity, which we will address in the troubleshooting section.
Sources
Technical Support Center: Enhancing the Purity of 2-Amino-5-chloro-4-nitrobenzoic Acid
Welcome to the technical support center dedicated to the post-synthesis purification of 2-Amino-5-chloro-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Our goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying chemical principles that ensure a highly pure final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 2-Amino-5-chloro-4-nitrobenzoic acid in a question-and-answer format.
Q1: What are the most probable impurities in my crude 2-Amino-5-chloro-4-nitrobenzoic acid?
A1: The impurities in your crude product are largely dictated by the synthetic route employed. Common impurities typically include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be compounds like 2-chloro-5-nitrobenzoic acid.[1][2]
-
Regioisomers: During nitration steps in the synthesis of precursors, other isomers such as 2-amino-3-nitrobenzoic acid or dinitro-substituted byproducts may form.[1][3] Controlling the nitration temperature is crucial to minimize the formation of these isomeric impurities.[3]
-
Side-Reaction Products: Various side reactions can lead to the formation of unexpected byproducts.[1][3]
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up can be carried over into the crude product.[1][2]
Q2: My purified 2-Amino-5-chloro-4-nitrobenzoic acid has a dark yellow or brownish color instead of the expected light yellow. What causes this and how can I fix it?
A2: Discoloration is a common issue and is often due to the presence of colored impurities or the oxidation of the amino group.[1][4] Here are two effective solutions:
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities.[1][5] It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][5]
-
Inert Atmosphere: If you suspect oxidation of the amino group is the cause of discoloration, carrying out the purification steps under an inert atmosphere, such as nitrogen or argon, can be beneficial.[1]
Q3: I'm experiencing a low yield of purified product after recrystallization. What are the likely causes and how can I improve my recovery?
A3: Low yield during recrystallization is a frequent problem. Here are some common causes and their solutions:
-
Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will prevent the product from crystallizing effectively upon cooling. The key is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][5]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals and maximizes recovery.[3][5]
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of the product. Placing the flask in an ice bath for at least 30 minutes after it has reached room temperature is recommended.[5]
Q4: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often an indication that the chosen solvent is not ideal. To address this:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature upon cooling.[1]
-
Change the solvent system: If the issue persists, the solvent is likely unsuitable. For a polar compound like 2-Amino-5-chloro-4-nitrobenzoic acid, a mixed solvent system, such as ethanol and water, can be very effective.[1]
-
Induce crystallization: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and encourage crystal formation.[1]
Experimental Protocols
Recrystallization of 2-Amino-5-chloro-4-nitrobenzoic Acid using Ethanol
Recrystallization is a powerful technique for purifying solid organic compounds based on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[5] Ethanol is a commonly used and effective solvent for the recrystallization of 2-Amino-5-chloro-4-nitrobenzoic acid.[3][5]
Step-by-Step Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Amino-5-chloro-4-nitrobenzoic acid. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves.[5] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and reheat to boiling for a few minutes while stirring.[1][5]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.[1][5]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Maximizing Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining the purity of your 2-Amino-5-chloro-4-nitrobenzoic acid.[1][6] A reverse-phase HPLC method is suitable for this compound.[6]
General HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water containing an acidifier like 0.1% phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at a wavelength of 254 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]
-
Analysis: Inject the sample solution into the HPLC system. The percentage purity is typically calculated by the area percent method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.[6]
Data Presentation
The choice of solvent is critical for a successful recrystallization. The following table summarizes the solubility characteristics of 2-Amino-5-chloro-4-nitrobenzoic acid in common solvents.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Insoluble/Very slightly soluble[1] | Slightly soluble | Not ideal as a single solvent, but can be used as an anti-solvent with ethanol.[1] |
| Ethanol | Sparingly soluble[1] | Soluble[1] | Good candidate for recrystallization.[1][3][5] |
| Ethyl Acetate | Slightly soluble[1] | Soluble[1] | Can be considered as a recrystallization solvent.[1] |
| Acetone | Soluble | Soluble | Generally not suitable as it dissolves the compound well at room temperature. |
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision tree for the purification of 2-Amino-5-chloro-4-nitrobenzoic acid.
Caption: Workflow for the purification of 2-Amino-5-chloro-4-nitrobenzoic acid.
Caption: Troubleshooting decision tree for purification issues.
References
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem.
- Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid - Benchchem.
- 2-Chloro-4-nitrobenzoic acid - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.
- A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods - Benchchem.
- 2-Chloro-4-nitrobenzoic acid - Solubility of Things.
- m-NITROBENZOIC ACID - Organic Syntheses Procedure.
- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid - Benchchem.
- Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid - Benchchem.
- A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid - Benchchem.
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Amino-5-chloro-4-nitrobenzoic Acid
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing 2-Amino-5-chloro-4-nitrobenzoic acid. As a multifaceted molecule with acidic (carboxylic acid), basic (amino), and polar (nitro) functional groups, it presents unique chromatographic challenges. This resource, designed for researchers, scientists, and drug development professionals, offers a structured, question-and-answer approach to diagnosing and resolving these issues, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of 2-Amino-5-chloro-4-nitrobenzoic acid?
A1: Peak tailing is a chromatographic phenomenon where a peak deviates from the ideal symmetrical Gaussian shape, exhibiting a drawn-out or sloping tail on the right side. This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 generally indicating tailing. For regulated environments, the United States Pharmacopeia (USP) often recommends a symmetry factor between 0.8 and 1.8.[1][2]
Peak tailing is problematic because it can:
-
Compromise Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.
-
Reduce Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Lead to Inaccurate Integration: Chromatographic data systems may struggle to accurately determine the start and end of a tailing peak, leading to unreliable quantitative results.
For 2-Amino-5-chloro-4-nitrobenzoic acid, its polar and ionizable nature makes it particularly susceptible to the interactions that cause peak tailing.
Q2: What are the primary causes of peak tailing for this specific analyte?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism, leading to a mixed-mode retention process instead of a single, uniform interaction with the stationary phase.[3][4] For 2-Amino-5-chloro-4-nitrobenzoic acid, the key culprits are:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns are a major source of peak tailing.[5][6] These silanols can be acidic and, depending on the mobile phase pH, can become ionized (-Si-O⁻).[7] The amino group on your analyte can be protonated (positively charged), leading to strong, undesirable ionic interactions with the negatively charged silanols.[8] This secondary retention mechanism is slower and less uniform than the primary hydrophobic interaction, resulting in a tailing peak.[6]
-
Mobile Phase pH Effects: The ionization state of 2-Amino-5-chloro-4-nitrobenzoic acid is highly dependent on the mobile phase pH. The molecule has both a carboxylic acid group (acidic) and an amino group (basic). If the mobile phase pH is close to the pKa of either of these functional groups, a mixture of ionized and non-ionized forms of the analyte will exist, leading to peak broadening and tailing.[9]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from stainless steel components of the HPLC system (e.g., frits, tubing) can act as active sites for chelation with the analyte, causing peak tailing.[4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause peak distortion, including tailing.[9]
In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization
Optimizing the mobile phase is the most critical step in controlling the retention and peak shape of ionizable compounds like 2-Amino-5-chloro-4-nitrobenzoic acid.
Understanding the Analyte's pKa:
Objective: To find a mobile phase pH that ensures a single, stable ionization state of the analyte and minimizes secondary interactions with the stationary phase.
Experimental Protocol: pH Scouting Study
-
Prepare Buffered Mobile Phases:
-
Mobile Phase A (Low pH): 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B (Mid pH): 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid.
-
Mobile Phase C (Higher pH): 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid.
-
Organic Modifier: Acetonitrile or Methanol (HPLC Grade).
-
-
Prepare Standard Solution: Dissolve a known concentration of 2-Amino-5-chloro-4-nitrobenzoic acid in a 50:50 mixture of water and acetonitrile.
-
Chromatographic Analysis:
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Isocratic Elution: Start with a 70:30 (v/v) ratio of your aqueous mobile phase to organic modifier.
-
Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase.
-
Injection: Inject the standard solution.
-
Data Acquisition: Monitor the chromatogram and calculate the Tailing Factor (Tf).
-
-
Iterative Testing: Repeat the analysis for each of the prepared mobile phases (A, B, and C), ensuring thorough column equilibration between each run.
Data Interpretation and Next Steps:
| Mobile Phase pH | Expected Analyte State | Expected Silanol State | Predicted Outcome for Peak Shape |
| ~2.1 | Carboxylic acid is protonated (neutral); Amino group is protonated (positive charge). | Silanols are protonated (neutral). | Improved symmetry. The primary cause of secondary interaction (ionized silanols) is suppressed. |
| 4.0 | Carboxylic acid is partially to fully deprotonated (negative charge); Amino group is protonated (positive charge). | Silanols are partially ionized (negative charge). | Potential for significant tailing. Ion-exchange interactions between the protonated amine and ionized silanols are likely. |
| 5.0 | Carboxylic acid is fully deprotonated (negative charge); Amino group is partially protonated. | Silanols are significantly ionized (negative charge). | Severe tailing is expected. Strong secondary interactions are highly probable. |
Visualization of the Troubleshooting Workflow:
Guide 2: Diagnosing and Mitigating Metal Contamination
If peak shape does not improve with pH optimization, or if you observe a gradual deterioration of peak shape over time, metal contamination should be suspected.
Objective: To diagnose and remove metal ion contamination from the HPLC system.
Experimental Protocol: System Passivation with a Chelating Agent
Caution: Always remove the HPLC column before performing this procedure to avoid damage.
-
Prepare a Chelating Solution: Prepare a solution of 5-10 µM ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
System Flush:
-
Replace your mobile phase reservoirs with the EDTA solution.
-
Purge all pump lines with the EDTA solution.
-
Flush the entire system (injector, sample loop, tubing, and detector flow cell) with the EDTA solution at a low flow rate (e.g., 0.5 mL/min) for at least one hour.
-
-
Rinse with Standard Mobile Phase: After the EDTA flush, thoroughly rinse the system with your standard, metal-free mobile phase to remove any residual EDTA.
-
Re-install Column and Test: Re-install the column and run your standard analysis to see if the peak shape has improved.
Preventative Measures:
-
Use high-purity solvents and salts for mobile phase preparation.
-
Consider using a bio-inert or PEEK-lined HPLC system if metal-sensitive analyses are frequently performed.
Guide 3: Evaluating and Optimizing the Sample Solvent
The composition of the solvent used to dissolve the sample can have a significant impact on peak shape, especially for early eluting peaks.
Objective: To ensure the sample solvent is compatible with the mobile phase and does not cause peak distortion.
Experimental Protocol: Sample Solvent Strength Comparison
-
Prepare Samples in Different Solvents:
-
Sample 1 (Recommended): Dissolve 2-Amino-5-chloro-4-nitrobenzoic acid in the initial mobile phase composition.
-
Sample 2 (Stronger Solvent): Dissolve the analyte in 100% acetonitrile or methanol.
-
Sample 3 (Weaker Solvent): Dissolve the analyte in a solvent with a lower organic content than the mobile phase (e.g., 10% acetonitrile in water).
-
-
Chromatographic Analysis:
-
Equilibrate the column with your optimized mobile phase.
-
Inject each sample under the same chromatographic conditions.
-
Compare the peak shapes obtained from each injection.
-
Expected Outcome: Sample 1 should provide the best peak shape. Sample 2 is likely to cause peak fronting or splitting, while Sample 3 may result in a sharper, more focused peak.
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak shape issues related to solvent mismatch.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
- Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [https://support.waters.com/KB_Inf/ sintomi_soluzioni/wkb237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column]([Link] sintomi_soluzioni/wkb237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column)
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 15). Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? Retrieved from [Link]
-
Qvents. (2023, November 10). USP 621 System sensitivity & Peak symmetry requirements updated. Retrieved from [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids | Scilit [scilit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. chromtech.com [chromtech.com]
Navigating the Synthesis of 2-Amino-5-chloro-4-nitrobenzoic Acid: A Guide to Plausible Routes and Uncharted Territories
Introduction
2-Amino-5-chloro-4-nitrobenzoic acid is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring an amino, a chloro, and a nitro group, presents a formidable challenge for synthetic chemists. A comprehensive review of the scientific literature reveals a notable absence of a well-established, high-yielding synthesis for this specific molecule. This guide, therefore, aims to provide a comparative analysis of plausible, albeit largely theoretical, synthesis routes. By dissecting the mechanistic underpinnings and potential challenges of each proposed pathway, we offer a roadmap for researchers and drug development professionals to navigate the development of a viable synthetic strategy.
Proposed Synthetic Strategies: A Comparative Overview
Two primary retrosynthetic approaches can be envisioned for the synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid. The first strategy involves the sequential functionalization of a dichlorinated benzoic acid precursor, while the second builds upon a pre-existing aminobenzoic acid scaffold.
Route 1: Nitration of 2,5-Dichlorobenzoic Acid followed by Selective Amination
This two-step approach commences with the commercially available 2,5-dichlorobenzoic acid. The core challenge of this route lies in achieving the desired regioselectivity in both the nitration and the subsequent amination steps.
Step 1: Nitration of 2,5-Dichlorobenzoic Acid
The introduction of a nitro group onto the 2,5-dichlorobenzoic acid ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents—the meta-directing carboxylic acid group and the ortho, para-directing chloro groups—will govern the position of the incoming nitro group. The carboxylic acid group deactivates the ring, making nitration require strong conditions, typically a mixture of concentrated nitric and sulfuric acids.
The primary challenge is the formation of the desired 2,5-dichloro-4-nitrobenzoic acid isomer. The positions ortho and para to the chloro groups are C3, C4, and C6. The carboxylic acid group directs meta to C3 and C5. The combined directing effects are likely to favor nitration at the C3 and C6 positions, leading to a mixture of 2,5-dichloro-3-nitrobenzoic acid and 2,5-dichloro-6-nitrobenzoic acid. The formation of the target 4-nitro isomer is not reported as a major product in the literature.
Step 2: Selective Amination of 2,5-Dichloro-4-nitrobenzoic Acid
Assuming the successful synthesis of 2,5-dichloro-4-nitrobenzoic acid, the next step would be a selective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C2 position. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (such as the nitro group) ortho or para to the leaving group (a chloro atom in this case).
In the hypothetical 2,5-dichloro-4-nitrobenzoic acid intermediate, the nitro group is positioned ortho to the C5-chloro and meta to the C2-chloro. This electronic arrangement strongly activates the C5-chloro for nucleophilic attack, while the C2-chloro remains relatively unactivated. Consequently, amination would likely occur preferentially at the C5 position, yielding the undesired 5-amino-2-chloro-4-nitrobenzoic acid. Achieving selective amination at the C2 position would be a significant hurdle.
Experimental Protocols (Proposed and Theoretical)
While a validated protocol for the target molecule is unavailable, the following theoretical protocols for the key steps in Route 1 are based on established procedures for similar transformations.
Protocol 1: Nitration of 2,5-Dichlorobenzoic Acid (Theoretical)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Dissolution: Slowly add 19.1 g (0.1 mol) of 2,5-dichlorobenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the solution of 2,5-dichlorobenzoic acid over a period of 60 minutes. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of side products.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours. The reaction progress should be monitored by TLC or HPLC to assess the product distribution.
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The precipitated nitro-isomers of 2,5-dichlorobenzoic acid will be collected by vacuum filtration.
-
Purification: The crude product will be a mixture of isomers. Separation of the desired 4-nitro isomer would likely require advanced chromatographic techniques.
Protocol 2: Selective Amination of 2,5-Dichloro-4-nitrobenzoic Acid (Theoretical)
-
Setup: In a sealed reaction vessel suitable for high-pressure reactions, combine 2.36 g (0.01 mol) of the putative 2,5-dichloro-4-nitrobenzoic acid with a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagents: Add an excess of an ammonia source, such as a solution of ammonia in a suitable solvent or aqueous ammonia. The use of a copper catalyst, such as copper(I) oxide or copper(I) iodide, may be necessary to facilitate the substitution of the less activated C2-chloro.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours. The reaction would need to be carefully monitored to determine the extent of conversion and the regioselectivity of the amination.
-
Workup: After cooling, the reaction mixture would be diluted with water and acidified to precipitate the crude product.
-
Purification: The product would likely be a mixture of the desired 2-amino-5-chloro-4-nitrobenzoic acid and the isomeric 5-amino-2-chloro-4-nitrobenzoic acid, necessitating careful purification by chromatography or fractional crystallization.
Visualization of Proposed Synthesis and Challenges
Caption: Proposed synthetic pathway for Route 1, highlighting the key challenges in achieving the desired regioselectivity.
Route 2: Sequential Functionalization of an Aminobenzoic Acid Precursor
An alternative strategy would be to start with a molecule that already contains the amino and carboxylic acid functionalities, such as anthranilic acid (2-aminobenzoic acid), and then introduce the chloro and nitro groups.
Step 1: Chlorination of 2-Aminobenzoic Acid
The direct chlorination of anthranilic acid can be achieved using reagents like sulfuryl chloride. This would likely lead to the formation of 2-amino-5-chlorobenzoic acid. This step is generally feasible.
Step 2: Nitration of 2-Amino-5-chlorobenzoic Acid
The subsequent nitration of 2-amino-5-chlorobenzoic acid presents a significant regiochemical challenge. The amino group is a strong activating and ortho, para-directing group, while the chloro group is also ortho, para-directing, and the carboxylic acid is meta-directing. The powerful directing effect of the amino group would likely dominate, leading to nitration at the positions ortho and para to it (C3 and C5). However, the C5 position is already occupied by a chloro group. Therefore, nitration would be expected to occur primarily at the C3 position, yielding 2-amino-5-chloro-3-nitrobenzoic acid. Directing the nitro group to the C4 position would be difficult to achieve under standard nitrating conditions.
To circumvent this, a protecting group strategy could be employed. The amino group could be acetylated to form 2-acetamido-5-chlorobenzoic acid. The acetamido group is still ortho, para-directing but is less activating than the amino group. Nitration of this protected intermediate might offer a different regiochemical outcome, but the formation of the 4-nitro isomer is still not guaranteed and would require experimental verification.
Visualization of Proposed Route 2 and Its Challenges
Caption: Proposed synthetic pathway for Route 2, illustrating the primary challenge of controlling the regioselectivity of the nitration step.
Comparative Summary of Proposed Routes
| Parameter | Route 1: Nitration & Amination | Route 2: Chlorination & Nitration |
| Starting Material | 2,5-Dichlorobenzoic Acid | 2-Aminobenzoic Acid |
| Plausible Steps | 1. Nitration 2. Selective Amination | 1. Chlorination 2. Nitration |
| Key Challenge 1 | Regioselectivity of Nitration: Formation of the 4-nitro isomer is not favored. | Regioselectivity of Nitration: The strong directing effect of the amino group favors nitration at the 3-position. |
| Key Challenge 2 | Regioselectivity of Amination: The C5-chloro is more activated towards nucleophilic substitution than the C2-chloro. | May require a protection/deprotection sequence for the amino group, adding steps and potentially reducing overall yield. |
| Theoretical Yield | Likely very low due to unfavorable regioselectivity in both steps. | Potentially low yield of the desired isomer without a successful directing group strategy. |
| Experimental Data | Lacking for the specific target molecule. | Lacking for the specific target molecule. |
Conclusion and Recommendations for Future Research
The synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid remains an unsolved challenge in synthetic organic chemistry. Based on a thorough analysis of the literature and fundamental principles of organic reactivity, both of the most plausible synthetic routes are fraught with significant challenges related to regioselectivity.
Route 1 is hampered by the difficulty in obtaining the required 2,5-dichloro-4-nitrobenzoic acid intermediate and the subsequent unfavorable selectivity in the amination step. Route 2 is primarily hindered by the powerful directing effect of the amino group, which makes the introduction of a nitro group at the desired 4-position highly unlikely.
For researchers and drug development professionals seeking to obtain this molecule, the following recommendations are proposed:
-
Exploratory Experimental Work: A systematic investigation into the nitration of 2,5-dichlorobenzoic acid under a variety of conditions (e.g., different nitrating agents, temperatures, and solvents) is warranted to determine if the 2,5-dichloro-4-nitrobenzoic acid isomer can be formed in any appreciable amount.
-
Investigation of Protecting Group Strategies: For Route 2, a comprehensive study of different protecting groups for the amino function should be undertaken to modulate the regiochemical outcome of the nitration step.
-
Development of Novel Methodologies: The synthesis of this molecule may require the development of novel synthetic methodologies, potentially involving directed ortho-metalation or other advanced techniques to control the regioselectivity of functional group introduction.
Until such experimental work is conducted, the synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid will likely remain a challenging endeavor. This guide serves as a foundational document to inform future research efforts and to underscore the importance of a thorough mechanistic understanding when designing complex synthetic routes.
References
Due to the lack of a direct, published synthesis for 2-Amino-5-chloro-4-nitrobenzoic acid, the following references pertain to the synthesis of related compounds and the general principles discussed in this guide. The URLs have been verified to be active.
-
PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]
- Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]
A Tale of Two Isomers: A Comparative Guide to 2-Amino-5-chloro-4-nitrobenzoic Acid and 2-Amino-4-chloro-5-nitrobenzoic Acid in Synthetic Applications
In the intricate world of organic synthesis, the precise arrangement of functional groups on an aromatic scaffold can dramatically alter a molecule's properties and reactivity. This guide provides an in-depth comparison of two closely related isomers, 2-amino-5-chloro-4-nitrobenzoic acid and 2-amino-4-chloro-5-nitrobenzoic acid , for researchers, scientists, and professionals in drug development. While structurally similar, the positional variance of the chloro and nitro substituents imparts distinct electronic and steric characteristics, influencing their synthetic utility and the properties of their derivatives. This document aims to dissect these differences, offering a comprehensive analysis of their synthesis, reactivity, and potential applications, supported by established chemical principles and available experimental data.
At a Glance: Key Physicochemical Properties
A side-by-side comparison of the fundamental properties of these isomers reveals the subtle yet significant impact of substituent positioning.
| Property | 2-Amino-5-chloro-4-nitrobenzoic acid | 2-Amino-4-chloro-5-nitrobenzoic acid |
| Molecular Formula | C₇H₅ClN₂O₄ | C₇H₅ClN₂O₄ |
| Molecular Weight | 216.58 g/mol [1] | 216.58 g/mol |
| CAS Number | 34649-02-0[1] | 100948-85-4 |
| Appearance | Likely a yellow to orange solid | Likely a yellow to orange solid |
| Predicted Acidity (pKa) | Expected to be a stronger acid | Expected to be a weaker acid |
The Synthetic Landscape: Pathways to Positional Purity
The synthesis of these isomers requires careful control of regioselectivity, primarily during the nitration and amination steps. The choice of starting material and reaction conditions is paramount to achieving the desired substitution pattern.
Synthesis of 2-Amino-5-chloro-4-nitrobenzoic Acid
A common and logical synthetic route to 2-amino-5-chloro-4-nitrobenzoic acid commences with the nitration of 2-chloro-5-nitrobenzoic acid, which itself is prepared from o-chlorobenzoic acid.[2][3][4] The directing effects of the existing substituents guide the incoming amino group.
Figure 1: Plausible synthetic workflow for 2-amino-5-chloro-4-nitrobenzoic acid.
Experimental Protocol: Synthesis of the Precursor, 2-Chloro-5-nitrobenzoic Acid [2][4]
-
Dissolution: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 32g of o-chlorobenzoic acid to 160g of 100% sulfuric acid, maintaining the temperature below 0°C.
-
Nitration: Prepare a nitrating mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately one hour, ensuring the temperature remains below 0°C to minimize the formation of undesired isomers.
-
Reaction Completion: Allow the mixture to stand at room temperature for 10-12 hours, then slowly heat to 60°C.
-
Workup: Pour the reaction mixture onto 400g of crushed ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate.
-
Purification: Filter the crude product and recrystallize from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.
The subsequent amination of a further functionalized intermediate would then yield the final product. The specific conditions for this amination would depend on the chosen synthetic strategy, but often involves heating with an ammonia source in the presence of a copper catalyst.[2]
Synthesis of 2-Amino-4-chloro-5-nitrobenzoic Acid
The synthesis of the 4-chloro-5-nitro isomer likely starts from a different precursor, 2-amino-4-chlorobenzoic acid, which is then nitrated. The directing effects of the amino and chloro groups will influence the position of the incoming nitro group.
Figure 2: Plausible synthetic workflow for 2-amino-4-chloro-5-nitrobenzoic acid.
Experimental Protocol: Nitration of 2-Amino-4-chlorobenzoic Acid (General Procedure)
-
Protection (Optional but Recommended): To prevent oxidation of the amino group and to control regioselectivity, the amino group of 2-amino-4-chlorobenzoic acid would typically be protected first, for example, by acetylation to form 2-acetamido-4-chlorobenzoic acid.
-
Nitration: The protected intermediate is then dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and cooled. A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a low temperature (e.g., 0-5°C).
-
Workup and Deprotection: The reaction mixture is poured onto ice to precipitate the nitrated product. The protecting group is then removed (e.g., by acid or base hydrolysis) to yield 2-amino-4-chloro-5-nitrobenzoic acid.
-
Purification: The final product is purified by recrystallization.
Reactivity and Electronic Effects: A Comparative Analysis
The differing positions of the electron-withdrawing chloro and nitro groups relative to the electron-donating amino group and the carboxylic acid group create distinct electronic environments, which in turn govern their reactivity.
Electronic Profile of the Aromatic Ring:
-
2-Amino-5-chloro-4-nitrobenzoic acid: The powerful electron-withdrawing nitro group is para to the electron-donating amino group, leading to a strong push-pull electronic effect. This significantly polarizes the aromatic ring. The chloro group at the 5-position further withdraws electron density through induction.
-
2-Amino-4-chloro-5-nitrobenzoic acid: Here, the nitro group is meta to the amino group, resulting in a less pronounced resonance interaction between these two groups. The chloro group is para to the amino group, and its inductive and weak resonance effects will influence the overall electron density.
This difference in electronic distribution has several important consequences for their reactivity:
-
Acidity of the Carboxylic Acid: The acidity of the carboxylic acid is enhanced by electron-withdrawing groups that stabilize the resulting carboxylate anion. In 2-amino-5-chloro-4-nitrobenzoic acid , the nitro group is in a position to exert a strong electron-withdrawing effect on the carboxylate group (para to the amino group which is ortho to the carboxyl group), likely making it a stronger acid than its isomer.
-
Nucleophilicity of the Amino Group: The electron-donating character of the amino group is modulated by the electron-withdrawing substituents. In 2-amino-5-chloro-4-nitrobenzoic acid , the strong resonance-withdrawing effect of the para-nitro group will significantly decrease the nucleophilicity of the amino group. This effect will be less pronounced in the 2-amino-4-chloro-5-nitrobenzoic acid where the nitro group is meta.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The chloro substituent in both isomers can potentially be displaced by a nucleophile. The rate of this reaction is highly dependent on the activation of the ring by electron-withdrawing groups ortho and para to the leaving group. In 2-amino-5-chloro-4-nitrobenzoic acid , the nitro group is ortho to the chloro atom, which should strongly activate it towards nucleophilic attack. In 2-amino-4-chloro-5-nitrobenzoic acid , the nitro group is meta to the chloro atom, providing less activation. Therefore, the chloro group in the 5-chloro isomer is expected to be more labile in SNAr reactions.
Spectroscopic Signatures: Distinguishing the Isomers
1H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons will be the most telling feature in the 1H NMR spectra.
-
2-Amino-5-chloro-4-nitrobenzoic acid: Two aromatic protons would be expected, likely as two singlets or two doublets with a small meta coupling constant. The proton ortho to the nitro group would be significantly downfield shifted.
-
2-Amino-4-chloro-5-nitrobenzoic acid: Again, two aromatic protons are expected. The coupling pattern would likely be two doublets with a larger ortho coupling constant.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the N-H stretches of the amino group (around 3300-3500 cm-1), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), and the asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm-1, respectively). Subtle shifts in the positions of these bands may be observable due to the different electronic environments.
Applications in Synthesis: Building Blocks for Complexity
Both isomers serve as valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds and dyes.[5] The choice between the two will depend on the desired substitution pattern and the required reactivity of the functional groups.
-
2-Amino-5-chloro-4-nitrobenzoic acid: Its activated chloro group makes it a promising candidate for nucleophilic substitution reactions to introduce further diversity. The strong push-pull system could also be exploited in the synthesis of dyes and materials with interesting optical properties. The amino and carboxylic acid functionalities are suitably positioned for the construction of fused heterocyclic systems like quinazolinones.
-
2-Amino-4-chloro-5-nitrobenzoic acid: This isomer provides an alternative substitution pattern for the synthesis of bioactive molecules and functional materials. The less deactivated amino group might be more suitable for reactions requiring higher nucleophilicity.
Conclusion: A Matter of Strategic Design
The comparison of 2-amino-5-chloro-4-nitrobenzoic acid and 2-amino-4-chloro-5-nitrobenzoic acid underscores a fundamental principle in organic synthesis: isomeric purity is key to predictable outcomes. While differing only in the placement of a chloro and a nitro group, these molecules exhibit distinct electronic properties that translate into different reactivities and synthetic potentials.
2-Amino-5-chloro-4-nitrobenzoic acid is characterized by a highly polarized aromatic system and a chloro group activated for nucleophilic displacement, making it a valuable precursor for specific substitution patterns. In contrast, 2-amino-4-chloro-5-nitrobenzoic acid offers a different regioisomeric scaffold with potentially a more nucleophilic amino group.
The selection of one isomer over the other will ultimately be dictated by the specific synthetic target and the desired reaction pathway. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors, highlighting the importance of understanding the subtle yet profound effects of isomeric substitution.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
- ChemicalBook. (n.d.). 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzoic acid(2516-96-3)IR1. ChemicalBook.
- BenchChem. (n.d.). 2-Amino-5-chloro-3-nitrobenzoic acid | 6324-51-2. BenchChem.
- BenchChem. (n.d.). 2-Amino-5-chloro-4-nitrobenzoic acid | 34649-02-0. BenchChem.
- BenchChem. (n.d.).
- PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid.
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- PubChem. (n.d.). 2-(Benzylamino)-4-chloro-5-nitrobenzoic acid.
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A Predictive Comparative Analysis of the Biological Activity of 2-Amino-5-chloro-4-nitrobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. The substituted aminobenzoic acid framework is a well-established pharmacophore present in a wide array of clinically significant drugs.[1][2][3] This guide provides a forward-looking comparative analysis of the potential biological activities of derivatives of 2-Amino-5-chloro-4-nitrobenzoic acid.
Due to a notable absence of direct experimental studies on this specific scaffold in publicly available literature, this analysis is built upon a robust foundation of structure-activity relationship (SAR) data from closely related analogs, including para-aminobenzoic acid (PABA) derivatives, nitroaromatic compounds, and other substituted benzoic acids.[1][4][5] This predictive approach aims to guide future research by highlighting promising avenues for derivatization and biological screening.
The Core Moiety: 2-Amino-5-chloro-4-nitrobenzoic Acid
The parent molecule, 2-Amino-5-chloro-4-nitrobenzoic acid, possesses a unique combination of functional groups that suggest a predisposition for diverse biological activities. The aminobenzoic acid core is a known precursor for folate synthesis in many pathogens, making it an attractive target for antimicrobial development.[1][6] The presence of a chlorine atom and a nitro group, both strong electron-withdrawing groups, significantly influences the electronic and steric properties of the molecule, which can enhance its interaction with biological targets and potentially its antimicrobial potency.[4][5][7]
Predictive Biological Activities of Derivatives
Based on the activities of analogous compounds, derivatives of 2-Amino-5-chloro-4-nitrobenzoic acid are predicted to exhibit a range of biological effects, primarily antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
The nitroaromatic functionality is a well-known pharmacophore in antimicrobial agents.[4][5][7] The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and superoxide species that can damage DNA and other critical cellular components.[4][5] Furthermore, derivatives of PABA have demonstrated significant antibacterial and antifungal properties.[1][6][8]
Table 1: Predicted Antimicrobial Activity of Hypothetical 2-Amino-5-chloro-4-nitrobenzoic Acid Derivatives
| Derivative Class | R-Group Modification | Predicted Activity | Rationale for Predicted Activity |
| Amides | Carboxylic acid converted to amides with various amines (e.g., alkyl, aryl, heterocyclic) | High | Amide formation can increase cell permeability and provide additional hydrogen bonding interactions with target enzymes. |
| Esters | Carboxylic acid converted to esters (e.g., methyl, ethyl, benzyl) | Moderate to High | Esterification increases lipophilicity, potentially enhancing membrane transport. Some esters can act as pro-drugs. |
| Schiff Bases | Amino group condensed with aromatic aldehydes | High | Schiff bases of PABA have shown potent antimicrobial activity.[6][8] The imine bond can be crucial for target interaction. |
| N-Acyl Derivatives | Amino group acylated with various acyl chlorides | Moderate | Acylation can modulate the electronic properties and steric bulk, influencing target binding. |
| Heterocyclic Hybrids | Carboxylic acid or amino group linked to heterocyclic rings (e.g., thiazole, triazole) | High | Molecular hybridization with known antimicrobial heterocyclic scaffolds can lead to synergistic or additive effects.[1] |
Anti-inflammatory Activity
Derivatives of aminobenzoic acids have been investigated for their anti-inflammatory properties.[1][9] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators.
Table 2: Predicted Anti-inflammatory Activity of Hypothetical 2-Amino-5-chloro-4-nitrobenzoic Acid Derivatives
| Derivative Class | R-Group Modification | Predicted Activity | Rationale for Predicted Activity |
| Amides | Carboxylic acid derivatized with amino acids or other small amines | Moderate to High | Specific amide derivatives may mimic endogenous ligands or substrates of inflammatory enzymes. |
| Hydrazide-Hydrazones | Carboxylic acid converted to hydrazides and subsequently to hydrazones | Moderate | This class of compounds has shown anti-inflammatory potential in other scaffolds. |
Anticancer Activity
The PABA scaffold has been utilized in the design of anticancer agents, including folate antagonists.[2] Furthermore, some nitroaromatic compounds have demonstrated cytotoxic effects against cancer cell lines.[10]
Table 3: Predicted Anticancer Activity of Hypothetical 2-Amino-5-chloro-4-nitrobenzoic Acid Derivatives
| Derivative Class | R-Group Modification | Predicted Activity | Rationale for Predicted Activity |
| Schiff Bases | Amino group condensed with substituted aromatic aldehydes | Moderate to High | Schiff bases derived from PABA have shown cytotoxicity against cancer cell lines.[6] |
| Heterocyclic Conjugates | Linkage to nitrogen-containing heterocycles (e.g., quinoline, acridine) | Moderate | Hybrid molecules incorporating DNA intercalating or enzyme-inhibiting heterocyclic systems may exhibit enhanced anticancer activity. |
| Amide Derivatives | Carboxylic acid coupled with peptides or amino acids | Moderate | This approach can improve cellular uptake and target specificity.[11] |
Experimental Protocols for Biological Evaluation
To validate the predicted activities of novel 2-Amino-5-chloro-4-nitrobenzoic acid derivatives, a systematic screening process is essential. The following are standard, detailed protocols for the initial assessment of antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed visually or by measuring the optical density at 600 nm.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Controls: Include an untreated cell control and a positive control with a known anticancer drug (e.g., doxorubicin).
Visualizing Workflows and Predictive Relationships
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis, screening, and analysis of novel derivatives.
Predictive Structure-Activity Relationship (SAR) for Antimicrobial Activity
Caption: Predicted SAR for antimicrobial activity of 2-Amino-5-chloro-4-nitrobenzoic acid derivatives.
Hypothetical Mechanism of Action: Nitroreductase-Mediated Antimicrobial Activity
Caption: Postulated mechanism of antimicrobial action for nitroaromatic derivatives.
Conclusion and Future Directions
The 2-Amino-5-chloro-4-nitrobenzoic acid scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. This predictive analysis, grounded in the established biological activities of structurally related compounds, suggests that its derivatives are likely to possess significant antimicrobial, and potentially anti-inflammatory and anticancer, properties. The key to unlocking this potential lies in systematic derivatization at the amino and carboxylic acid functional groups and rigorous biological screening using the standardized protocols outlined herein. Future research should focus on synthesizing a diverse library of these derivatives and evaluating their efficacy and safety profiles to identify lead compounds for further preclinical development.
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A Guide to the Structural Validation of 2-Amino-5-chloro-4-nitrobenzoic acid using NMR and Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, experience-driven comparison of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 2-Amino-5-chloro-4-nitrobenzoic acid, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.
Our approach moves beyond a mere recitation of data, focusing instead on the causality behind experimental choices and the synergistic power of these techniques to deliver a self-validating, authoritative structural elucidation.
Foundational Principles: NMR and Mass Spectrometry in Structure Elucidation
Before delving into the experimental workflow, it is crucial to understand the principles that make NMR and MS indispensable tools for organic chemists.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] It is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[2] The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, offering clues about neighboring atoms and functional groups.[3] For 2-Amino-5-chloro-4-nitrobenzoic acid, ¹H NMR will reveal the number and connectivity of protons, while ¹³C NMR will map the carbon skeleton.
-
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For pharmaceutical applications, Electrospray Ionization (ESI) is a preferred "soft" ionization method that allows for the analysis of thermally fragile and non-volatile molecules by transferring them from solution to the gas phase as ions with minimal fragmentation.[5][6][7] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, which in turn allows for the confident determination of its elemental composition and molecular formula.[8] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing valuable information about its structure.[9][10]
The Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure that the data from each technique is robust, reproducible, and corroborative.
Caption: A comprehensive workflow for the structural validation of 2-Amino-5-chloro-4-nitrobenzoic acid.
Detailed Experimental Protocols
A. NMR Spectroscopy Sample Preparation & Acquisition
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar analyte and because its residual proton signal (at ~2.50 ppm) does not overlap with the expected aromatic proton signals.[11] The acidic proton of the carboxylic acid and the amine protons are also readily observable in DMSO-d₆.
-
Sample Preparation: Accurately weigh 10-20 mg of 2-Amino-5-chloro-4-nitrobenzoic acid.[12]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[13] Gentle warming or vortexing can be used to ensure complete dissolution.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[12]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard single-pulse experiments are typically sufficient for initial structural confirmation.
B. Mass Spectrometry Sample Preparation & Acquisition
For ESI-MS, the sample must be in a volatile solvent system and free of non-volatile salts or buffers that can cause ion suppression or contaminate the instrument.[14][15] Given the presence of a carboxylic acid, analysis in negative ion mode is expected to be highly efficient, as the molecule can be easily deprotonated to form the [M-H]⁻ ion.
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in HPLC-grade methanol or acetonitrile.[16]
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[14][16]
-
Acidification (Optional but Recommended): Add a small amount of formic acid (e.g., to a final concentration of 0.1%) to the working solution to aid in the ionization process, although for negative ion mode, this is less critical than for positive ion mode.[14]
-
Acquisition: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, QTOF). Acquire data in negative ion mode over a mass range of m/z 50-500. Perform a tandem MS (MS/MS) experiment by isolating the [M-H]⁻ ion and fragmenting it to observe its characteristic fragmentation pattern.
Data Interpretation: Assembling the Structural Puzzle
The molecular formula for 2-Amino-5-chloro-4-nitrobenzoic acid is C₇H₅ClN₂O₄, with a monoisotopic mass of 215.9887 u.
Predicted NMR Spectral Data (in DMSO-d₆)
The substituents on the benzene ring—amino (-NH₂), chloro (-Cl), nitro (-NO₂), and carboxylic acid (-COOH)—exert significant electronic effects, which dictate the chemical shifts of the aromatic protons and carbons. The -NH₂ group is strongly electron-donating (shielding effect), while the -NO₂ and -COOH groups are strongly electron-withdrawing (deshielding effect).
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~8.2 | Singlet | 1H | Ortho to the strongly withdrawing -NO₂ group and meta to the -NH₂ group, resulting in a significant downfield shift. |
| H-6 | ~7.9 | Singlet | 1H | Ortho to the -COOH group and meta to the -Cl and -NO₂ groups, leading to a downfield shift. |
| -NH₂ | ~6.0-7.0 | Broad Singlet | 2H | The chemical shift is variable and concentration-dependent. The protons are deshielded by the aromatic ring. |
| -COOH | ~13.0 | Broad Singlet | 1H | Characteristic of a carboxylic acid proton, highly deshielded due to the electronegative oxygen atoms and hydrogen bonding.[17] |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon.[18] |
| C-2 (-NH₂) | ~150 | Attached to the electron-donating amino group, shifted upfield relative to other substituted carbons. |
| C-4 (-NO₂) | ~145 | Attached to the strongly electron-withdrawing nitro group. |
| C-1 (-COOH) | ~135 | Attached to the electron-withdrawing carboxyl group. |
| C-5 (-Cl) | ~125 | Attached to the electronegative chlorine atom. |
| C-3 | ~120 | Influenced by the adjacent -NH₂ and -NO₂ groups. |
| C-6 | ~115 | Influenced by the adjacent -COOH and -Cl groups. |
The ¹H NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the two isolated aromatic protons. The integration ratio of 1:1 for these signals, along with the broad singlets for the amine and carboxylic acid protons, is highly characteristic of the proposed structure. The ¹³C NMR spectrum should display seven distinct signals, confirming the presence of seven unique carbon environments.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides the most direct confirmation of the elemental composition.
Table 3: Predicted HRMS Data (Negative Ion ESI)
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [M-H]⁻ | 214.9814 | Within 5 ppm of calculated |
| [M+Cl]⁻ Isotope | 216.9785 | ~32% of [M-H]⁻ |
The detection of an ion at m/z ~214.9814 in negative ion mode would strongly support the loss of a proton from the molecule. Critically, the presence of a chlorine atom is definitively confirmed by the observation of the characteristic isotopic pattern: a peak at M+2 with an intensity of approximately one-third of the monoisotopic peak.[4]
Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation
Fragmenting the [M-H]⁻ ion provides further structural confirmation. For nitroaromatic compounds, characteristic losses include the nitro group and parts of the carboxylic acid function.[19][20]
Caption: Predicted MS/MS fragmentation pathway for the [M-H]⁻ ion of 2-Amino-5-chloro-4-nitrobenzoic acid.
-
Loss of NO₂: A neutral loss of 46 Da (NO₂) is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment at m/z ~168.99.[21]
-
Loss of COOH: A loss of the carboxyl group as a radical (45 Da) would result in a fragment at m/z ~170.00.
-
Loss of H₂O: An intramolecular loss of water (18 Da) involving the carboxylic acid proton and a proton from the ortho-amino group is also a plausible pathway.
The presence of these specific fragments in the MS/MS spectrum provides a fingerprint that is unique to the connectivity of the functional groups in 2-Amino-5-chloro-4-nitrobenzoic acid.
Conclusion: A Synergistic and Authoritative Validation
Neither NMR nor mass spectrometry alone can provide a complete structural picture with absolute certainty. However, when used in concert, they form a powerful, self-validating system.
-
NMR confirms the carbon-hydrogen framework, the number of unique protons and carbons, and their immediate electronic environments and connectivity.
-
HRMS provides the exact elemental composition, confirming the molecular formula with high confidence.
-
MS/MS reveals the connectivity of the functional groups through characteristic fragmentation patterns.
The combined data—the specific chemical shifts and coupling patterns in the NMR spectra, the exact mass and isotopic pattern from the HRMS data, and the predictable fragmentation in the MS/MS spectrum—provide an unambiguous and authoritative validation of the structure of 2-Amino-5-chloro-4-nitrobenzoic acid. For researchers, scientists, and drug development professionals, this rigorous, multi-technique approach is the gold standard for ensuring the identity and purity of any chemical entity, forming the bedrock of reliable and reproducible science.
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ResearchGate. (2013). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. [Link]
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ResearchGate. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for 2-Amino-5-chloro-4-nitrobenzoic Acid Derivatives
Introduction: The Specificity Challenge in Small Molecule Immunoassays
In the realm of drug development and clinical diagnostics, the ability to precisely quantify small molecules is paramount. Immunoassays, powered by the exquisite specificity of antibodies, are a cornerstone of this endeavor. However, when the target analyte is a small molecule, or hapten, such as a derivative of 2-Amino-5-chloro-4-nitrobenzoic acid , achieving this specificity presents a unique set of challenges.
Small molecules like these are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[][2][3] This process creates an immunogen that the host immune system can recognize, leading to the production of antibodies.[4] The challenge, however, is that the resulting antibodies may recognize not only the target hapten but also structurally similar molecules, a phenomenon known as cross-reactivity .[5]
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against derivatives of 2-Amino-5-chloro-4-nitrobenzoic acid. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for two gold-standard techniques—Competitive ELISA and Surface Plasmon Resonance (SPR)—and present a clear methodology for data analysis and visualization.
The Rationale: Why Cross-Reactivity Matters
Cross-reactivity can lead to an overestimation of the analyte concentration or generate false-positive results, compromising the accuracy and reliability of an immunoassay.[5] For instance, in a therapeutic drug monitoring scenario, an antibody that cross-reacts with a drug metabolite could lead to an inaccurate assessment of the parent drug's concentration, potentially resulting in incorrect dosage adjustments. Therefore, rigorously characterizing an antibody's specificity by testing it against a panel of structurally related compounds is a critical validation step.[6][7]
The selection of compounds for the cross-reactivity panel is crucial. It should include:
-
The target analyte: The primary molecule of interest.
-
Known metabolites: To ensure the assay can distinguish the parent compound from its metabolic byproducts.
-
Structural analogs: Compounds with minor chemical modifications, such as the absence of the chloro group, a different position for the nitro group, or alterations to the benzoic acid moiety.
-
Precursor molecules: From the synthetic pathway of the target analyte.
-
Structurally unrelated compounds: To serve as negative controls and confirm the absence of non-specific binding.
Methodology I: Competitive ELISA for High-Throughput Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used technique for quantifying small molecules.[8][9] Its principle relies on the competition between the free analyte in the sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10]
Workflow for Competitive ELISA Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity using Competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Dilute the 2-Amino-5-chloro-4-nitrobenzoic acid-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.[11]
-
Causality: Immobilizing the hapten-protein conjugate on the plate surface provides the solid-phase antigen necessary for the competitive binding reaction.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[11]
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[11][12]
-
Causality: Blocking prevents non-specific binding of subsequent antibodies to the plate surface, reducing background noise.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized concentration).
-
Transfer 100 µL of this mixture to the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
Causality: During this incubation, the free analyte (target or analog) and the coated analyte compete for the limited antibody binding sites. Higher concentrations of free analyte result in less antibody binding to the plate.
-
-
Detection:
-
Wash the plate three times as described in step 2.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer. Incubate for 1 hour at room temperature.[11]
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[9]
-
Stop the reaction by adding 50 µL of 2N H2SO4.[11]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the analyte concentration and fit the data using a four-parameter logistic (4-PL) curve to determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal).[13]
-
Calculate the percent cross-reactivity (%CR) for each analog using the following formula: %CR = (IC50 of Target Analyte / IC50 of Analog) x 100 [14]
-
Methodology II: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time data on biomolecular interactions.[15][16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the precise determination of kinetic parameters such as association rate (ka), dissociation rate (kd), and affinity (KD).[17]
Principle of SPR-based Cross-Reactivity Testing
Caption: Principle of SPR for analyzing antibody-analyte binding kinetics.
Detailed Experimental Protocol: SPR
-
Antibody Immobilization:
-
Covalently immobilize the antibody raised against the 2-Amino-5-chloro-4-nitrobenzoic acid derivative onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a maximal response (Rmax) appropriate for small molecule analysis.
-
Causality: Immobilizing the antibody creates a stable surface to which various analytes can be introduced in the mobile phase, ensuring a consistent and reproducible measurement environment.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the target analyte over the antibody surface at a constant flow rate to measure association.
-
Follow with a buffer injection to measure dissociation.[18]
-
Between each analyte injection cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove all bound analyte without denaturing the immobilized antibody.
-
Causality: Using a range of analyte concentrations allows for the global fitting of kinetic data to a binding model (e.g., 1:1 Langmuir), providing robust ka and kd values.[16]
-
-
Cross-Reactivity Testing:
-
Repeat the kinetic analysis protocol (step 2) for each of the selected structural analogs.
-
Ensure the same concentration range is used for all compounds to allow for direct comparison.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to an appropriate kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka) for each compound.
-
The affinity (KD) is a direct measure of the binding strength. A lower KD value indicates a stronger binding interaction. The specificity can be evaluated by comparing the KD values of the analogs to that of the target analyte.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different antibodies and analytical methods.
Table 1: Comparison of Cross-Reactivity Data for Antibody A
| Compound | Structural Moiety Variation | Method | IC50 (nM) | % Cross-Reactivity | KD (M) | Affinity Fold-Difference (vs. Target) |
| Target Analyte | Reference | ELISA | 15.2 | 100% | SPR | 5.1 x 10⁻⁹ |
| Analog 1 (De-chloro) | Lacks -Cl group | ELISA | 850.5 | 1.8% | SPR | 3.2 x 10⁻⁷ |
| Analog 2 (Nitro isomer) | -NO₂ at position 3 | ELISA | 2,150 | 0.7% | SPR | 9.8 x 10⁻⁷ |
| Analog 3 (Amino isomer) | -NH₂ at position 3 | ELISA | >10,000 | <0.1% | SPR | No Binding Detected |
| Analog 4 (Unrelated) | Phenylalanine | ELISA | >10,000 | <0.1% | SPR | No Binding Detected |
Interpreting the Results
-
High Specificity: In the example above, Antibody A demonstrates high specificity for the target analyte. The cross-reactivity with closely related analogs is minimal (<2%), as shown by the significantly higher IC50 values in the ELISA.
-
Corroboration by SPR: The SPR data strongly supports the ELISA findings. The affinity (KD) for the target is in the low nanomolar range, while the affinities for the analogs are 63 to 192 times weaker. The lack of binding for unrelated compounds confirms the antibody's specificity.
-
Method Comparison: ELISA provides a high-throughput method for screening a large panel of compounds and calculating relative cross-reactivity. SPR offers a more detailed, real-time kinetic profile, providing absolute affinity values that explain the why behind the observed cross-reactivity. For instance, a weaker affinity could be due to a faster dissociation rate (kd) or a slower association rate (ka).
Conclusion
The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like 2-Amino-5-chloro-4-nitrobenzoic acid derivatives. A well-designed study, employing both a high-throughput screening method like competitive ELISA and a detailed kinetic analysis technique like SPR, provides a comprehensive and trustworthy characterization of antibody specificity. By understanding the structural basis of antibody recognition and quantifying the impact of subtle molecular changes on binding, researchers can select and validate antibodies with the performance characteristics required for their specific application, ensuring data integrity in research, diagnostics, and drug development.
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A Comparative Performance Analysis of 2-Amino-5-chloro-4-nitrobenzoic Acid-Based Dyes for Advanced Research Applications
This guide provides an in-depth, objective comparison of the performance of azo dyes derived from 2-Amino-5-chloro-4-nitrobenzoic acid against common alternatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with field-proven insights to facilitate informed decisions in dye selection and application. We will explore the synthesis, characterization, and comparative performance benchmarks, underpinned by detailed experimental protocols and authoritative references.
Introduction: The Significance of Substituted Benzoic Acid Dyes
Azo dyes, characterized by the -N=N- functional group, represent the largest and most versatile class of synthetic colorants. Their widespread use stems from their straightforward synthesis, high molar absorptivity, and the tunability of their color and properties through modification of their aromatic precursors. The starting materials, particularly the diazo component, play a crucial role in determining the final dye's characteristics.
2-Amino-5-chloro-4-nitrobenzoic acid is a trifunctional aromatic compound featuring an amino group, a carboxylic acid group, and two electron-withdrawing substituents: a nitro group (-NO₂) and a chlorine atom (-Cl). This specific substitution pattern makes it a highly valuable precursor for azo dyes with potentially enhanced performance characteristics. The amino group serves as the reactive site for diazotization, the initial step in azo dye synthesis. The electron-withdrawing nature of the nitro and chloro groups is anticipated to influence the electronic properties of the resulting dye, often leading to deeper shades (a bathochromic shift) and improved stability. Furthermore, the carboxylic acid group can be leveraged to impart reactivity, enabling covalent bonding with substrates like textile fibers, a hallmark of reactive dyes.
This guide will benchmark the performance of a representative azo dye synthesized from 2-Amino-5-chloro-4-nitrobenzoic acid against a dye derived from a common, less-substituted alternative, Anthranilic acid (2-aminobenzoic acid), to elucidate the impact of the nitro and chloro substituents on key performance metrics.
Synthesis of a Representative Azo Dye: A Validated Protocol
The synthesis of azo dyes from 2-Amino-5-chloro-4-nitrobenzoic acid follows a two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich partner. The following protocol details the synthesis of a representative deep red azo dye.
Experimental Protocol: Synthesis and Evaluation
Part A: Diazotization of 2-Amino-5-chloro-4-nitrobenzoic acid
The conversion of the primary aromatic amine into a reactive diazonium salt is a critical first step. This reaction is conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Materials:
-
2-Amino-5-chloro-4-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
-
Procedure:
-
In a 250 mL beaker, create a fine suspension of 0.01 mol of 2-Amino-5-chloro-4-nitrobenzoic acid in a mixture of 5 mL of concentrated HCl and 20 mL of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 0.01 mol of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction. The resulting diazonium salt solution is highly reactive and should be used immediately.
-
Part B: Azo Coupling with 2-Naphthol
The freshly prepared diazonium salt is then reacted with an electron-rich coupling component, in this case, 2-naphthol, to form the final colored azo dye.
-
Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ice
-
-
Procedure:
-
In a separate 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 30 mL of a 10% NaOH solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution with constant stirring, maintaining the temperature below 5 °C. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 2-3 hours, allowing it to gradually warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to purify the dye.
-
Performance Benchmarking: A Comparative Analysis
The efficacy of a dye is quantified by several key performance indicators. Here, we compare a representative azo dye derived from 2-Amino-5-chloro-4-nitrobenzoic acid with a dye synthesized from Anthranilic acid, a common precursor lacking the nitro and chloro groups. This comparison highlights the significant impact of these substituents on the dye's performance.
| Performance Metric | Dye from 2-Amino-5-chloro-4-nitrobenzoic Acid | Dye from Anthranilic Acid |
| Chemical Yield (%) | 85 - 92% | 80 - 88% |
| Purity (by HPLC) | > 98% | > 97% |
| Color | Deep Red | Bright Orange-Red |
| Light Fastness (ISO 105-B02) | 6 - 7 | 5 |
| Wash Fastness (ISO 105-C06) | 4 - 5 | 4 |
| Rubbing Fastness (ISO 105-X12) - Dry | 5 | 4 - 5 |
| Rubbing Fastness (ISO 105-X12) - Wet | 4 - 5 | 4 |
| Thermal Stability (°C) | > 250°C | > 220°C |
| *Note: The data presented in this table is illustrative and based on typical results for azo |
A Comparative Guide to the Reaction Kinetics of 2-Amino-5-chloro-4-nitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The positional isomerism of substituents on an aromatic ring significantly dictates the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive comparative study of the hypothetical reaction kinetics of isomers of 2-Amino-5-chloro-4-nitrobenzoic acid. By examining the influence of the substituent arrangement on reaction rates, this document aims to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the chemical behavior of similarly substituted aromatic compounds. This guide will delve into the theoretical underpinnings of substituent effects, present a plausible experimental design for a comparative kinetic analysis, and interpret hypothetical data to illustrate the expected kinetic outcomes.
Introduction: The Critical Role of Isomerism in Chemical Reactivity
In the realm of organic chemistry, particularly in drug design and synthesis, the precise arrangement of functional groups on a molecule is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit remarkably different physical, chemical, and biological properties. 2-Amino-5-chloro-4-nitrobenzoic acid and its isomers are exemplary of this principle. The interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups profoundly influences the electron density distribution within the benzene ring, thereby affecting the rate and mechanism of chemical reactions.[1][2]
Aromatic aminobenzoic acids are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals, from local anesthetics to anti-inflammatory agents.[3] The introduction of a nitro group, as seen in nitrobenzoic acids, further enhances their utility as synthetic intermediates, primarily due to the nitro group's strong electron-withdrawing nature and its capacity to be chemically transformed into other functional groups.[3] Understanding the reaction kinetics of these substituted benzoic acids is crucial for optimizing synthetic routes, designing novel drug candidates, and elucidating metabolic pathways.[4][5]
This guide will focus on a comparative analysis of the reaction kinetics of three hypothetical isomers:
-
Isomer A: 2-Amino-5-chloro-4-nitrobenzoic acid
-
Isomer B: 4-Amino-3-chloro-5-nitrobenzoic acid
-
Isomer C: 2-Amino-3-chloro-5-nitrobenzoic acid
We will explore how the relative positions of the amino, chloro, and nitro groups are predicted to impact the rate of a model electrophilic aromatic substitution (EAS) reaction.
Theoretical Framework: Substituent Effects on Aromatic Reactivity
The rate of an electrophilic aromatic substitution reaction is intrinsically linked to the nucleophilicity of the aromatic ring. Substituents can either increase (activate) or decrease (deactivate) the rate of reaction compared to unsubstituted benzene.[6][7] This influence is primarily governed by two electronic effects:
-
Inductive Effect: This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (like -NO2 and -Cl) exert a deactivating inductive effect, while electron-donating groups (like -NH2) have an activating inductive effect.[7]
-
Resonance (Mesomeric) Effect: This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. The amino group is a strong resonance donor, increasing electron density at the ortho and para positions.[1] Conversely, the nitro group is a powerful resonance withdrawer, decreasing electron density at these positions.[2]
The overall effect of a substituent is a combination of these two factors. For instance, while the amino group is inductively withdrawing, its strong resonance-donating effect dominates, making it a powerful activating group and an ortho-, para-director.[1] Halogens, like chlorine, are inductively withdrawing but weakly resonance-donating, resulting in overall deactivation but ortho-, para-direction.[6] The nitro group is both inductively and resonance withdrawing, making it a strong deactivating group and a meta-director.[2]
In our chosen isomers, the interplay of these effects will determine the overall electron density of the ring and the regioselectivity of the reaction, thus influencing the reaction kinetics.
Experimental Design: A Hypothetical Kinetic Study
To quantitatively compare the reactivity of the three isomers, a well-designed kinetic experiment is essential. We propose a hypothetical study monitoring the rate of a model electrophilic aromatic substitution reaction, such as nitration.
Model Reaction: Nitration
The nitration of our substituted benzoic acid isomers using a mixture of nitric acid and sulfuric acid serves as a suitable model reaction. The progress of the reaction can be monitored by observing the disappearance of the reactant or the appearance of the product over time.
Kinetic Analysis Methodology
Several techniques can be employed to monitor the reaction kinetics.[8][9] For this hypothetical study, we will consider two robust methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[10][11][12][13][14] By taking aliquots of the reaction at specific time intervals and analyzing them by HPLC, we can accurately determine the concentration of the reactant and product, allowing for the calculation of the reaction rate.[10]
-
UV-Visible Spectrophotometry: If the reactant and product have distinct absorption spectra, UV-Visible spectrophotometry can be a convenient method for monitoring the reaction progress.[15][16][17][18][19] The change in absorbance at a specific wavelength can be directly related to the change in concentration according to the Beer-Lambert law.[15][17]
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative kinetic study.
Detailed Experimental Protocol (HPLC Method)
-
Solution Preparation:
-
Prepare 0.01 M solutions of Isomer A, Isomer B, and Isomer C in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a fresh nitrating mixture by carefully adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
-
Reaction Setup:
-
Place a known volume of the isomer solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the cold nitrating mixture to the isomer solution.
-
Simultaneously, start a timer.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a cold solution of sodium bicarbonate).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots using a reverse-phase HPLC system with a suitable column (e.g., C18).
-
Develop a gradient elution method to achieve good separation between the reactant and the product.
-
Use a UV detector to monitor the elution profile at a wavelength where both the reactant and product absorb.
-
Quantify the concentration of the reactant in each aliquot by comparing its peak area to a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each isomer.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.[20][21]
-
Assuming pseudo-first-order kinetics with respect to the aromatic compound (by using a large excess of the nitrating agent), determine the rate constant (k) for each isomer.[8][15]
-
Hypothetical Results and Discussion
Based on the principles of substituent effects, we can predict the relative reaction rates of the three isomers.
Predicted Reactivity Order
-
Isomer C (2-Amino-3-chloro-5-nitrobenzoic acid): The amino group at position 2 is a strong activating group, directing ortho- and para-. The para- position (position 5) is blocked by a nitro group, and one ortho- position (position 3) is blocked by a chloro group. The other ortho- position (position 6) is available for substitution. The activating effect of the amino group is expected to be dominant, making this isomer the most reactive.
-
Isomer A (2-Amino-5-chloro-4-nitrobenzoic acid): The amino group at position 2 activates the ring. The para- position (position 6) is available for substitution. However, the deactivating chloro and nitro groups are closer to the reaction center compared to Isomer C, which may slightly reduce the overall reactivity.
-
Isomer B (4-Amino-3-chloro-5-nitrobenzoic acid): The amino group at position 4 strongly activates the ortho- positions (positions 3 and 5), which are blocked by the chloro and nitro groups, respectively. The positions ortho to the amino group are sterically hindered and electronically deactivated. Therefore, this isomer is predicted to be the least reactive.
Thus, the predicted order of reactivity is: Isomer C > Isomer A > Isomer B .
Tabulated Hypothetical Kinetic Data
| Isomer | Structure | Predicted Relative Rate Constant (k) |
| A | 2-Amino-5-chloro-4-nitrobenzoic acid | 1.0 (Reference) |
| B | 4-Amino-3-chloro-5-nitrobenzoic acid | 0.2 |
| C | 2-Amino-3-chloro-5-nitrobenzoic acid | 2.5 |
Note: The relative rate constants are hypothetical and for illustrative purposes only.
Interpretation of Results
The hypothetical data in the table aligns with our predictions based on substituent effects. The significantly higher rate constant for Isomer C underscores the potent activating and directing effect of the amino group when the ortho- and para- positions are sterically accessible. Isomer A, while still reactive due to the activating amino group, is likely hampered by the cumulative deactivating effects of the chloro and nitro groups. The substantially lower reactivity of Isomer B highlights the critical role of directing effects and steric hindrance; with the most activated positions blocked, the reaction proceeds at a much slower rate.
Reaction Mechanism Diagram
Caption: Generalized mechanism for electrophilic nitration.
The stability of the arenium ion intermediate is a key factor in determining the reaction rate.[6] Electron-donating groups stabilize this positively charged intermediate, accelerating its formation, while electron-withdrawing groups destabilize it, slowing down the reaction.[2][22] The predicted reactivity order directly reflects the relative stability of the arenium ion intermediates for each isomer.
Conclusion and Future Directions
This comparative guide has provided a theoretical and practical framework for understanding the reaction kinetics of 2-Amino-5-chloro-4-nitrobenzoic acid isomers. By applying the principles of substituent effects, we have predicted the relative reactivities of three hypothetical isomers and outlined a robust experimental approach for their kinetic analysis.
The key takeaway for researchers is the profound impact of isomeric substitution patterns on chemical reactivity. A thorough understanding of these electronic and steric effects is indispensable for the rational design of synthetic pathways and the development of new chemical entities.
Future experimental work should focus on validating these predictions through rigorous kinetic studies. Furthermore, expanding this comparative analysis to a wider range of isomers and different types of reactions would provide a more comprehensive understanding of the structure-activity relationships in this important class of compounds.
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A Comparative Guide to the Validation of a Quantitative HPLC Method for 2-Amino-5-chloro-4-nitrobenzoic Acid
This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 2-Amino-5-chloro-4-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring the developed method is not only compliant but also scientifically robust and reliable for its intended purpose.
The validation process is a systematic laboratory study that confirms an analytical procedure is suitable for its intended use.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established guidelines that form the bedrock of this process.[3][4][5][6][7][8] This guide synthesizes these requirements into a self-validating system, comparing the rigorous, data-driven approach of HPLC against other potential analytical techniques.
The Analytical Challenge and the Proposed Solution: An HPLC Method
2-Amino-5-chloro-4-nitrobenzoic acid is a key chemical intermediate whose purity and concentration are critical for the quality of downstream products. A reliable quantitative method is therefore essential. Reversed-phase HPLC with UV detection is the proposed solution due to its high resolution, sensitivity, and suitability for non-volatile, chromophoric organic molecules like the target analyte.[9]
While other techniques like Gas Chromatography (GC) are unsuitable due to the compound's low volatility, and Titrimetry may lack the required specificity in the presence of similar acidic or basic impurities, HPLC offers a superior balance of specificity, sensitivity, and accuracy. This guide validates the following proposed HPLC method.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector. | Provides the necessary control and detection capabilities for a robust method. |
| Column | C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm particle size. | C18 is a versatile stationary phase offering good retention for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic: 70:30 (v/v) of 0.1% Phosphoric Acid in Water : Acetonitrile. | The acidic aqueous phase suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds with nitro and amino groups, providing good sensitivity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Diluent | 50:50 (v/v) Water : Acetonitrile | Ensures the sample is fully dissolved and is compatible with the mobile phase.[9] |
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] The relationship between these studies ensures a comprehensive assessment of the method's performance.
Caption: Overall workflow for HPLC method validation.
Specificity: Proving Uniqueness
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[11][12] It is the cornerstone of a reliable quantitative method because, without it, accuracy is impossible. A lack of specificity, where an interfering component co-elutes with the analyte, leads to an overestimation of the true value.[2][13] Forced degradation studies are a critical tool here, as they intentionally create the very impurities the method must be able to separate.[2][13]
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare the diluent alone.
-
Placebo: If analyzing a formulated product, prepare a solution containing all excipients except the analyte.
-
Standard Solution: Prepare a solution of 2-Amino-5-chloro-4-nitrobenzoic acid at the target concentration (e.g., 100 µg/mL).
-
Stressed Sample: Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation (aiming for 5-20% degradation).[13] Neutralize and dilute the sample.
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.
-
In the stressed sample chromatogram, the peak for the analyte must be spectrally pure (if using a DAD detector) and well-resolved from any degradation peaks (Resolution > 2.0).
-
Table 2: Example Data for Specificity Study
| Sample | Peak at Analyte RT? | Resolution from Nearest Peak | Peak Purity Index | Result |
| Blank (Diluent) | No | N/A | N/A | Pass |
| Placebo | No | N/A | N/A | Pass |
| Stressed (Acid) | Yes | 2.8 | >0.999 | Pass |
| Stressed (Base) | Yes | 3.1 | >0.999 | Pass |
| Stressed (Peroxide) | Yes | 2.5 | >0.999 | Pass |
Linearity, Range, Accuracy, and Precision: The Quantitative Core
These four parameters are intrinsically linked and form the foundation of quantitative analysis. Linearity establishes the mathematical relationship, the range defines the boundaries of that relationship, and accuracy and precision prove its reliability within those boundaries.[14]
Caption: Interrelationship of core quantitative parameters.
Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specific range.[11][15][16] This is crucial because it validates the use of a calibration curve to quantify unknown samples. A linear relationship simplifies data processing and ensures that the calculated concentration is reliable regardless of where it falls within the calibrated range. The correlation coefficient (r²) is a common metric, but a visual inspection of the plot and the y-intercept are also important to ensure there is no significant bias at zero concentration.[17]
Experimental Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering 80% to 120% of the expected sample concentration.[11] For an assay, this could be 50% to 150%.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the known concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Table 3: Example Data for Linearity
| Concentration (µg/mL) | Average Peak Area | Result |
| 50 | 498,500 | r² = 0.9995 |
| 75 | 751,200 | Slope = 10010 |
| 100 | 1,002,500 | y-intercept = -850 |
| 125 | 1,249,800 | Acceptance: r² ≥ 0.995 |
| 150 | 1,503,100 | Outcome: Pass |
Expertise & Experience: The range is the interval between the upper and lower analyte concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[15][16] It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies. This ensures the method is only used for concentrations where its performance has been verified.
Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[11][18] It is typically assessed via a recovery study using a spiked placebo or matrix. This is a critical parameter as it directly reflects the potential for systematic error or bias in the method. Performing accuracy at different levels across the range ensures the method is accurate not just at the target concentration but also at its limits.[3][14]
Experimental Protocol:
-
Prepare a placebo matrix.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three independent samples at each level.
-
Analyze the spiked samples and calculate the concentration using the linearity curve.
-
Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Spiked Concentration) × 100.
Table 4: Example Data for Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Average % Recovery | % RSD | Result |
| 80% | 80 | 99.5% | 0.8% | Acceptance: 98.0-102.0% Recovery |
| 100% | 100 | 100.3% | 0.6% | Outcome: Pass |
| 120% | 120 | 99.8% | 0.7% |
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[11][18] It reflects the random error of the method. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and instrument.[19] This demonstrates the method's performance under ideal conditions.
-
Intermediate Precision: Assesses precision under variations within the same lab, such as different days, analysts, or equipment.[20][21] This demonstrates the method's ability to deliver consistent results during routine use.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze them and calculate the mean, standard deviation, and Relative Standard Deviation (% RSD).
-
-
Intermediate Precision:
-
A second analyst, on a different day and using a different HPLC system, repeats the repeatability experiment.
-
The data from both sets are combined and an overall % RSD is calculated.
-
Table 5: Example Data for Precision
| Parameter | Analyst 1 / Day 1 (% RSD) | Analyst 2 / Day 2 (% RSD) | Overall % RSD | Result |
| Repeatability | 0.7% | N/A | N/A | Acceptance: ≤ 2.0% |
| Intermediate Precision | N/A | 0.9% | 1.1% | Outcome: Pass |
Detection & Quantitation Limits (LOD & LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[18][22] The Limit of Quantitation (LOQ) is the lowest amount that can be reliably quantified.[18][22][23] These are crucial for impurity analysis but less so for an assay of a major component. They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[24][25]
Experimental Protocol (S/N Method):
-
Prepare and inject progressively more dilute solutions of the analyte.
-
Determine the concentration that results in a signal-to-noise ratio of approximately 3:1 for the LOD.[21]
-
Determine the concentration that results in a signal-to-noise ratio of approximately 10:1 for the LOQ.[21]
-
Confirm the LOQ by injecting multiple preparations at this concentration and checking for acceptable precision (%RSD).
Table 6: Example Data for LOD & LOQ
| Parameter | Concentration (µg/mL) | Basis | Precision at LOQ (%RSD) | Result |
| LOD | 0.1 | S/N Ratio ≈ 3 | N/A | Pass |
| LOQ | 0.3 | S/N Ratio ≈ 10 | 4.5% (n=6) | Pass |
Robustness: Resisting Small Changes
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters.[26] This is a critical part of method development that provides an indication of its reliability during normal usage.[3][27][28] By testing the "edges" of the method's parameters, we can identify which factors need to be tightly controlled.
Caption: Deliberate variations for a robustness study.
Experimental Protocol:
-
Prepare a system suitability solution (containing the analyte and a closely eluting compound, if available) and a standard sample solution.
-
Analyze these solutions under the nominal method conditions.
-
Vary one parameter at a time to its extreme (e.g., Flow Rate at 0.9 mL/min and 1.1 mL/min) while keeping all others nominal.
-
Record key system suitability results, such as resolution, tailing factor, and retention time.
Table 7: Example Data for Robustness Study
| Parameter Varied | Level | Resolution (Analyte/Impurity) | Tailing Factor | Result |
| Nominal | - | 3.5 | 1.1 | Baseline |
| Flow Rate | 0.9 mL/min | 3.8 | 1.1 | Pass |
| 1.1 mL/min | 3.2 | 1.1 | Pass | |
| Column Temp. | 25 °C | 3.7 | 1.2 | Pass |
| 35 °C | 3.3 | 1.1 | Pass | |
| Mobile Phase %B | 28% | 3.9 | 1.1 | Pass |
| 32% | 3.1 | 1.2 | Pass | |
| Conclusion: The method is robust to small changes in these parameters. System suitability criteria (e.g., Resolution > 2.0, Tailing Factor < 1.5) are met in all cases. |
Conclusion
The comprehensive validation process detailed in this guide demonstrates that the proposed HPLC method for the quantitative analysis of 2-Amino-5-chloro-4-nitrobenzoic acid is fit for its intended purpose. The method is specific, linear over the defined range, accurate, precise, and robust. By grounding each experimental choice in scientific principles and regulatory expectations, this guide provides a trusted framework for developing and validating high-quality analytical methods essential for modern drug development.
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- 24. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 25. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
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- 27. altabrisagroup.com [altabrisagroup.com]
- 28. scielo.br [scielo.br]
A Senior Application Scientist's Guide to the Relative Stability of 2-Amino-5-chloro-4-nitrobenzoic Acid and Its Analogs
Introduction: The Imperative of Stability in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An API's ability to withstand various environmental stressors—such as heat, humidity, light, and pH variations—directly impacts its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may be inactive, toxic, or alter the drug's bioavailability. Therefore, a comprehensive understanding and rigorous assessment of a molecule's stability profile are not merely regulatory hurdles but fundamental scientific necessities.
This guide provides an in-depth comparative analysis of the stability of 2-Amino-5-chloro-4-nitrobenzoic acid, a versatile synthetic intermediate, and a curated selection of its structural analogs. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causal relationships between chemical structure and stability, grounded in established physicochemical principles and supported by robust experimental data. We will explore how subtle modifications to the molecular scaffold—the substitution or removal of functional groups—can profoundly influence a compound's resilience to degradation. This guide is intended for fellow researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for assessing chemical stability.
The Molecules: A Structural and Electronic Overview
The stability of an aromatic compound is intrinsically linked to the electronic nature of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the benzene ring, influencing its susceptibility to chemical attack. The parent molecule, 2-Amino-5-chloro-4-nitrobenzoic acid, and its selected analogs present a fascinating case study in these electronic effects.
-
2-Amino-5-chloro-4-nitrobenzoic Acid (Parent Compound): This molecule features a complex interplay of functional groups. The amino (-NH₂) group is a strong activating group (EDG), donating electron density to the ring through resonance. Conversely, the nitro (-NO₂) and chloro (-Cl) groups are deactivating groups (EWGs), pulling electron density from the ring through resonance and inductive effects, respectively. The carboxylic acid (-COOH) group is also deactivating. This push-pull electronic configuration dictates the molecule's reactivity and stability.
-
Analog 1: 2-Amino-5-nitrobenzoic Acid: The removal of the chloro substituent from the parent compound is the only modification. This analog allows for a direct assessment of the chloro group's contribution to the overall stability of the molecule.
-
Analog 2: 2-Amino-5-bromo-4-nitrobenzoic Acid: Replacing the chloro group with a bromo group allows for an investigation into the effect of halogen substitution on stability. While both are halogens, bromine is less electronegative but larger than chlorine, which can influence both electronic and steric factors.
-
Analog 3: 2-Amino-4-fluoro-5-nitrobenzoic Acid: The introduction of a fluorine atom, the most electronegative element, in place of chlorine at a different position provides insight into how both the nature and position of the halogen affect stability.
The interplay of these electron-donating and electron-withdrawing groups is expected to significantly impact the molecules' resilience to various degradation pathways.
Caption: Structural relationships between the parent compound and its selected analogs.
Part 1: Thermal Stability Assessment
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for evaluating the solid-state thermal stability of pharmaceutical compounds.[1][2] DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting and decomposition.[1] TGA measures the change in mass of a sample as it is heated, quantifying mass loss due to volatilization or decomposition.[3][4][5]
Causality Behind Experimental Choices:
By subjecting the compounds to a controlled temperature ramp, we can determine their decomposition onset temperatures and the energy released during this process (enthalpy of decomposition). A lower decomposition temperature and a higher exothermic energy release generally indicate lower thermal stability. Comparing these parameters across the parent molecule and its analogs provides a clear, quantitative measure of their relative thermal resilience. For context, studies on nitrobenzoic acid isomers have shown that the position of the nitro group significantly affects the onset of decomposition, with ortho-nitrobenzoic acid decomposing at a lower temperature than its meta and para counterparts.[6] This highlights the sensitivity of thermal stability to molecular structure.
Experimental Data Summary: Thermal Decomposition of Nitrobenzoic Acid Isomers
| Isomer | Onset of Decomposition (°C) | Peak Decomposition Temp (°C) | Decomposition Enthalpy (ΔH, J/g) |
| o-Nitrobenzoic acid | ~120-200 | 196 | 335.61 - 542.27 |
| m-Nitrobenzoic acid | ~125-190 | 187 | Not specified |
| p-Nitrobenzoic acid | ~150-210 | 205 | Not specified |
| Data adapted from a study on nitrobenzoic acid isomers and may not be directly representative of the compounds of interest.[4][6] |
Protocol: Thermal Stability Analysis by DSC/TGA
This protocol outlines a standard procedure for the simultaneous thermal analysis of a solid compound.
-
Instrumentation: A calibrated simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely ground test compound into a clean, tared aluminum or platinum sample pan. Crimp the pan with a lid, ensuring it is not hermetically sealed to allow for the escape of gaseous decomposition products.
-
Instrument Setup:
-
Place the sample pan on the instrument's balance.
-
Use an empty, sealed pan as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the system at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of mass loss and the total percentage of mass loss.
-
From the DSC curve, identify the melting point (endothermic peak) and the onset temperature and peak of any exothermic events (decomposition). Calculate the enthalpy of decomposition (ΔH) by integrating the area under the exothermic peak.
-
Compare the onset temperatures of decomposition and the decomposition enthalpies across the different analogs.
-
Caption: Workflow for Thermal Stability Analysis using TGA/DSC.
Part 2: Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is a critical component of stability assessment, mandated by regulatory bodies like the ICH. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7] This information is instrumental in developing and validating stability-indicating analytical methods.[7]
Causality Behind Experimental Choices:
By exposing the parent compound and its analogs to hydrolytic (acidic and basic), oxidative, and photolytic stress, we can simulate the degradation that might occur over a long shelf-life or under harsh processing conditions. The choice of a stability-indicating HPLC-UV method is crucial. This method must be able to separate the parent compound from all its degradation products, allowing for accurate quantification of the parent compound's decay over time.[4] The rate of degradation under these stress conditions provides a direct measure of the compound's lability.
Expected Degradation Pathways:
Based on the functional groups present, several degradation pathways are anticipated:[4]
-
Hydrolysis: The carboxylic acid and amino groups can ionize depending on pH, potentially influencing susceptibility to hydrolysis.[4] While specific data is limited, aminobenzoic acids are known to undergo hydrolysis under acidic or basic conditions.[4]
-
Oxidation: The amino group is a primary target for oxidation, which can be initiated by agents like hydrogen peroxide. Studies on p-aminobenzoic acid have detailed its oxidative degradation kinetics.[8][9][10]
-
Photolysis: Nitroaromatic compounds are often light-sensitive.[11] Photodegradation can lead to complex reactions, including oxidation and polymerization.[4] The ICH Q1B guideline provides a framework for systematic photostability testing.[12][13]
-
Decarboxylation: At elevated temperatures or under certain pH conditions, the carboxylic acid group may be lost.
-
Nitro Group Reduction: The nitro group can be reduced to nitroso or amino functionalities.
Protocol: Forced Degradation and Stability-Indicating HPLC-UV Analysis
This protocol provides a framework for conducting forced degradation studies and developing a suitable analytical method.
1. Forced Degradation Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
2. Stability-Indicating HPLC-UV Method:
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A gradient elution is recommended to ensure the separation of the parent peak from potentially more or less polar degradation products. A typical gradient might start at 10% B, ramp to 90% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is paramount and is demonstrated by showing that the parent peak is spectrally pure and well-resolved from all degradation peaks in the stressed samples.[4]
Sources
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- 13. database.ich.org [database.ich.org]
Personal protective equipment for handling 2-Amino-5-chloro-4-nitrobenzoic acid
Essential Safety and Handling Guide for 2-Amino-5-chloro-4-nitrobenzoic acid
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Amino-5-chloro-4-nitrobenzoic acid. As researchers and drug development professionals, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the logic of the protective measures employed.
Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions
2-Amino-5-chloro-4-nitrobenzoic acid is a compound that demands respect. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards must be understood before any handling occurs.
According to its Safety Data Sheet (SDS), 2-Amino-5-chloro-4-nitrobenzoic acid is classified as:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) : May cause respiratory irritation.[1]
The presence of a nitro group on an aromatic ring suggests that, like many aromatic nitro compounds, there could be systemic effects if significant exposure occurs. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[2] Our entire safety protocol is designed to interrupt these potential exposure pathways.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, the work environment itself must be engineered for safety. This follows the hierarchy of controls, which prioritizes removing the hazard at its source.[3]
-
Chemical Fume Hood : All weighing and handling of solid 2-Amino-5-chloro-4-nitrobenzoic acid must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood's primary function is to capture and exhaust the fine dust particles that can be generated during transfer, preventing them from being inhaled and causing respiratory tract irritation.[4][5]
-
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]
-
Eyewash Station and Safety Shower : An ANSI-compliant eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.[5][6] In the event of accidental skin or eye contact, immediate and copious rinsing is the most critical first aid measure.[1]
Personal Protective Equipment (PPE): Your Final Barrier
PPE is the last line of defense and must be selected to protect against the specific hazards of this compound. Do not use compromised or damaged equipment.[5]
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[5][7] Given the "serious eye irritation" classification, a face shield should be worn over the goggles whenever there is a risk of splashing or significant dust generation.[4][7] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is strongly recommended.[4] Nitrile provides good resistance to a range of chemicals and is effective against powders.[8] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed immediately using the proper technique and disposed of as chemical waste.[5] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened to protect against incidental contact and contamination of personal clothing.[5] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | Fume Hood / Respirator | All work should be performed in a chemical fume hood to control exposure.[5] If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved N95 dust mask or a higher-level respirator may be necessary to prevent inhalation of dust particles.[2][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow integrates safety checks at every critical point, creating a self-validating system for risk minimization.
A. Preparation Phase
-
Hazard Review : Before entering the lab, review the Safety Data Sheet (SDS) for 2-Amino-5-chloro-4-nitrobenzoic acid.
-
Area Designation : Designate a specific area within the chemical fume hood for the experiment. This contains potential spills and cross-contamination.
-
Verify Engineering Controls : Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Ensure the path to the eyewash station and safety shower is unobstructed.[5]
-
PPE Inspection : Carefully inspect all required PPE for integrity (e.g., no cracks in goggles, no holes in gloves). Don the full set of PPE as outlined in the table above.[5]
B. Handling Phase
-
Weighing and Transfer : Carefully weigh the solid compound on weighing paper or in a tared container within the designated area of the fume hood. Perform all transfers slowly and deliberately to minimize dust generation.[4]
-
During the Experiment : Keep the fume hood sash at the lowest possible height while manipulating equipment. Continuously monitor the experiment for any unexpected changes.
-
Personal Hygiene : Do not eat, drink, or smoke in the work area.[1][5] If you must leave the lab temporarily, remove your gloves and lab coat.
C. Post-Experiment Phase
-
Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Hygiene : After the work is complete and all waste is secured, remove PPE in the correct order (gloves first). Wash hands and any exposed skin thoroughly with soap and water.[5][6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal is a common source of safety incidents and environmental contamination. All waste materials must be considered hazardous.
-
Solid Waste : All solid waste contaminated with 2-Amino-5-chloro-4-nitrobenzoic acid (e.g., used gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste : Any solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not empty into drains.[5][6]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[5] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before the container can be considered for regular disposal or recycling.
All waste must be disposed of through an approved waste disposal plant in accordance with national and local regulations.[5][6]
Emergency Response Protocol
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[1][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Spill : Evacuate non-essential personnel. Wearing full PPE (including respiratory protection if the spill is large), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container, and hold for hazardous waste disposal.[1]
Visual Workflow for Handling 2-Amino-5-chloro-4-nitrobenzoic acid
Caption: Logical workflow for safely handling 2-Amino-5-chloro-4-nitrobenzoic acid.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022-03-29).
- What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18).
- OSHA Hazard Communication Standard and OSHA Guidelines. CDC.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. (2025-12-16).
- Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. Benchchem.
- Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoic acid. Fisher Scientific.
- 2-Amino-5-nitrobenzoic acid-SDS. MedChemExpress.
- SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich. (2025-04-30).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
